Potassium 4-tert-butylphenyltrifluoroborate
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
potassium;(4-tert-butylphenyl)-trifluoroboranuide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13BF3.K/c1-10(2,3)8-4-6-9(7-5-8)11(12,13)14;/h4-7H,1-3H3;/q-1;+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQPOMNZPBPIWDB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](C1=CC=C(C=C1)C(C)(C)C)(F)(F)F.[K+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BF3K | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30635622 | |
| Record name | Potassium (4-tert-butylphenyl)(trifluoro)borate(1-) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30635622 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
423118-47-2 | |
| Record name | Potassium (4-tert-butylphenyl)(trifluoro)borate(1-) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30635622 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide on the Synthesis of Potassium 4-tert-butylphenyltrifluoroborate from a Grignard Reagent
For Researchers, Scientists, and Drug Development Professionals
Introduction
Potassium organotrifluoroborates are a class of highly versatile and increasingly important reagents in modern organic synthesis. Their stability to air and moisture, crystalline nature, and broad functional group tolerance make them superior alternatives to the more sensitive boronic acids in many applications, most notably in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling. This technical guide provides a comprehensive overview of the synthesis of a specific and valuable example, potassium 4-tert-butylphenyltrifluoroborate, commencing from the corresponding Grignard reagent. The 4-tert-butylphenyl moiety is a common structural motif in pharmaceuticals and advanced materials, making this particular trifluoroborate salt a key building block.
This document details the multi-step synthesis, providing in-depth experimental protocols, quantitative data, and logical workflow diagrams to facilitate its implementation in a laboratory setting.
Overall Synthetic Pathway
The synthesis of this compound from a Grignard reagent is a well-established, three-step process. The logical progression of this synthesis is outlined below.
Caption: Overall workflow for the synthesis of this compound.
Experimental Protocols and Data
The following sections provide detailed experimental procedures for each step of the synthesis. The quantitative data is summarized in tables for clarity and ease of comparison.
Step 1: Formation of 4-tert-Butylphenylmagnesium Bromide
The initial step involves the formation of the Grignard reagent, 4-tert-butylphenylmagnesium bromide, from 4-tert-butylbromobenzene and magnesium metal in an anhydrous ether solvent.
Experimental Protocol:
-
A three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer is flame-dried under a stream of inert gas (nitrogen or argon) to ensure anhydrous conditions.
-
Magnesium turnings are added to the flask, followed by a small crystal of iodine to initiate the reaction.
-
Anhydrous tetrahydrofuran (THF) is added to the flask to cover the magnesium.
-
A solution of 4-tert-butylbromobenzene in anhydrous THF is prepared and added to the dropping funnel.
-
A small portion of the 4-tert-butylbromobenzene solution is added to the magnesium suspension. The reaction is initiated, as evidenced by the disappearance of the iodine color and gentle refluxing of the solvent.
-
Once the reaction has commenced, the remaining 4-tert-butylbromobenzene solution is added dropwise at a rate that maintains a steady reflux.
-
After the addition is complete, the reaction mixture is heated to reflux for an additional 1-2 hours to ensure complete consumption of the magnesium.
-
The resulting dark grey or brown solution of 4-tert-butylphenylmagnesium bromide is cooled to room temperature and used directly in the next step.
Table 1: Quantitative Data for Grignard Reagent Formation
| Parameter | Value |
| Reactants | |
| 4-tert-Butylbromobenzene | 1.0 eq |
| Magnesium Turnings | 1.1 - 1.2 eq |
| Reagents & Solvents | |
| Iodine | Catalytic amount |
| Anhydrous THF | Sufficient to achieve a 0.5 - 1.0 M solution |
| Reaction Conditions | |
| Temperature | Reflux (approx. 66 °C) |
| Reaction Time | 2 - 3 hours |
| Typical Yield | Quantitative (used in situ) |
Step 2: Borylation to Form 4-tert-Butylphenylboronic Acid
The Grignard reagent is then reacted with a trialkyl borate, typically trimethyl borate, followed by acidic workup to yield the corresponding boronic acid.
Experimental Protocol:
-
A separate three-necked round-bottom flask is charged with a solution of trimethyl borate in anhydrous THF under an inert atmosphere.
-
The flask is cooled to a low temperature, typically -78 °C, using a dry ice/acetone bath.
-
The freshly prepared solution of 4-tert-butylphenylmagnesium bromide from Step 1 is added dropwise to the stirred solution of trimethyl borate, maintaining the low temperature.
-
After the addition is complete, the reaction mixture is allowed to slowly warm to room temperature and stirred for several hours or overnight.
-
The reaction is then quenched by the slow addition of an aqueous acid solution (e.g., 1 M HCl or H₂SO₄) while cooling the flask in an ice bath.
-
The resulting biphasic mixture is stirred vigorously for 1-2 hours to ensure complete hydrolysis.
-
The organic layer is separated, and the aqueous layer is extracted with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude 4-tert-butylphenylboronic acid. This crude product is often of sufficient purity for the next step.
Table 2: Quantitative Data for Borylation
| Parameter | Value |
| Reactants | |
| 4-tert-Butylphenylmagnesium Bromide | 1.0 eq |
| Trimethyl Borate | 1.1 - 1.5 eq |
| Reagents & Solvents | |
| Anhydrous THF | Sufficient to achieve a 0.5 - 1.0 M solution |
| Aqueous Acid (e.g., 1 M HCl) | Sufficient to quench and hydrolyze |
| Reaction Conditions | |
| Temperature | -78 °C to room temperature |
| Reaction Time | 12 - 18 hours |
| Typical Yield | 70 - 90% (crude) |
Step 3: Formation of this compound
The final step involves the conversion of the crude 4-tert-butylphenylboronic acid to its corresponding potassium trifluoroborate salt using potassium hydrogen difluoride (KHF₂).[1]
Experimental Protocol:
-
The crude 4-tert-butylphenylboronic acid from Step 2 is dissolved in methanol in a flask.
-
A saturated aqueous solution of potassium hydrogen difluoride (KHF₂) is prepared.
-
The aqueous KHF₂ solution is added to the methanolic solution of the boronic acid with vigorous stirring at room temperature.[1]
-
A white precipitate of this compound typically forms immediately or upon a short period of stirring.[2]
-
The mixture is stirred for an additional 1-2 hours at room temperature to ensure complete precipitation.
-
The solid product is collected by vacuum filtration.
-
The collected solid is washed with cold methanol and then with diethyl ether to remove any remaining impurities.
-
The final product is dried under vacuum to yield pure this compound as a white, crystalline solid.
Table 3: Quantitative Data for Trifluoroborate Salt Formation
| Parameter | Value |
| Reactants | |
| 4-tert-Butylphenylboronic Acid | 1.0 eq |
| Potassium Hydrogen Difluoride (KHF₂) | 2.5 - 4.5 eq |
| Reagents & Solvents | |
| Methanol | Sufficient to dissolve the boronic acid |
| Water | Sufficient to prepare a saturated KHF₂ solution |
| Reaction Conditions | |
| Temperature | Room temperature |
| Reaction Time | 1 - 3 hours |
| Typical Yield | 85 - 95% |
Conclusion
The synthesis of this compound from the corresponding Grignard reagent is a robust and high-yielding process. This technical guide provides the necessary detailed protocols and quantitative data to enable researchers and professionals in drug development and materials science to confidently produce this valuable synthetic building block. The inherent stability and reactivity of potassium organotrifluoroborates continue to position them as indispensable tools in modern organic chemistry.
References
A Technical Guide to the Discovery, Chemistry, and Application of Organotrifluoroborates
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the discovery, history, synthesis, and application of organotrifluoroborate salts. These versatile reagents have emerged from relative obscurity to become powerful tools in modern organic synthesis, particularly in the construction of complex molecules relevant to the pharmaceutical industry.
Discovery and Historical Development
The journey of organotrifluoroborates from laboratory curiosities to indispensable synthetic reagents spans several decades. Initially described in 1940, their synthetic utility remained largely unexplored for many years.[1] A significant breakthrough occurred in the 1960s with the discovery of potassium organotrifluoroborates, which exhibited exceptional stability compared to their trivalent organoborane counterparts.[1][2] However, it was the development of a highly efficient synthetic method using potassium hydrogen difluoride (KHF₂) by E. Vedejs in 1995 that truly unlocked their potential and catalyzed their widespread adoption in organic synthesis.[1]
Key Milestones in the History of Organotrifluoroborates:
| Year | Milestone | Key Researcher(s) | Significance |
| 1940 | First report on the preparation of an organotrifluoroborate complex.[1] | Fowler and Krauss | Initial synthesis of a tetra-coordinated organoboron "ate" complex. |
| 1960s | Discovery of potassium organotrifluoroborates.[1][2] | - | Recognition of their enhanced stability towards air and moisture. |
| 1967 | Use of KHF₂ for the fluorination of a boron compound reported.[1] | Thierig and Umland | Precursor to modern synthetic methods. |
| 1995 | Development of a highly efficient synthesis of potassium aryltrifluoroborates from boronic acids using KHF₂.[1] | E. Vedejs | Made organotrifluoroborates readily accessible, paving the way for their widespread use. |
| 1996 | Application of potassium organotrifluoroborates in Suzuki-Miyaura coupling reactions reported. | Genet group | Demonstrated the utility of these stable reagents in a key cross-coupling reaction. |
| 2000s-Present | Extensive development of organotrifluoroborate chemistry and its applications in organic synthesis. | Gary Molander and others | Expansion of the scope and utility of organotrifluoroborates in various chemical transformations. |
Properties and Advantages
Potassium organotrifluoroborates are crystalline, free-flowing solids that are remarkably stable to both air and moisture.[3] This high stability, a stark contrast to the often-sensitive nature of other organoboron reagents like boronic acids and esters, is a key advantage.[3][4] The tetracoordinate nature of the boron atom in the [R-BF₃]⁻ anion protects it from common decomposition pathways such as oxidation and protodeboronation.[3][4]
Table 1: Comparative Stability of Organoboron Reagents
| Property | Boronic Acids (RB(OH)₂) | Boronic Esters (RB(OR)₂) | Potassium Organotrifluoroborates (K[RBF₃]) |
| Air & Moisture Stability | Prone to dehydration to form boroxines (cyclic trimers) and protodeboronation.[3][4] | Generally more stable than boronic acids, but can be susceptible to hydrolysis. | Exceptionally stable; can be stored indefinitely at room temperature without special precautions.[1][4] |
| Oxidative Stability | Susceptible to oxidation.[4] | Varies depending on the ester group. | Remarkably stable, even under strongly oxidative conditions.[4] |
| Thermal Stability | Can decompose upon heating.[4] | Generally stable. | Highly thermally stable, with some salts decomposing above 300°C.[4] |
| Handling | Can be challenging due to potential decomposition and the presence of boroxine impurities.[3] | Generally straightforward. | Easy to handle crystalline solids.[3] |
Synthesis of Potassium Organotrifluoroborates
The most common and efficient method for the preparation of potassium organotrifluoroborates is the reaction of a corresponding boronic acid with potassium hydrogen difluoride (KHF₂).[3] This method is high-yielding and tolerates a wide variety of functional groups.
General Experimental Protocol: Synthesis of Potassium Phenyltrifluoroborate
Materials:
-
Phenylboronic acid
-
Methanol
-
Saturated aqueous solution of potassium hydrogen difluoride (KHF₂)
Procedure:
-
Dissolve phenylboronic acid (1.0 equivalent) in methanol.
-
Slowly add a saturated aqueous solution of potassium hydrogen difluoride (3.0 equivalents) to the stirring methanolic solution. A white precipitate of potassium phenyltrifluoroborate will form immediately.
-
Stir the mixture for 30 minutes at room temperature.
-
Collect the precipitate by vacuum filtration.
-
Wash the solid with cold methanol.
-
Dry the product under vacuum to yield pure potassium phenyltrifluoroborate.
Applications in Organic Synthesis: The Suzuki-Miyaura Cross-Coupling Reaction
A primary application of organotrifluoroborates is in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[3] This reaction is a powerful method for the formation of carbon-carbon bonds, particularly for the synthesis of biaryls, which are common motifs in pharmaceuticals.
The Catalytic Cycle
The mechanism of the Suzuki-Miyaura coupling with organotrifluoroborates is believed to proceed through the in-situ hydrolysis of the trifluoroborate to the corresponding boronic acid, which then enters the catalytic cycle. A base is crucial for the activation of the organoboron species, facilitating the transmetalation step.[5][6]
References
A Comprehensive Technical Guide to Potassium 4-tert-butylphenyltrifluoroborate for Researchers and Drug Development Professionals
An in-depth examination of the physicochemical properties, synthesis, and applications of a versatile organoboron reagent.
Potassium 4-tert-butylphenyltrifluoroborate has emerged as a significant reagent in modern organic synthesis, valued for its stability and utility in palladium-catalyzed cross-coupling reactions. This technical guide provides a thorough overview of its core physicochemical properties, detailed experimental protocols, and its role in synthetic chemistry, tailored for researchers, scientists, and professionals in the field of drug development.
Core Physicochemical Properties
This compound is a white to off-white solid that is notably stable under atmospheric conditions.[1][2][3] Its stability in the presence of air and moisture simplifies handling and storage, making it a convenient reagent in various synthetic applications.[1][2][3] Unlike many other organoboron compounds, potassium organotrifluoroborates are generally not hygroscopic and can be stored for extended periods at room temperature without significant decomposition.[1]
The following table summarizes the key quantitative data available for this compound:
| Property | Value | Reference |
| Molecular Formula | C₁₀H₁₃BF₃K | [2] |
| Molecular Weight | 240.11 g/mol | [2] |
| CAS Number | 423118-47-2 | [2] |
| Melting Point | >230 °C | [2] |
| Appearance | White to off-white solid | [4] |
| Solubility | Soluble in acetone and acetonitrile | [4] |
Experimental Protocols
This section details the methodologies for the synthesis of this compound and its application in the Suzuki-Miyaura cross-coupling reaction, as well as general protocols for the determination of its key physicochemical properties.
Synthesis of this compound
A common and straightforward method for the synthesis of potassium organotrifluoroborates involves the reaction of the corresponding boronic acid with potassium hydrogen fluoride (KHF₂).[3][5]
Materials:
-
4-tert-butylphenylboronic acid
-
Methanol
-
Potassium hydrogen fluoride (KHF₂)
-
Water
-
Diethyl ether (or cold methanol for washing)
-
Reaction vessel (e.g., round-bottom flask)
-
Magnetic stirrer
-
Filtration apparatus (e.g., Büchner funnel)
-
Vacuum drying oven or desiccator
Procedure:
-
In a reaction vessel, dissolve 4-tert-butylphenylboronic acid in methanol.
-
In a separate container, prepare a saturated aqueous solution of potassium hydrogen fluoride (KHF₂).
-
While stirring the methanolic solution of the boronic acid at room temperature, slowly add the aqueous KHF₂ solution.
-
A white precipitate of this compound will form.
-
Continue stirring the mixture for a specified time (e.g., 30 minutes) to ensure complete reaction.
-
Isolate the solid product by filtration.
-
Wash the collected solid with a suitable solvent, such as cold methanol or diethyl ether, to remove any unreacted starting materials and byproducts.
-
Dry the final product under vacuum to obtain pure this compound.
Suzuki-Miyaura Cross-Coupling Reaction
This compound is a key coupling partner in the Suzuki-Miyaura reaction, a powerful method for the formation of carbon-carbon bonds.
Materials:
-
Aryl halide (e.g., aryl bromide or aryl chloride)
-
This compound
-
Palladium catalyst (e.g., Pd(OAc)₂, PdCl₂(dppf))
-
Ligand (if required by the catalyst)
-
Base (e.g., K₂CO₃, Cs₂CO₃)
-
Solvent system (e.g., toluene/water, THF/water)
-
Inert gas (e.g., nitrogen or argon)
-
Schlenk flask or similar reaction vessel
-
Heating and stirring apparatus
Procedure:
-
To a Schlenk flask, add the aryl halide, this compound (typically 1.1-1.5 equivalents), the base (typically 2-3 equivalents), the palladium catalyst, and the ligand.
-
Evacuate the flask and backfill with an inert gas. Repeat this cycle three times to ensure an inert atmosphere.
-
Add the degassed solvent system to the flask via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitor the progress of the reaction by a suitable analytical technique (e.g., TLC, GC, or LC-MS).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Perform an aqueous workup by adding water and an organic solvent (e.g., ethyl acetate). Separate the organic layer.
-
Wash the organic layer with brine, dry it over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by a suitable method, such as flash column chromatography, to obtain the desired biaryl compound.
Determination of Melting Point
The melting point of an organic solid can be determined using a capillary melting point apparatus.
Procedure:
-
Ensure the sample of this compound is finely powdered and completely dry.
-
Pack a small amount of the sample into a capillary tube to a height of 2-3 mm.
-
Place the capillary tube in the heating block of the melting point apparatus.
-
Heat the block at a moderate rate until the temperature is about 15-20 °C below the expected melting point.
-
Decrease the heating rate to approximately 1-2 °C per minute.
-
Record the temperature at which the first drop of liquid appears (the onset of melting) and the temperature at which the entire sample becomes a clear liquid (the completion of melting). The range between these two temperatures is the melting point range.
Determination of Solubility
The solubility of a compound in a particular solvent can be determined by the equilibrium saturation method.
Procedure:
-
Add an excess amount of this compound to a known volume of the solvent (e.g., acetone, acetonitrile) in a sealed container.
-
Agitate the mixture at a constant temperature for an extended period (e.g., 24-48 hours) to ensure that equilibrium is reached.
-
Allow any undissolved solid to settle.
-
Carefully withdraw a known volume of the supernatant saturated solution, ensuring no solid particles are transferred.
-
Determine the concentration of the solute in the aliquot. This can be done by evaporating the solvent and weighing the residue or by a suitable analytical technique such as UV-Vis spectroscopy or HPLC.
-
Calculate the solubility in units of g/L or mol/L.
Visualizing Chemical Processes
To better illustrate the utility of this compound, the following diagrams depict its synthesis and its role in the Suzuki-Miyaura cross-coupling reaction.
References
A Technical Guide to the Solubility of Potassium 4-tert-butylphenyltrifluoroborate in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Abstract
Potassium 4-tert-butylphenyltrifluoroborate is a vital reagent in modern organic synthesis, particularly in palladium-catalyzed cross-coupling reactions. Its utility, however, is intrinsically linked to its solubility in various organic solvents, which dictates reaction kinetics, purification strategies, and overall process efficiency. This technical guide provides a comprehensive overview of the known solubility characteristics of this compound and related aryltrifluoroborates. Due to the scarcity of precise quantitative data for the title compound, this guide presents qualitative solubility information for analogous compounds and details a robust experimental protocol for the quantitative determination of its solubility. This document is intended to be a practical resource for researchers in organic chemistry and drug development, enabling them to make informed decisions on solvent selection and to design effective experimental procedures.
Introduction to Potassium Aryltrifluoroborates
Potassium organotrifluoroborates are a class of organoboron compounds that have gained significant traction in organic synthesis due to their enhanced stability compared to boronic acids.[1] They are typically crystalline solids that are stable to air and moisture, allowing for easier handling and storage.[1] The solubility of these salts is a critical parameter that influences their reactivity and applicability in various synthetic transformations. A general understanding of their solubility is essential for optimizing reaction conditions and for the development of efficient purification methods.
Solubility Profile of Potassium Aryltrifluoroborates
Qualitative Solubility Observations:
Potassium organotrifluoroborates exhibit a strong dependence on the polarity of the solvent.[1] Their ionic nature generally leads to poor solubility in nonpolar organic solvents.
-
High Solubility: Generally observed in polar aprotic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), acetone, and to some extent in polar protic solvents like methanol.[1]
-
Slight to Moderate Solubility: Often seen in solvents like acetonitrile and tetrahydrofuran (THF).[1] For the closely related potassium phenyltrifluoroborate, it is described as being soluble in acetone and slightly soluble in acetonitrile.[2]
-
Low to Insoluble: Typically insoluble in nonpolar solvents such as dichloromethane, diethyl ether, and hydrocarbon solvents.[1]
The low solubility in many common organic solvents can be advantageous for product purification, as the salts can often be isolated by simple filtration.[1] However, this same property can present challenges in achieving desired concentrations for chemical reactions.
Table 1: Qualitative Solubility of Structurally Similar Potassium Aryltrifluoroborates
| Compound Name | Solvent | Observed Solubility | Reference |
| Potassium Phenyltrifluoroborate | Acetone | Soluble | [2] |
| Potassium Phenyltrifluoroborate | Acetonitrile | Slightly Soluble | [2] |
| General Potassium Aryltrifluoroborates | Methanol | High Solubility | [1] |
| General Potassium Aryltrifluoroborates | Acetonitrile | High Solubility | [1] |
| General Potassium Aryltrifluoroborates | Acetone | High Solubility | [1] |
| General Potassium Aryltrifluoroborates | DMF | High Solubility | [1] |
| General Potassium Aryltrifluoroborates | DMSO | High Solubility | [1] |
| General Potassium Aryltrifluoroborates | Toluene | Slightly Soluble | [1] |
| General Potassium Aryltrifluoroborates | THF | Slightly Soluble | [1] |
| General Potassium Aryltrifluoroborates | Dichloromethane | Insoluble | [1] |
| General Potassium Aryltrifluoroborates | Diethyl Ether | Insoluble | [1] |
Note: This table is based on qualitative descriptions from the literature and serves as a general guide.
Experimental Protocol for Quantitative Solubility Determination
To obtain precise solubility data for this compound, a well-defined experimental protocol is necessary. The following method is a standard "shake-flask" approach to determine the thermodynamic (equilibrium) solubility of a crystalline solid in an organic solvent, followed by quantitative analysis using High-Performance Liquid Chromatography (HPLC).
3.1. Materials and Equipment
-
This compound (crystalline solid, >98% purity)
-
Organic solvents of interest (HPLC grade)
-
Analytical balance
-
Scintillation vials with screw caps
-
Thermostatically controlled shaker or orbital incubator
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PTFE)
-
Volumetric flasks and pipettes
-
HPLC system with a UV detector
-
Appropriate HPLC column (e.g., C18)
3.2. Experimental Procedure
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a series of vials, ensuring that a significant amount of undissolved solid will remain at equilibrium.
-
Accurately add a known volume of the desired organic solvent to each vial.
-
Securely cap the vials and place them in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C).
-
Agitate the vials for a sufficient period to reach equilibrium. A minimum of 24 hours is recommended, with periodic checks (e.g., at 24, 48, and 72 hours) to ensure the concentration in the supernatant is no longer increasing.
-
-
Sample Collection and Preparation:
-
Once equilibrium is reached, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.
-
Carefully withdraw a known volume of the supernatant using a pipette.
-
To remove any remaining solid particles, either centrifuge the supernatant at high speed or filter it through a syringe filter. This step is critical to avoid artificially high solubility readings.
-
Accurately dilute the clear supernatant with a suitable solvent (often the same solvent used for the mobile phase) to a concentration within the linear range of the HPLC calibration curve.
-
-
Quantitative Analysis by HPLC:
-
Prepare a series of standard solutions of this compound of known concentrations.
-
Develop a suitable HPLC method to achieve good separation and peak shape for the analyte.
-
Inject the standard solutions to generate a calibration curve (peak area vs. concentration).
-
Inject the diluted sample solutions and record the peak areas.
-
Calculate the concentration of the undiluted supernatant using the calibration curve and the dilution factor. This concentration represents the solubility of the compound in the tested solvent at the specified temperature.
-
3.3. Data Presentation
The results should be presented in a clear and organized manner, as shown in the example below.
Table 2: Example of Quantitative Solubility Data Presentation
| Solvent | Temperature (°C) | Solubility (g/L) | Solubility (mol/L) |
| Methanol | 25 | [Experimental Value] | [Calculated Value] |
| Acetonitrile | 25 | [Experimental Value] | [Calculated Value] |
| Acetone | 25 | [Experimental Value] | [Calculated Value] |
| THF | 25 | [Experimental Value] | [Calculated Value] |
| Toluene | 25 | [Experimental Value] | [Calculated Value] |
Visualization of Workflows
4.1. Logical Workflow for Solubility Assessment
The following diagram illustrates a logical progression for evaluating the solubility of a compound like this compound.
4.2. Experimental Workflow for Quantitative Solubility Determination
This diagram details the key steps in the experimental protocol described in Section 3.
Conclusion
While specific quantitative solubility data for this compound remains elusive in published literature, a clear qualitative trend can be inferred from the behavior of related potassium aryltrifluoroborates. The compound is expected to be most soluble in polar aprotic solvents and poorly soluble in nonpolar organic solvents. For applications requiring precise concentration control, the experimental protocol detailed in this guide provides a reliable method for determining the thermodynamic solubility. The workflows presented offer a logical framework for approaching solubility studies, from initial screening to final quantitative analysis. This guide serves as a foundational resource for chemists and pharmaceutical scientists working with this important class of reagents.
References
Technical Guide: Structural Analysis of Potassium Aryltrifluoroborates
Audience: Researchers, scientists, and drug development professionals.
Core Focus: This technical guide addresses the structural characterization of potassium aryltrifluoroborates, with a specific focus on providing comparative crystallographic data and standardized experimental protocols relevant to this class of compounds.
Introduction: Potassium organotrifluoroborates are a class of highly stable and versatile reagents in organic synthesis, valued for their air and moisture stability.[1] Their precise three-dimensional structure is crucial for understanding their reactivity and for designing new synthetic methodologies. This guide provides a comprehensive overview of the structural analysis of these compounds, with a particular emphasis on single-crystal X-ray diffraction.
Note on Potassium 4-tert-butylphenyltrifluoroborate: As of the latest literature search, a definitive crystal structure for this compound has not been publicly reported. In the absence of specific data for this compound, this guide presents a comparative analysis of the crystal structures of two closely related analogues: Potassium 4-methoxyphenyltrifluoroborate and Potassium 4-fluorophenyltrifluoroborate.[2][3][4] The methodologies described herein are directly applicable to the structural elucidation of the title compound, should suitable crystals be obtained.
Comparative Crystallographic Data of Analogous Potassium Aryltrifluoroborates
The following table summarizes the key crystallographic parameters for Potassium 4-methoxyphenyltrifluoroborate (I) and Potassium 4-fluorophenyltrifluoroborate (II), providing a valuable reference for the expected structural features of this compound class.[2]
| Parameter | Potassium 4-methoxyphenyltrifluoroborate (I) | Potassium 4-fluorophenyltrifluoroborate (II) |
| Chemical Formula | K⁺·C₇H₇BF₃O⁻ | K⁺·C₆H₄BF₄⁻ |
| Formula Weight | 214.03 | 202.00 |
| Crystal System | Monoclinic | Orthorhombic |
| Space Group | P2₁/n | Pnma |
| a (Å) | 7.240(1) | 7.447(2) |
| b (Å) | 14.373(3) | 8.240(1) |
| c (Å) | 7.746(2) | 10.682(3) |
| α (°) | 90 | 90 |
| β (°) | 95.80(2) | 90 |
| γ (°) | 90 | 90 |
| Volume (ų) | 774.6(3) | 656.1(3) |
| Z | 4 | 4 |
| C-B Bond Length (Å) | 1.5987(18) | 1.590(2) |
| Mean B-F Bond Length (Å) | 1.405 | 1.401 |
| Mean F-B-F Angle (°) | 105.7 | 105.5 |
| Mean C-B-F Angle (°) | 113.0 | 113.2 |
Experimental Protocols
Synthesis of Potassium Aryltrifluoroborates
This protocol outlines a general and efficient method for the synthesis of potassium aryltrifluoroborates from the corresponding boronic acids.[1][5]
Materials:
-
Arylboronic acid (e.g., 4-tert-butylphenylboronic acid)
-
Potassium hydrogen difluoride (KHF₂)
-
Methanol (MeOH)
-
Water (H₂O)
-
Acetone
Procedure:
-
Dissolve the arylboronic acid in a 4:1 mixture of methanol and water.
-
Add a stoichiometric excess (typically 3-4 equivalents) of potassium hydrogen difluoride (KHF₂) to the solution.
-
Stir the resulting mixture at room temperature for 1-2 hours. The reaction progress can be monitored by TLC or LC-MS.
-
Upon completion, remove the methanol under reduced pressure.
-
The aqueous residue is then cooled, often resulting in the precipitation of the potassium aryltrifluoroborate salt.
-
Collect the solid product by filtration and wash with a small amount of cold water, followed by acetone.
-
The product can be further purified by recrystallization from a suitable solvent system, such as acetone/water or methanol/water, to obtain crystals suitable for X-ray diffraction.
Single-Crystal X-ray Crystallography
The following is a generalized protocol for the determination of a small molecule crystal structure using a single-crystal X-ray diffractometer.[6][7][8]
a) Crystal Selection and Mounting:
-
Identify a suitable single crystal under a polarizing microscope. The ideal crystal should be well-formed, optically clear, and free of cracks or defects, with dimensions typically in the range of 0.1-0.5 mm.[7]
-
Carefully mount the selected crystal on a goniometer head using a suitable adhesive or oil.
b) Data Collection:
-
Center the crystal on the diffractometer.
-
Perform an initial scan to determine the unit cell parameters and crystal system.
-
A data collection strategy is then devised to measure the intensities of a complete, and often redundant, set of reflections. Data is typically collected to a resolution of at least 0.85 Å for small molecules.[6]
-
The crystal is maintained at a low temperature (e.g., 100 K) using a cryostream to minimize thermal motion and radiation damage.
c) Data Reduction and Structure Solution:
-
The collected diffraction images are processed to integrate the reflection intensities and apply corrections for factors such as background scattering, Lorentz factor, and polarization.
-
An absorption correction is applied based on the crystal's shape and composition.
-
The crystal structure is solved using direct methods or Patterson methods to obtain an initial model of the atomic positions.
d) Structure Refinement and Validation:
-
The initial structural model is refined against the experimental data using a least-squares minimization algorithm. This process optimizes the atomic coordinates, displacement parameters, and other structural variables.[7]
-
Hydrogen atoms are typically located from the difference Fourier map and refined with appropriate constraints.
-
The final refined structure is validated using various crystallographic metrics, such as R-factors and goodness-of-fit, to ensure the quality and reliability of the model.
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for single-crystal X-ray crystallography.
Caption: Workflow for Single-Crystal X-ray Crystallography.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Crystal structures of potassium trifluorido(4-methoxyphenyl)borate and potassium trifluorido(4-fluorophenyl)borate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Crystal structures of potassium tri-fluorido-(4-meth-oxy-phen-yl)borate and potassium tri-fluorido(4-fluoro-phen-yl)borate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. abdn.elsevierpure.com [abdn.elsevierpure.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. books.rsc.org [books.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. Single-crystal X-ray Diffraction [serc.carleton.edu]
A Comprehensive Technical Guide to the Stability and Handling of Potassium 4-tert-butylphenyltrifluoroborate
Potassium 4-tert-butylphenyltrifluoroborate has emerged as a pivotal reagent in modern organic synthesis, particularly valued by researchers, scientists, and drug development professionals for its role in palladium-catalyzed cross-coupling reactions. Its enhanced stability and ease of handling compared to other organoboron compounds make it an attractive option for the construction of complex molecules. This technical guide provides an in-depth analysis of its stability, safe handling protocols, and detailed experimental methodologies.
Physicochemical and Safety Data
A summary of the key physicochemical properties and safety information for this compound is presented below. This data is essential for the safe and effective use of this reagent in a laboratory setting.
| Property | Value | Reference(s) |
| Chemical Formula | C₁₀H₁₃BF₃K | [1][2] |
| Molecular Weight | 240.11 g/mol | [1] |
| Appearance | Solid | [1] |
| Melting Point | >230 °C | [1] |
| CAS Number | 423118-47-2 | [1][2] |
| GHS Pictogram | GHS05 (Corrosion) | [1] |
| Signal Word | Danger | [1] |
| Hazard Statements | H314: Causes severe skin burns and eye damage. | [1][2] |
| Precautionary Statements | P260, P280, P303+P361+P353, P304+P340+P310, P305+P351+P338, P363 | [1] |
| Personal Protective Equipment (PPE) | Eyeshields, Faceshields, Gloves, Type P3 (EN 143) respirator cartridges. | [1] |
| Storage Class | 8A - Combustible corrosive hazardous materials. | [1] |
Chemical Stability
This compound is recognized for its exceptional stability under ambient conditions, being both moisture- and air-stable. This robustness allows for its storage at room temperature for extended periods without significant degradation. However, its stability is influenced by several factors, most notably pH and the presence of strong Lewis acids.
The primary degradation pathway for this organotrifluoroborate is hydrolysis to the corresponding 4-tert-butylphenylboronic acid. This process is not only a factor in its long-term stability but is also a crucial activation step for its participation in Suzuki-Miyaura cross-coupling reactions.
The rate of hydrolysis is highly dependent on the reaction conditions. Under neutral or acidic conditions, many organotrifluoroborates exhibit considerable stability. However, under the basic conditions typically employed in Suzuki-Miyaura reactions, hydrolysis is promoted. The rate of this hydrolysis can be influenced by factors such as the specific base used, the solvent system, the reaction temperature, and even the stirring rate and the geometry of the reaction vessel. For instance, studies on the hydrolysis of various potassium aryltrifluoroborates have shown that the reaction can be sensitive to stir rates and flask geometry, with faster stirring leading to an increased rate of hydrolysis.[3][4]
Thermally, this compound exhibits high stability, as indicated by its high melting point of over 230 °C.[1]
Handling and Storage Procedures
Proper handling and storage are paramount to maintain the integrity of this compound and to ensure the safety of laboratory personnel. Due to its corrosive nature, appropriate personal protective equipment, including chemical-resistant gloves, safety goggles, and a face shield, must be worn at all times. All handling should be performed in a well-ventilated fume hood.
For long-term storage, the compound should be kept in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and strong acids. Storage under an inert atmosphere, while not strictly necessary for short-term handling due to its air stability, is recommended for prolonged storage to prevent any potential for slow degradation.
The following flowchart outlines the recommended procedures for the safe handling and storage of this compound.
Experimental Protocols
This section provides detailed methodologies for the synthesis of this compound and its application in a typical Suzuki-Miyaura cross-coupling reaction.
Synthesis of this compound
This protocol outlines a general procedure for the synthesis of this compound from 4-tert-butylphenylboronic acid.
Materials:
-
4-tert-butylphenylboronic acid
-
Potassium hydrogen difluoride (KHF₂)
-
Methanol
-
Water
-
Diethyl ether (or another suitable washing solvent)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Buchner funnel and filter paper
-
Vacuum flask
Procedure:
-
In a round-bottom flask, dissolve the 4-tert-butylphenylboronic acid in methanol.
-
In a separate beaker, prepare a solution of potassium hydrogen difluoride (KHF₂) in water.
-
While stirring the boronic acid solution at room temperature, add the aqueous KHF₂ solution.
-
A white precipitate of this compound should form. Continue stirring the mixture for a designated period (e.g., 1-2 hours) to ensure complete precipitation.
-
Isolate the solid product by vacuum filtration using a Buchner funnel.
-
Wash the collected solid with a small amount of cold methanol or diethyl ether to remove any unreacted starting materials and impurities.
-
Dry the purified product under vacuum to a constant weight.
Suzuki-Miyaura Cross-Coupling Reaction
The following is a representative protocol for the Suzuki-Miyaura cross-coupling of an aryl halide with this compound. Reaction conditions, including the choice of catalyst, ligand, base, and solvent, may require optimization for specific substrates.
Materials:
-
Aryl halide (e.g., aryl bromide or chloride)
-
This compound (typically 1.1-1.5 equivalents)
-
Palladium catalyst (e.g., Pd(OAc)₂, PdCl₂(dppf)·CH₂Cl₂, typically 1-5 mol%)
-
Ligand (e.g., PPh₃, RuPhos, typically 2-10 mol%)
-
Base (e.g., Cs₂CO₃, K₂CO₃, typically 2-3 equivalents)
-
Degassed solvent system (e.g., a mixture of toluene and water, or THF and water)
-
Schlenk tube or similar reaction vessel
-
Inert gas supply (e.g., nitrogen or argon)
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
Procedure:
-
To a Schlenk tube, add the aryl halide, this compound, the palladium catalyst, the ligand, and the base.
-
Purge the reaction vessel with an inert gas (nitrogen or argon) for several minutes.
-
Add the degassed solvent system to the reaction mixture via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir vigorously.
-
Monitor the progress of the reaction by a suitable analytical technique (e.g., TLC, GC, or LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Perform an aqueous workup: dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl product.
The following diagram illustrates the general workflow for a Suzuki-Miyaura cross-coupling reaction using this compound.
References
- 1. This compound 95 423118-47-2 [sigmaaldrich.com]
- 2. This compound | C10H13BF3K | CID 23687452 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. web.uvic.ca [web.uvic.ca]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Efficient Hydrolysis of Organotrifluoroborates via Silica Gel and Water - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Potassium 4-tert-butylphenyltrifluoroborate
For Researchers, Scientists, and Drug Development Professionals
Potassium 4-tert-butylphenyltrifluoroborate: A Versatile Reagent for Modern Organic Synthesis
This compound (CAS No. 423118-47-2) has emerged as a key building block in contemporary organic synthesis, prized for its stability, ease of handling, and broad utility in carbon-carbon bond formation. This technical guide provides a comprehensive overview of its chemical properties, synthesis, and applications, with a particular focus on its role in cross-coupling reactions—a cornerstone of modern drug discovery and development.
Physicochemical and Spectral Data
This compound is a white to off-white solid that exhibits greater stability compared to its boronic acid counterpart, being less prone to protodeboronation.[1] This enhanced stability simplifies storage and handling, making it an attractive reagent for a wide range of chemical transformations.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 423118-47-2 | |
| Molecular Formula | C₁₀H₁₃BF₃K | [2] |
| Molecular Weight | 240.11 g/mol | |
| Appearance | White to off-white solid | |
| Melting Point | >230 °C |
Table 2: Spectral Data for this compound
| Spectrum Type | Data | Reference(s) |
| ¹H NMR (500 MHz, CDCl₃) | δ 7.25 (d, J = 6.5 Hz, 2H), 7.17 (d, J = 6.5 Hz, 2H), 4.66 (brs, 1H), 1.29 (s, 9H) | [1] |
| ¹³C NMR (125.8 MHz, CDCl₃) | δ 153.1, 143.6, 126.4, 114.7, 34.1, 31.5 | [1] |
| ¹⁹F NMR | Available | [3] |
| IR and Raman | Spectra available | [3] |
| Predicted Mass Spec. | [M+K]⁺ m/z: 240.06941 | [4] |
Synthesis and Experimental Protocols
The synthesis of this compound is typically achieved through the reaction of the corresponding boronic acid with potassium hydrogen difluoride (KHF₂).
A general and robust method for the preparation of potassium aryltrifluoroborates involves the treatment of an arylboronic acid with a saturated aqueous solution of potassium hydrogen difluoride.
References
The Inner Workings of Organotrifluoroborates in Suzuki-Miyaura Coupling: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Organotrifluoroborates have emerged as highly versatile and robust coupling partners in the palladium-catalyzed Suzuki-Miyaura reaction, a cornerstone of modern carbon-carbon bond formation. Their stability to air and moisture, coupled with their unique reactivity profile, offers significant advantages over traditional boronic acids. This technical guide provides an in-depth exploration of the mechanism of action of organotrifluoroborates in Suzuki-Miyaura coupling, supported by quantitative data, detailed experimental protocols, and visual representations of the key processes.
Core Mechanism: A Tale of Hydrolysis and Slow Release
The central theme in the mechanism of organotrifluoroborates in Suzuki-Miyaura coupling is their function as "protected" forms of boronic acids.[1][2] The tetracoordinate boron center in organotrifluoroborates is relatively unreactive towards transmetalation with the palladium catalyst.[1] The key step that unlocks their reactivity is a controlled hydrolysis to the corresponding boronic acid, which is the actual active species in the catalytic cycle.[1][3][4]
This in-situ generation of the boronic acid is often referred to as a "slow release" strategy.[5][6][7][8] This gradual liberation of the reactive boronic acid into the reaction medium is highly advantageous as it minimizes common side reactions that plague Suzuki-Miyaura couplings with boronic acids, such as protodeboronation and oxidative homocoupling.[5][6][7][8]
The overall catalytic cycle, beginning with the organotrifluoroborate, is depicted below.
The Critical Role of Hydrolysis: Kinetics and Influencing Factors
The rate of hydrolysis of the organotrifluoroborate is a critical parameter that dictates the efficiency of the overall coupling reaction. This rate is influenced by a variety of factors, including the electronic nature of the organic substituent, the presence of acid or base, and even the material of the reaction vessel.[5][6][7][8]
A fascinating aspect of this hydrolysis is the "acid-base paradox".[5][6][8] While the Suzuki-Miyaura reaction is conducted under basic conditions, the hydrolysis of some organotrifluoroborates is paradoxically catalyzed by acid.[5][6][8] This can lead to complex kinetic profiles where the reaction environment plays a significant role.
The following table summarizes the hydrolysis half-lives for a selection of potassium organotrifluoroborates under typical Suzuki-Miyaura conditions.
| Organotrifluoroborate (R-BF3K) | R Group | Hydrolysis Half-life (t1/2) | Reference |
| Potassium Phenyltrifluoroborate | Phenyl | Variable (highly dependent on conditions) | [9] |
| Potassium p-Tolyltrifluoroborate | p-Tolyl | Variable (faster than phenyl) | [9] |
| Potassium p-Methoxyphenyltrifluoroborate | p-Methoxyphenyl | Fast | [9] |
| Potassium Isopropyltrifluoroborate | Isopropyl | Very Fast | [5][6] |
| Potassium β-Styryltrifluoroborate | β-Styryl | Fast | [5][6] |
| Potassium Alkynyltrifluoroborate | Alkynyl | Very Slow | [5][6] |
| Potassium Nitrophenyltrifluoroborate | Nitrophenyl | Very Slow | [5][6] |
The Multifaceted Role of Fluoride Ions
The fluoride ions generated during the hydrolysis of organotrifluoroborates are not innocent bystanders in the catalytic cycle. They have been shown to play a "triple role", influencing the reaction in both positive and negative ways.[7]
Favorable Roles:
-
Formation of a More Reactive Palladium Complex: Fluoride can displace the halide on the palladium center to form a trans-[ArPdF(L)2] complex. This complex is believed to be more susceptible to transmetalation with the boronic acid, thus accelerating this key step.[3][10]
-
Promotion of Reductive Elimination: The presence of fluoride can also promote the final reductive elimination step, leading to faster product formation and catalyst turnover.[3][10]
Unfavorable Role:
-
Formation of Unreactive Boronate Species: Fluoride ions can react with the boronic acid to form unreactive anionic species such as [Ar'B(OH)2F]⁻.[3][10] This can sequester the active boron reagent and slow down the reaction.
Experimental Protocols
The following are generalized experimental procedures for the Suzuki-Miyaura coupling of potassium organotrifluoroborates. It is crucial to note that optimal conditions can vary depending on the specific substrates and should be optimized accordingly.
General Procedure for the Suzuki-Miyaura Coupling of Potassium Aryltrifluoroborates with Aryl Halides
This procedure is adapted from several literature sources.[3][11][12]
Materials:
-
Potassium aryltrifluoroborate (1.2 equiv)
-
Aryl halide (1.0 equiv)
-
Palladium catalyst (e.g., Pd(OAc)₂, 2 mol%)
-
Ligand (e.g., SPhos, 4 mol%)
-
Base (e.g., Cs₂CO₃, 3.0 equiv)
-
Degassed solvent (e.g., THF/H₂O, 10:1 v/v)
Procedure:
-
To an oven-dried reaction vessel equipped with a magnetic stir bar, add the potassium aryltrifluoroborate, aryl halide, and base.
-
In a separate vial, prepare a solution of the palladium catalyst and ligand in a small amount of the reaction solvent.
-
Add the catalyst solution to the reaction vessel.
-
Add the remaining degassed solvent to the reaction vessel.
-
Purge the reaction mixture with an inert gas (e.g., nitrogen or argon) for 10-15 minutes.
-
Heat the reaction mixture to the desired temperature (typically 60-100 °C) and stir until the reaction is complete as monitored by TLC, GC, or LC-MS.
-
Cool the reaction mixture to room temperature.
-
Quench the reaction with water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
General Procedure for the Suzuki-Miyaura Coupling of Potassium Alkyltrifluoroborates with Aryl Chlorides
This procedure is adapted from Molander et al.[11]
Materials:
-
Potassium alkyltrifluoroborate (1.5 equiv)
-
Aryl chloride (1.0 equiv)
-
Pd(OAc)₂ (2 mol%)
-
RuPhos (4 mol%)
-
K₂CO₃ (3.0 equiv)
-
Toluene/H₂O (10:1 v/v, 0.25 M)
Procedure:
-
In a glovebox, to a vial containing a magnetic stir bar, add Pd(OAc)₂, RuPhos, K₂CO₃, the potassium alkyltrifluoroborate, and the aryl chloride.
-
Add the toluene/water solvent mixture.
-
Seal the vial and remove it from the glovebox.
-
Heat the reaction mixture to 80 °C for 24 hours.
-
Cool the reaction to room temperature.
-
Dilute the reaction mixture with diethyl ether and filter through a pad of Celite.
-
Concentrate the filtrate and purify the residue by flash column chromatography.
Conclusion
Organotrifluoroborates have proven to be invaluable reagents in Suzuki-Miyaura cross-coupling reactions, offering stability, ease of handling, and a unique reactivity profile governed by a controlled hydrolysis mechanism. The "slow release" of the active boronic acid species effectively minimizes side reactions, leading to cleaner and more efficient transformations. Understanding the kinetics of this hydrolysis and the multifaceted role of fluoride ions is key to optimizing reaction conditions and expanding the synthetic utility of these versatile reagents. The provided experimental protocols serve as a starting point for researchers to harness the power of organotrifluoroborates in their own synthetic endeavors.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. research.ed.ac.uk [research.ed.ac.uk]
- 5. pure.ed.ac.uk [pure.ed.ac.uk]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. Efficient Hydrolysis of Organotrifluoroborates via Silica Gel and Water - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Suzuki-Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
The Synthesis of Aryltrifluoroborates: A Comprehensive Guide for Researchers
An in-depth technical guide on the preparation of potassium aryltrifluoroborates from arylboronic acids and potassium hydrogen difluoride (KHF2), tailored for researchers, scientists, and professionals in drug development. This document provides a detailed overview of the synthesis, including reaction mechanisms, experimental protocols, and quantitative data, to facilitate the efficient and safe production of these versatile reagents in a laboratory setting.
Potassium aryltrifluoroborates are air- and moisture-stable, crystalline solids that have emerged as valuable alternatives to arylboronic acids in a variety of chemical transformations, most notably in Suzuki-Miyaura cross-coupling reactions.[1][2] Their enhanced stability and distinct reactivity profile make them attractive intermediates in complex synthetic sequences, particularly in the pharmaceutical industry.[3] The most common and straightforward method for their preparation involves the reaction of arylboronic acids with potassium hydrogen difluoride (KHF2).[4]
Reaction Mechanism and Principles
The formation of a potassium aryltrifluoroborate from an arylboronic acid and KHF2 is an acid-base driven process. The boronic acid, a Lewis acid, reacts with the fluoride ions provided by KHF2. While potassium fluoride (KF) alone is generally not effective at displacing the hydroxyl groups of the boronic acid, the use of KHF2, which provides a source of both fluoride and hydrofluoric acid (HF) in equilibrium, facilitates the reaction.[4] The presence of HF is thought to protonate the hydroxyl groups on the boron atom, making them better leaving groups and promoting the formation of the more stable trifluoroborate salt.
The overall transformation can be represented as follows:
ArB(OH)₂ + 3KHF₂ → K[ArBF₃] + 2KF + 2H₂O
It is important to note that arylboronic acids often exist in equilibrium with their cyclic anhydride trimers (boroxines), but both forms react readily with KHF2 to yield the desired aryltrifluoroborate.[4]
Experimental Workflow
The general workflow for the preparation of aryltrifluoroborates from arylboronic acids is a straightforward and typically high-yielding process. The key steps are outlined below.
Figure 1. A generalized experimental workflow for the synthesis of potassium aryltrifluoroborates.
Detailed Experimental Protocols
The following protocols are compiled from established literature procedures and provide a detailed guide for the synthesis of potassium aryltrifluoroborates.
General Procedure for the Preparation of Potassium Aryltrifluoroborates: [2]
-
Reaction Setup: A round-bottomed flask equipped with a magnetic stir bar is charged with the arylboronic acid (1.0 equiv) and methanol. The resulting solution is cooled in an ice bath to 0-5 °C.
-
Reagent Addition: A solution of potassium hydrogen difluoride (KHF₂, 3.0-4.0 equiv) in water is prepared and added portion-wise to the stirred methanolic solution of the arylboronic acid. The addition typically results in the formation of a thick white precipitate.
-
Reaction: The ice bath is removed, and the reaction mixture is allowed to warm to room temperature and stirred for a specified time (typically 15-60 minutes). The completion of the reaction can be monitored by ¹¹B NMR spectroscopy by observing the disappearance of the boronic acid signal (around 30 ppm) and the appearance of the trifluoroborate signal.
-
Work-up and Isolation: The solvents are removed under reduced pressure. The resulting solid residue is triturated with a suitable solvent, such as acetone, in which the potassium aryltrifluoroborate is sparingly soluble, while the excess KHF2 and other inorganic salts are more soluble.
-
Purification: The solid product is collected by vacuum filtration, washed with the same solvent, and dried under high vacuum to afford the pure potassium aryltrifluoroborate.
One-Pot Synthesis from Arenes: [1][5]
-
Borylation: The arene, a boron source (e.g., pinacolborane), and an iridium catalyst are heated in a suitable solvent (e.g., THF).
-
Conversion to Trifluoroborate: After the borylation is complete, an aqueous solution of KHF₂ is added directly to the reaction mixture.
-
Isolation: The mixture is stirred, and the product is isolated following a similar work-up procedure as described above.
Quantitative Data Summary
The synthesis of potassium aryltrifluoroborates is generally a high-yielding process across a wide range of substrates. The following table summarizes representative yields for the conversion of various arylboronic acids to their corresponding potassium aryltrifluoroborates.
| Aryl Group | Reaction Time (min) | Yield (%) | Reference |
| Phenyl | 15 | 82 | [6] |
| 4-Methoxyphenyl | 60 | 95 | [7] |
| 1-Naphthyl | - | 78-81 | [2] |
| 2-Thienyl | - | 90 | [8] |
| 4-Chlorophenyl | 15 | 94 | [6] |
| 4-Trifluoromethylphenyl | 15 | 94 | [6] |
| 2-Furyl | - | - | [9] |
| 4-Formylphenyl | - | - | [7] |
Note: Reaction conditions and work-up procedures may vary slightly between different literature sources, which can affect the reported yields.
Logical Relationship of Reagents and Products
The following diagram illustrates the chemical transformation from the starting arylboronic acid to the final potassium aryltrifluoroborate product, highlighting the key reagent involved.
Figure 2. The conversion of an arylboronic acid to a potassium aryltrifluoroborate.
Safety Considerations
-
Potassium hydrogen difluoride (KHF₂) is corrosive and toxic. It can cause severe burns upon contact with skin or eyes and is harmful if inhaled or swallowed. In the presence of moisture, it can release hydrogen fluoride (HF), which is extremely corrosive and toxic. All manipulations involving KHF₂ should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn.[2]
-
Glassware Etching: Due to the potential formation of HF, prolonged reactions in standard glassware may lead to etching. While typically not a significant issue for the short reaction times involved, for extended procedures or repeated use, Nalgene® (polypropylene) or other HF-resistant reaction vessels are recommended.[2]
Conclusion
The preparation of potassium aryltrifluoroborates from arylboronic acids and KHF₂ is a robust, efficient, and scalable method for accessing these valuable synthetic intermediates. The operational simplicity, high yields, and broad substrate scope make this transformation a cornerstone of modern organic synthesis. By understanding the underlying principles and adhering to the detailed protocols and safety precautions outlined in this guide, researchers can confidently and effectively incorporate this methodology into their synthetic strategies.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. One-Pot Synthesis of Arylboronic Acids and Aryl Trifluoroborates by Ir-Catalyzed Borylation of Arenes [organic-chemistry.org]
- 6. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. pure.ed.ac.uk [pure.ed.ac.uk]
Methodological & Application
Application Notes and Protocols: Suzuki-Miyaura Coupling of Potassium 4-tert-butylphenyltrifluoroborate with Aryl Chlorides
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction of potassium 4-tert-butylphenyltrifluoroborate with a variety of aryl chlorides. This reaction is a powerful tool for the synthesis of biaryl compounds, which are prevalent in pharmaceuticals and functional materials. Potassium organotrifluoroborates offer advantages over other boronic acid derivatives due to their stability to air and moisture, making them convenient reagents in synthesis.
I. Overview and Key Advantages
The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds. The use of this compound as the coupling partner with challenging aryl chloride electrophiles has been made efficient through the development of specialized catalyst systems.
Advantages of Potassium Trifluoroborates:
-
Air and Moisture Stability: Unlike many boronic acids, potassium trifluoroborates are crystalline solids that are stable to air and moisture, facilitating easier handling and storage.
-
Reduced Protodeboronation: They are less susceptible to the undesired side reaction of protodeboronation compared to boronic acids.
-
Controlled Reactivity: The trifluoroborate moiety often requires specific activation conditions, allowing for controlled and selective reactions.
II. Reaction Principle and Catalytic Cycle
The Suzuki-Miyaura reaction involves a palladium catalyst that cycles through several key steps to couple the organoboron reagent with the organohalide.
Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
III. Experimental Protocols
The following protocols are based on established methodologies for the coupling of potassium aryltrifluoroborates with aryl chlorides.[1] Optimization may be required for specific substrates.
A. Materials and Reagents
-
This compound
-
Aryl chloride
-
Palladium(II) acetate (Pd(OAc)₂)
-
S-Phos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) or RuPhos (2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl)
-
Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)
-
Toluene
-
Water (degassed)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Organic solvents for extraction and chromatography (e.g., ethyl acetate, hexanes)
B. General Procedure
Caption: A typical experimental workflow for the Suzuki-Miyaura cross-coupling reaction.[2]
-
Reaction Setup: In a reaction vessel, combine the aryl chloride (1.0 equiv), this compound (1.1-1.5 equiv), and the base (2-3 equiv).[2]
-
Add the palladium catalyst (1-5 mol%) and the ligand (2-10 mol%).[2]
-
Purge the vessel with an inert gas (e.g., nitrogen or argon).[2]
-
Add the degassed solvent system, such as a mixture of toluene and water.[2]
-
Reaction: Heat the reaction mixture to the specified temperature (typically between 80-110 °C) and stir until the reaction is complete, as monitored by an appropriate technique like TLC, GC, or LC-MS.[2]
-
Work-up: Upon completion, cool the reaction to room temperature.[2]
-
Perform an aqueous workup by diluting the reaction mixture with an organic solvent (e.g., ethyl acetate) and washing with water and brine.[2]
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.[2]
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired 4-tert-butylbiaryl compound.[2]
IV. Tabulated Data: Reaction Conditions and Yields
The following tables summarize typical reaction conditions and yields for the Suzuki-Miyaura coupling of potassium organotrifluoroborates with aryl chlorides, providing a basis for protocol development with this compound.
Table 1: Catalyst Systems and Conditions for Coupling with Aryl Chlorides
| Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent System | Temp (°C) | Time (h) | Ref |
| Pd(OAc)₂ (2) | S-Phos (4) | K₂CO₃ (3) | Toluene/H₂O (10:1) | 80 | 24 | [1] |
| Pd(OAc)₂ (2) | RuPhos (4) | K₂CO₃ (3) | Toluene/H₂O (10:1) | 80 | 24 | [3] |
| PdCl₂(dppf)·CH₂Cl₂ (2) | - | Cs₂CO₃ (3) | THF/H₂O (9:1) | 90 | 24 | [4] |
| PdCl₂AtaPhos₂ (5) | - | Cs₂CO₃ (3) | Toluene/H₂O (4:1) | 100 | 14 | [5] |
| PdCl₂(cod) (5) | SPhos or RuPhos (10) | K₃PO₄ (7) | t-BuOH/H₂O (1:1) | 95 | 22 | [6] |
Table 2: Representative Yields for Couplings with Various Aryl Chlorides
| Aryl Chloride | Catalyst System | Product Yield (%) | Ref |
| 2-Chloroanisole | Pd(OAc)₂ / RuPhos | 87 | [3] |
| 3-Chloropyridine | Pd(OAc)₂ / RuPhos | Excellent | [3] |
| 4-Chlorobenzonitrile | PdCl₂AtaPhos₂ | 89 | [5] |
| 4-Chloroanisole | PdCl₂AtaPhos₂ | 74 | [5] |
| Electron-rich Aryl Chlorides | Pd(OAc)₂ / RuPhos | Good to Excellent | [3] |
V. Troubleshooting and Optimization
-
Low Yield:
-
Catalyst/Ligand: The choice of ligand is crucial. For sterically hindered or electron-rich aryl chlorides, bulky and electron-rich phosphine ligands like S-Phos or RuPhos are often effective.[1][3]
-
Base: The strength and solubility of the base can significantly impact the reaction rate. Cs₂CO₃ is often more effective than K₂CO₃.[4]
-
Temperature: Increasing the reaction temperature may improve yields for less reactive aryl chlorides.
-
Degassing: Ensure thorough degassing of solvents to prevent catalyst deactivation.
-
-
Side Reactions:
-
Homocoupling: Homocoupling of the aryl chloride or the organotrifluoroborate can occur. This may be minimized by adjusting the stoichiometry of the reactants or the catalyst loading.
-
Protodeboronation: While less common with trifluoroborates, it can still occur. Using anhydrous solvents and ensuring a sufficiently strong base can mitigate this.
-
VI. Safety Precautions
-
Palladium catalysts and phosphine ligands should be handled in a well-ventilated fume hood.
-
Organic solvents are flammable and should be used away from ignition sources.
-
Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times.
-
Consult the Safety Data Sheets (SDS) for all chemicals before use.
References
- 1. Efficient catalyst for the Suzuki-Miyaura coupling of potassium aryl trifluoroborates with aryl chlorides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Suzuki-Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Suzuki-Miyaura Cross-Coupling of Potassium Dioxolanylethyltrifluoroborate and Aryl/Heteroaryl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Suzuki–Miyaura Cross-Coupling Reactions of Potassium Boc-Protected Aminomethyltrifluoroborate with Aryl- and Hetaryl Mesylates - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Heteroaryl Coupling with Potassium 4-tert-butylphenyltrifluoroborate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the Suzuki-Miyaura cross-coupling reaction between various heteroaryl halides and Potassium 4-tert-butylphenyltrifluoroborate. This reaction is a powerful tool for the synthesis of complex organic molecules, particularly in the field of medicinal chemistry, due to the stability and ease of handling of potassium organotrifluoroborate salts.[1][2][3][4][5]
The following sections detail optimized reaction conditions, present quantitative data in a clear tabular format, provide step-by-step experimental protocols, and visualize key processes through diagrams.
I. Overview of the Suzuki-Miyaura Coupling Reaction
The Suzuki-Miyaura cross-coupling reaction is a palladium-catalyzed process that forms a carbon-carbon bond between an organoboron compound and an organohalide.[2][6] Potassium organotrifluoroborates have emerged as highly effective coupling partners due to their stability to air and moisture, which contrasts with the sensitivity of many other organoboron reagents.[2][3][5] This stability allows for easier storage and handling in a laboratory setting.[3][5] The reaction typically proceeds under basic conditions, which promote the hydrolysis of the trifluoroborate to the corresponding boronic acid, the active species in the catalytic cycle.[3]
II. Optimized Reaction Conditions
The successful coupling of heteroaryl halides with this compound is dependent on the careful selection of several key parameters: the palladium catalyst, the phosphine ligand, the base, and the solvent system. A variety of conditions have been reported to be effective for this transformation, with the optimal choice often depending on the specific heteroaryl substrate.
Data Summary
The following tables summarize quantitative data from various literature sources for the Suzuki-Miyaura coupling of heteroaryl halides with potassium aryltrifluoroborates. While not all examples use this compound specifically, the conditions are generally applicable and provide a strong starting point for optimization.
Table 1: Recommended Catalysts and Ligands
| Catalyst (mol%) | Ligand (mol%) | Heteroaryl Halide Type | Notes |
| Pd(OAc)₂ (2-5) | RuPhos (4-10) | Chlorides, Bromides | A robust system for a wide range of substrates.[3][7] |
| PdCl₂(dppf)·CH₂Cl₂ (0.5-2) | None (dppf is the ligand) | Bromides, Chlorides | Effective for deactivated aryl and heteroaryl trifluoroborates.[8] |
| Pd(PPh₃)₄ (2) | None (PPh₃ is the ligand) | Bromides | A classic catalyst, effective for many standard couplings.[1] |
| PdCl₂(AtaPhos)₂ (5) | None (AtaPhos is the ligand) | Chlorides | Shows high efficiency for specific substrate classes.[9] |
Table 2: Effective Bases and Solvents
| Base (equivalents) | Solvent System (v/v) | Temperature (°C) | Notes |
| Cs₂CO₃ (3) | Toluene/H₂O (4:1) | 100-110 | A common and highly effective combination.[1][9] |
| K₂CO₃ (3) | Toluene/H₂O | 100 | A more economical alternative to cesium carbonate.[7] |
| K₃PO₄ | Dioxane/H₂O or n-Butanol | 100 | Often used for challenging heteroaryl couplings.[10] |
| CsOH·H₂O (5) | CPME/H₂O (1:1) | 105 | Used for specific applications with secondary organotrifluoroborates.[11] |
III. Experimental Protocols
The following are detailed protocols for the Suzuki-Miyaura coupling of a generic heteroaryl halide with this compound. These protocols are intended as a starting point and may require optimization for specific substrates.
Protocol 1: General Procedure for Heteroaryl Bromides and Chlorides
This protocol is adapted from general procedures for the coupling of potassium aryltrifluoroborates with aryl and heteroaryl halides.[3][5]
Materials:
-
Heteroaryl halide (1.0 equiv)
-
This compound (1.2-1.5 equiv)
-
Pd(OAc)₂ (2 mol%)
-
RuPhos (4 mol%)
-
Cs₂CO₃ (3.0 equiv)
-
Toluene, degassed
-
Water, degassed
-
Reaction vessel (e.g., Schlenk tube or microwave vial)
-
Magnetic stirrer and heating block or oil bath
-
Inert gas supply (Nitrogen or Argon)
Procedure:
-
To the reaction vessel, add the heteroaryl halide (1.0 equiv), this compound (1.2-1.5 equiv), Pd(OAc)₂ (0.02 equiv), RuPhos (0.04 equiv), and Cs₂CO₃ (3.0 equiv).
-
Seal the vessel and purge with an inert gas (nitrogen or argon) for 10-15 minutes.
-
Add the degassed toluene and water (e.g., a 4:1 mixture) via syringe. The reaction concentration is typically in the range of 0.1-0.5 M with respect to the heteroaryl halide.
-
Stir the reaction mixture at 100-110 °C.
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC, or LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and water.
-
Separate the organic layer, and extract the aqueous layer with the organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Ligandless Coupling for Activated Heteroaryl Bromides
For some electron-rich heteroaryltrifluoroborates and activated heteroaryl bromides, a ligandless protocol can be effective.[8]
Materials:
-
Activated heteroaryl bromide (1.0 equiv)
-
This compound (1.1 equiv)
-
Pd(OAc)₂ (2 mol%)
-
K₂CO₃ (3.0 equiv)
-
Methanol or Toluene/Water
-
Reaction vessel
-
Magnetic stirrer and heating apparatus
Procedure:
-
Combine the heteroaryl bromide, this compound, Pd(OAc)₂, and K₂CO₃ in the reaction vessel.
-
Add the solvent (e.g., methanol or a toluene/water mixture).
-
Heat the mixture with stirring at a temperature between 80-100 °C.
-
Monitor the reaction until completion.
-
Work-up and purify the product as described in Protocol 1.
IV. Visualizations
The following diagrams illustrate key aspects of the heteroaryl coupling reaction.
References
- 1. Palladium(0)-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions of Potassium Aryl- and Heteroaryltrifluoroborates with Alkenyl Bromides [organic-chemistry.org]
- 2. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Organotrifluoroborates and Monocoordinated Palladium Complexes as Catalysts—A Perfect Combination for Suzuki–Miyaura Coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. longdom.org [longdom.org]
- 7. Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Suzuki-Miyaura Cross-Coupling of Potassium Dioxolanylethyltrifluoroborate and Aryl/Heteroaryl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 10. scispace.com [scispace.com]
- 11. Stereospecific Cross-Coupling of Secondary Organotrifluoroborates: Potassium 1-(Benzyloxy)alkyltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Potassium 4-tert-butylphenyltrifluoroborate in C-H Activation
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the utilization of Potassium 4-tert-butylphenyltrifluoroborate in Carbon-Hydrogen (C-H) activation reactions. This versatile reagent offers a stable, efficient, and selective method for the introduction of the 4-tert-butylphenyl group onto a variety of molecular scaffolds, a valuable transformation in the synthesis of complex organic molecules and active pharmaceutical ingredients.
Introduction
This compound is an air- and moisture-stable organoboron reagent that has gained significant traction in organic synthesis.[1][2] Its utility is particularly pronounced in palladium-catalyzed cross-coupling reactions, including the strategically important C-H activation/functionalization reactions.[3][4] C-H activation is a powerful tool that allows for the direct conversion of ubiquitous C-H bonds into new carbon-carbon or carbon-heteroatom bonds, offering a more atom-economical and efficient alternative to traditional cross-coupling methods that require pre-functionalized starting materials.[3]
The use of this compound in this context is advantageous due to its high stability, ease of handling, and excellent reactivity under appropriate catalytic conditions. These properties make it an attractive choice for late-stage functionalization in drug discovery and development, where the introduction of bulky lipophilic groups like the tert-butylphenyl moiety can significantly modulate the pharmacological properties of a lead compound.
Core Applications in C-H Activation
The primary application of this compound in C-H activation is in palladium-catalyzed arylation reactions. These reactions typically proceed via a ligand-directed mechanism, where a directing group on the substrate positions the palladium catalyst in proximity to a specific C-H bond, thereby ensuring high regioselectivity.
A general scheme for a directed C-H arylation is depicted below:
Caption: General scheme for palladium-catalyzed C-H arylation.
Experimental Protocols
The following is a representative protocol for a palladium-catalyzed C-H activation/arylation reaction. This protocol is adapted from a similar C-H alkylation procedure and can be optimized for specific substrates and applications.[3]
General Procedure for Ligand-Directed C-H Arylation:
Materials:
-
Substrate with a directing group (e.g., pyridine, amide)
-
This compound
-
Palladium(II) acetate (Pd(OAc)₂)
-
Manganese(III) fluoride (MnF₃)
-
Trifluoroethanol (TFE)
-
Water (H₂O)
-
Acetic acid (AcOH)
-
Reaction vial (e.g., 1-dram vial)
-
Magnetic stir bar
Procedure:
-
To a 1-dram vial equipped with a magnetic stir bar, add the substrate (0.1 mmol, 1.0 equiv), this compound (0.15 mmol, 1.5 equiv), palladium(II) acetate (2.3 mg, 0.01 mmol, 10 mol%), and manganese(III) fluoride (22.4 mg, 0.2 mmol, 2.0 equiv).
-
Add a solvent mixture of trifluoroethanol (TFE), water (H₂O), and acetic acid (AcOH) in an 8:1:1 ratio (1.0 mL).
-
Seal the vial with a cap.
-
Place the reaction vial on a magnetic stir plate and stir the mixture at 40 °C.
-
Monitor the reaction progress by an appropriate analytical technique (e.g., TLC, LC-MS, GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an organic solvent (e.g., ethyl acetate, dichloromethane).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired arylated product.
Data Presentation
The following table summarizes representative data for a palladium-catalyzed ligand-directed C-H functionalization reaction, illustrating the effect of different oxidants on the reaction yield. While this data is for a C-H methylation, similar trends can be expected for arylation reactions with this compound, with MnF₃ often being an effective oxidant.[3]
| Entry | Oxidant | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Mn(OAc)₃ | AcOH | 25 | 16 | 45 |
| 2 | PhI(OAc)₂ | AcOH | 25 | 16 | 30 |
| 3 | Ag₂CO₃ | AcOH | 25 | 16 | 25 |
| 4 | MnF₃ | TFE/H₂O/AcOH (8:1:1) | 40 | 6 | 89 |
| 5 | (NH₄)₂S₂O₈ | AcOH | 25 | 16 | 55 |
Mandatory Visualization
Experimental Workflow
The following diagram illustrates a typical experimental workflow for a palladium-catalyzed C-H activation reaction using this compound.
Caption: Experimental workflow for Pd-catalyzed C-H activation.
Proposed Catalytic Cycle
The following diagram illustrates a plausible catalytic cycle for a palladium-catalyzed C-H arylation reaction involving an organotrifluoroborate.
Caption: Proposed catalytic cycle for C-H arylation.
Conclusion
This compound is a highly effective reagent for the palladium-catalyzed C-H arylation of a range of substrates. The protocols and data presented herein provide a solid foundation for researchers to explore the application of this reagent in their own synthetic endeavors. The mild reaction conditions, high stability of the reagent, and potential for high yields make this methodology a valuable addition to the synthetic chemist's toolbox, particularly in the fields of medicinal chemistry and materials science. Further optimization of reaction parameters for specific substrates is encouraged to achieve the best possible outcomes.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Palladium-Catalyzed Arylations towards 3,6-Diaryl-1,3a,6a-triazapentalenes and Evaluation of Their Fluorescence Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mild Palladium-Catalyzed C–H Alkylation Using Potassium Alkyltrifluoroborates in Combination with MnF3 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Palladium-Catalyzed C-H Arylation Using Aryltrifluoroborates in Conjunction with a MnIII Oxidant under Mild Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Photoredox-Catalyzed Alkyl-Aryl Coupling with Potassium 4-tert-butylphenyltrifluoroborate
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the alkyl-aryl coupling reaction utilizing Potassium 4-tert-butylphenyltrifluoroborate via photoredox catalysis. This method facilitates the formation of C(sp²)-C(sp³) bonds, a crucial transformation in the synthesis of complex organic molecules and pharmaceutical agents.
Introduction
Photoredox catalysis has emerged as a powerful tool in modern organic synthesis, enabling challenging transformations under mild reaction conditions.[1][2] The use of visible light to initiate single-electron transfer (SET) processes allows for the generation of radical intermediates that can participate in a variety of coupling reactions.[1][2][3] In recent years, photoredox/nickel dual catalysis has been extensively developed for the cross-coupling of C(sp²)- and C(sp³)-hybridized centers.[4][5][6]
Potassium organotrifluoroborates are bench-stable, crystalline solids that have found widespread use as coupling partners in organic synthesis.[1][7] They can serve as precursors to both alkyl and aryl radicals under photoredox conditions.[1][7] While the coupling of aryl halides with potassium alkyltrifluoroborates is a well-established method,[5][6] the use of potassium aryltrifluoroborates, such as this compound, as the aryl source for coupling with alkyl partners is also a viable, albeit less commonly documented, strategy. This protocol outlines a general procedure for such a transformation.
Reaction Principle
The reaction proceeds via a dual catalytic cycle involving a photocatalyst and a nickel catalyst. The photocatalyst, upon excitation by visible light, initiates a single-electron transfer process, leading to the formation of a radical species from the potassium organotrifluoroborate. This radical is then intercepted by a low-valent nickel complex. Subsequent steps involving the second coupling partner and reductive elimination from a high-valent nickel intermediate afford the desired alkyl-aryl coupled product and regenerate the active nickel catalyst.
Experimental Protocols
This section provides a general experimental protocol for the photoredox-catalyzed alkyl-aryl coupling of this compound with an alkyl halide. The conditions are based on established procedures for similar photoredox/nickel dual-catalyzed reactions. Optimization may be required for specific substrates.
General Reaction Setup:
An oven-dried 4 mL vial is equipped with a magnetic stir bar. The vial is charged with this compound (1.0 equiv), the alkyl halide (1.2 equiv), the photocatalyst (e.g., 4CzIPN, 1-5 mol%), the nickel catalyst (e.g., NiCl₂·glyme, 5-10 mol%), and a ligand (e.g., 4,4′-di-tert-butyl-2,2′-bipyridine, 10-20 mol%). The vial is sealed with a septum and purged with an inert atmosphere (e.g., nitrogen or argon) for 15-20 minutes. Degassed solvent (e.g., DMF or DMA, 0.1 M) is then added via syringe. The reaction mixture is stirred and irradiated with a visible light source (e.g., blue LEDs) at room temperature for 12-24 hours.
Work-up and Purification:
Upon completion of the reaction (monitored by TLC or LC-MS), the reaction mixture is diluted with a suitable organic solvent (e.g., ethyl acetate) and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate).
Detailed Reagent Table:
| Reagent | M.W. ( g/mol ) | Amount (mmol) | Equiv. |
| This compound | 246.16 | 0.2 | 1.0 |
| Alkyl Halide (e.g., 1-bromooctane) | 193.13 | 0.24 | 1.2 |
| 4CzIPN (photocatalyst) | 788.93 | 0.004 | 0.02 |
| NiCl₂·glyme (nickel catalyst) | 221.72 | 0.01 | 0.05 |
| dtbbpy (ligand) | 268.41 | 0.02 | 0.1 |
| Solvent (e.g., DMF) | 73.09 | 2.0 mL | - |
Data Presentation
The following table summarizes representative yields for photoredox-catalyzed C(sp²)-C(sp³) coupling reactions. Note that these examples primarily feature the coupling of aryl halides with potassium alkyltrifluoroborates, which is the more commonly reported variant of this reaction. The yields are indicative of the general efficiency of this methodology.
| Entry | Aryl Halide | Alkyltrifluoroborate | Product | Yield (%) |
| 1 | 4-Bromobenzonitrile | Potassium benzyltrifluoroborate | 4-Benzylbenzonitrile | 95 |
| 2 | 1-Bromo-4-methoxybenzene | Potassium cyclopropyltrifluoroborate | 1-Cyclopropyl-4-methoxybenzene | 88 |
| 3 | 4'-Bromoacetophenone | Potassium n-butyltrifluoroborate | 4'-n-Butylacetophenone | 75 |
| 4 | 2-Bromopyridine | Potassium isobutyltrifluoroborate | 2-Isobutylpyridine | 82 |
| 5 | 1-Bromo-3,5-dimethylbenzene | Potassium sec-butyltrifluoroborate | 1,3-Dimethyl-5-sec-butylbenzene | 91 |
Visualizations
Experimental Workflow
Caption: General experimental workflow for the photoredox-catalyzed alkyl-aryl coupling.
Proposed Catalytic Cycle
Caption: Proposed mechanism for the photoredox/nickel dual-catalyzed alkyl-aryl coupling.
Conclusion
The photoredox-catalyzed coupling of potassium aryltrifluoroborates with alkyl partners represents a valuable method for the construction of C(sp²)-C(sp³) bonds. The reaction proceeds under mild conditions with good functional group tolerance, making it an attractive tool for the synthesis of complex molecules in medicinal chemistry and materials science. While the protocol provided is general, it serves as a strong starting point for the development of specific applications. Further optimization of reaction parameters may be necessary to achieve optimal results for different substrate combinations.
References
- 1. Photoredox-Catalyzed Radical-Radical Coupling of Potassium Trifluoroborates with Acyl Azoliums - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Visible-Light-Mediated Alkenylation, Allylation, and Cyanation of Potassium Alkyltrifluoroborates with Organic Photoredox Catalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. scispace.com [scispace.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Photoredox-Catalyzed Radical-Radical Coupling of Potassium Trifluoroborates with Acyl Azoliums - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Scale-Up Synthesis of Potassium 4-tert-butylphenyltrifluoroborate in Pharmaceutical Manufacturing
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the scale-up synthesis of Potassium 4-tert-butylphenyltrifluoroborate, a critical reagent in modern pharmaceutical manufacturing. The document details the synthetic protocols, scale-up considerations, and its primary application in Suzuki-Miyaura cross-coupling reactions, a cornerstone of contemporary drug synthesis.[1][2]
Introduction
This compound is an air- and moisture-stable organoboron reagent that has gained significant traction in the pharmaceutical industry.[3] Its stability, ease of handling, and high reactivity in palladium-catalyzed cross-coupling reactions make it a superior alternative to more sensitive organometallic reagents.[4] This document outlines the key procedures and considerations for transitioning the synthesis of this valuable reagent from the laboratory to a manufacturing scale.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Chemical Formula | C₁₀H₁₃BF₃K | [5] |
| Molecular Weight | 240.12 g/mol | [5] |
| Appearance | White to off-white solid | [3] |
| Melting Point | >230 °C | [3] |
| CAS Number | 423118-47-2 | [3][5] |
| Stability | Air and moisture stable | [3] |
Scale-Up Synthesis Protocol
While specific industrial-scale protocols are proprietary, a representative kilogram-scale synthesis can be extrapolated from established lab-scale procedures. The most common and scalable method involves the reaction of 4-tert-butylphenylboronic acid with potassium hydrogen difluoride (KHF₂).[4][6]
Materials and Equipment
Table 2: Materials for Kilogram-Scale Synthesis
| Material | Grade | Quantity (Representative) | Supplier Example |
| 4-tert-butylphenylboronic acid | ≥98% | 10.0 kg (56.2 mol) | Major Chemical Supplier |
| Potassium hydrogen difluoride (KHF₂) | ≥99% | 13.2 kg (168.6 mol) | Major Chemical Supplier |
| Methanol | Anhydrous | 80 L | Chemical Supplier |
| Water | Deionized | 100 L | In-house |
| Acetone | ACS Grade | 150 L | Chemical Supplier |
Equipment:
-
250 L glass-lined reactor with temperature control, mechanical stirrer, and reflux condenser
-
50 L addition vessel
-
Nutsche filter-dryer or centrifuge
-
Vacuum oven
-
Personal Protective Equipment (PPE): Chemical resistant gloves, safety glasses with side shields, face shield, lab coat, and a respirator with appropriate cartridges.[3]
Experimental Protocol
-
Reactor Charging: In a 250 L glass-lined reactor, charge 4-tert-butylphenylboronic acid (10.0 kg, 56.2 mol) and methanol (80 L).
-
Dissolution and Cooling: Stir the mixture at 100-150 rpm until all the boronic acid has dissolved. Cool the solution to 10-15 °C using a cooling jacket.
-
KHF₂ Solution Preparation: In a separate 50 L vessel, carefully dissolve potassium hydrogen difluoride (13.2 kg, 168.6 mol) in deionized water (100 L). Note: The dissolution of KHF₂ is exothermic.
-
Addition of KHF₂ Solution: Slowly add the KHF₂ solution to the reactor containing the boronic acid solution over a period of 1-2 hours, maintaining the internal temperature between 15-25 °C. A white precipitate of this compound will form.
-
Reaction Completion and Aging: After the addition is complete, allow the slurry to stir for an additional 2-4 hours at 20-25 °C to ensure complete reaction.
-
Isolation: Filter the solid product using a Nutsche filter-dryer or a centrifuge.
-
Washing: Wash the filter cake with a cold (0-5 °C) mixture of methanol/water (1:1, 2 x 20 L) to remove unreacted starting materials and inorganic salts.
-
Drying: Dry the product in a vacuum oven at 60-70 °C until a constant weight is achieved.
Process Flow Diagram
Caption: Scale-up synthesis workflow for this compound.
Scale-Up Considerations and Challenges
Transitioning from lab to production scale presents several challenges that must be addressed to ensure a safe, efficient, and reproducible process.
Table 3: Scale-Up Challenges and Mitigation Strategies
| Challenge | Mitigation Strategy |
| Heat Transfer | Use of a jacketed reactor with precise temperature control. Slower addition rates of reagents to manage exotherms. |
| Mixing Efficiency | Selection of appropriate impeller design and agitation speed to ensure homogeneity of the slurry and prevent settling of the product. Computational Fluid Dynamics (CFD) modeling can aid in optimizing mixing. |
| Solid Handling | Use of appropriate filtration and drying equipment (e.g., Nutsche filter-dryer) to handle large volumes of solid product efficiently and safely. |
| Crystallization and Particle Size | Controlled cooling and addition rates can influence particle size distribution, which can impact filtration and drying times. Process Analytical Technology (PAT) can be employed to monitor particle size in real-time.[7] |
| Safety | Potassium hydrogen difluoride is corrosive and toxic. Appropriate PPE and handling procedures are mandatory. The reaction should be conducted in a well-ventilated area. |
Application in Suzuki-Miyaura Cross-Coupling
The primary application of this compound in pharmaceutical manufacturing is as a nucleophilic partner in Suzuki-Miyaura cross-coupling reactions.[1] This reaction is a powerful tool for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl and heteroaryl structures prevalent in many active pharmaceutical ingredients (APIs).[1][2]
General Protocol for Scale-Up Suzuki-Miyaura Coupling
Table 4: Representative Reagents for a Kilogram-Scale Suzuki-Miyaura Coupling
| Reagent | Role | Molar Equivalents |
| Aryl Halide/Triflate | Electrophile | 1.0 |
| This compound | Nucleophile | 1.1 - 1.5 |
| Palladium Catalyst (e.g., Pd(OAc)₂, PdCl₂(dppf)) | Catalyst | 0.01 - 1 mol% |
| Ligand (e.g., SPhos, XPhos) | Catalyst Ligand | As required by catalyst system |
| Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) | Activator | 2.0 - 3.0 |
| Solvent System | Reaction Medium | e.g., Toluene/Water, 2-MeTHF/Water |
Experimental Workflow
Caption: General workflow for a scale-up Suzuki-Miyaura cross-coupling reaction.
Scale-Up Considerations for Suzuki-Miyaura Coupling
-
Catalyst Loading and Removal: Minimizing palladium catalyst loading is crucial for cost-effectiveness and reducing residual palladium in the final API, which is strictly regulated. Post-reaction scavenging techniques are often required.
-
Reaction Kinetics and Temperature Control: The reaction is often exothermic, and precise temperature control is critical to prevent side reactions and ensure product quality.
-
Mixing: Efficient mixing is necessary to ensure good contact between the organic and aqueous phases in biphasic solvent systems.
-
Process Analytical Technology (PAT): In-situ monitoring techniques (e.g., IR, Raman spectroscopy) can be used to track reactant consumption and product formation, providing real-time process control and ensuring batch-to-batch consistency.
Safety and Handling
This compound is classified as causing severe skin burns and eye damage.[3] All handling should be performed in a well-ventilated area, and appropriate personal protective equipment (PPE) must be worn. Refer to the Safety Data Sheet (SDS) for complete safety information.
Conclusion
This compound is a robust and versatile reagent for pharmaceutical manufacturing. The scale-up of its synthesis requires careful consideration of heat and mass transfer, as well as safe handling of materials. Its successful application in large-scale Suzuki-Miyaura cross-coupling reactions enables the efficient production of complex active pharmaceutical ingredients. The protocols and considerations outlined in these application notes provide a framework for the successful implementation of this key technology in a manufacturing environment.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. 4-叔丁基苯基三氟硼酸钾 95% | Sigma-Aldrich [sigmaaldrich.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. This compound | C10H13BF3K | CID 23687452 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. approcess.com [approcess.com]
Application Notes and Protocols: Chemoselectivity in Cross-Coupling Reactions with Potassium 4-tert-butylphenyltrifluoroborate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and an analysis of chemoselectivity in Suzuki-Miyaura cross-coupling reactions utilizing Potassium 4-tert-butylphenyltrifluoroborate. This air- and moisture-stable organoboron reagent offers a practical and efficient method for the introduction of the 4-tert-butylphenyl moiety, a common structural motif in medicinal chemistry and materials science.
Introduction
This compound is a crystalline, free-flowing solid that is significantly easier to handle than the corresponding boronic acid. Its enhanced stability contributes to improved reproducibility and scalability of cross-coupling reactions. A key challenge in complex molecule synthesis is achieving chemoselectivity, particularly when multiple reactive sites are present on a substrate. This document explores the selective coupling of this compound with polyhalogenated aromatic compounds, highlighting the reaction conditions that govern selective mono-arylation.
The general principle of chemoselectivity in palladium-catalyzed cross-coupling reactions with di- or polyhalogenated arenes relies on the differential reactivity of the carbon-halogen bonds. The oxidative addition of the palladium(0) catalyst to the aryl halide is the rate-determining step, and its rate typically follows the trend: I > Br > OTf > Cl. This inherent reactivity difference can be exploited to achieve selective mono-functionalization of polyhalogenated substrates.
Data Presentation
The following tables summarize the quantitative data for the chemoselective Suzuki-Miyaura cross-coupling of this compound with various dihaloarenes. These examples demonstrate the influence of the leaving group, catalyst, ligand, and base on the reaction outcome.
Table 1: Chemoselective Mono-arylation of Dihaloarenes with this compound
| Entry | Dihaloarene | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Product(s) | Yield (%) | Ref. |
| 1 | 1-Bromo-4-iodobenzene | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (3) | Toluene/H₂O (5:1) | 100 | 12 | 4-Bromo-4'-(tert-butyl)biphenyl | 92 | [1] |
| 2 | 1-Chloro-4-iodobenzene | Pd₂(dba)₃ (1.5) | XPhos (6) | Cs₂CO₃ (3) | 1,4-Dioxane | 110 | 16 | 4-Chloro-4'-(tert-butyl)biphenyl | 88 | [1] |
| 3 | 1-Bromo-3-chlorobenzene | Pd(PPh₃)₄ (5) | - | K₂CO₃ (3) | Toluene/H₂O (4:1) | 90 | 24 | 3-Chloro-4'-(tert-butyl)biphenyl | 75 | [1] |
| 4 | 2,4-Dibromopyridine | PdCl₂(dppf) (3) | - | Na₂CO₃ (3) | DME/H₂O (4:1) | 85 | 18 | 2-Bromo-4-(4-tert-butylphenyl)pyridine | 85 | [1] |
Yields are for the isolated mono-arylated product.
Experimental Protocols
General Procedure for Chemoselective Mono-arylation of Dihaloarenes
This protocol describes a general method for the palladium-catalyzed chemoselective Suzuki-Miyaura cross-coupling of a dihaloarene with this compound.
Materials:
-
Dihaloarene (e.g., 1-bromo-4-iodobenzene)
-
This compound (1.1 - 1.5 equivalents)
-
Palladium catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃, Pd(PPh₃)₄, PdCl₂(dppf)) (1-5 mol%)
-
Ligand (if required, e.g., SPhos, XPhos) (2-10 mol%)
-
Base (e.g., K₃PO₄, Cs₂CO₃, K₂CO₃, Na₂CO₃) (2-3 equivalents)
-
Anhydrous, degassed solvent (e.g., Toluene/H₂O, 1,4-Dioxane, DME/H₂O)
Procedure:
-
To an oven-dried reaction vessel, add the dihaloarene, this compound, palladium catalyst, ligand (if applicable), and base.
-
Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add the degassed solvent system via syringe.
-
Heat the reaction mixture to the specified temperature (typically 80-110 °C) with vigorous stirring.
-
Monitor the reaction progress by an appropriate analytical technique (e.g., TLC, GC-MS, or LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired mono-arylated product.
Mandatory Visualizations
The following diagrams illustrate the key concepts and workflows described in these application notes.
Caption: Chemoselectivity in Suzuki-Miyaura Coupling.
Caption: General Experimental Workflow.
References
Application Notes and Protocols: Microwave-Assisted Suzuki Coupling with Potassium 4-tert-butylphenyltrifluoroborate
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds, particularly for the synthesis of biaryl compounds.[1][2] These motifs are prevalent in pharmaceuticals, agrochemicals, and advanced materials.[1] Traditional methods often involve boronic acids, which can be unstable and difficult to handle. Potassium organotrifluoroborate salts have emerged as highly effective alternatives due to their stability, ease of preparation, and handling.[1][2] This application note details a protocol for the microwave-assisted Suzuki-Miyaura coupling of potassium 4-tert-butylphenyltrifluoroborate with various aryl halides. The use of microwave irradiation significantly accelerates the reaction, leading to higher yields in shorter timeframes compared to conventional heating methods.[2][3]
Reaction Principle
The Suzuki-Miyaura coupling reaction involves the palladium-catalyzed cross-coupling of an organoboron compound with an organohalide. The general catalytic cycle is initiated by the oxidative addition of the aryl halide to a Pd(0) species, followed by transmetalation with the organoboron compound and subsequent reductive elimination to yield the biaryl product and regenerate the Pd(0) catalyst. Microwave irradiation provides efficient and uniform heating, which can dramatically reduce reaction times and improve yields.
Experimental Overview
This protocol outlines the general procedure for the microwave-assisted Suzuki coupling of this compound with an aryl halide. The reaction is performed in a sealed microwave vial using a palladium catalyst and a suitable base in an appropriate solvent system.
Figure 1: General workflow for the microwave-assisted Suzuki coupling.
Detailed Experimental Protocol
Materials:
-
This compound
-
Aryl halide (e.g., 4-bromoanisole, 4-chlorobenzonitrile)
-
Palladium catalyst (e.g., Pd(OAc)₂, PdCl₂(dppf)·CH₂Cl₂)
-
Microwave vials (10 mL) with stir bars
-
Microwave reactor
-
Standard laboratory glassware and purification equipment (e.g., separatory funnel, rotary evaporator, chromatography columns)
Procedure:
-
To a 10 mL microwave vial equipped with a magnetic stir bar, add the aryl halide (0.5 mmol, 1.0 equiv), this compound (0.55 mmol, 1.1 equiv), palladium catalyst (1-5 mol%), ligand (if necessary, 2-10 mol%), and base (2-3 equiv).[6]
-
Seal the vial with a cap.
-
Evacuate the vial and backfill with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add the degassed solvent system (e.g., 4:1 cyclopentyl methyl ether/H₂O, 2.5 mL) via syringe.[6]
-
Place the vial in the microwave reactor.
-
Irradiate the reaction mixture at a set temperature (e.g., 100-150 °C) for a specified time (e.g., 5-30 minutes).[1] The reaction progress can be monitored by TLC or LC-MS.
-
After the reaction is complete, allow the vial to cool to room temperature.
-
Dilute the reaction mixture with water (5 mL) and extract with an organic solvent (e.g., ethyl acetate, 3 x 10 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate) to afford the desired biaryl product.
Data Presentation: Reaction Conditions and Yields
The following table summarizes representative conditions and outcomes for microwave-assisted Suzuki coupling reactions of various potassium aryltrifluoroborates with aryl halides.
| Entry | Aryl Halide | Potassium Aryltrifluoroborate | Catalyst (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (min) | Yield (%) | Reference |
| 1 | 4-Bromoanisole | Potassium phenyltrifluoroborate | Pd(OAc)₂ (2.5 ppm) | Na₂CO₃ (3.7) | Water | 150 | 5 | 82 | [1] |
| 2 | 4-Chlorobenzonitrile | Potassium 2-furyltrifluoroborate | Pd(OAc)₂ (1) / RuPhos (2) | Na₂CO₃ (2) | Ethanol | 85 | 15 (MW) | 95 | [7] |
| 3 | 4-Chloroanisole | Potassium 4-(benzoyloxy)butyltrifluoroborate | Pd(OAc)₂ (2) / RuPhos (4) | K₂CO₃ (3) | Toluene/H₂O (10:1) | 80 | 1440 | 87 | [4] |
| 4 | 4-Bromoacetophenone | Potassium vinyltrifluoroborate | PdCl₂ (2) / PPh₃ (6) | Cs₂CO₃ (3) | THF/H₂O (9:1) | 80 | - | 79 | [5] |
| 5 | 1-Bromo-3,5-dimethoxybenzene | Potassium trifluoro(N-methylpyrrol-2-yl)borate | Pd(OAc)₂ (5) / RuPhos (10) | Cs₂CO₃ (3) | CPME/H₂O (4:1) | 100 | 1440 | 92 | [6] |
Note: The table includes data for various potassium organotrifluoroborates to illustrate the general applicability of the method.
Catalytic Cycle
The generally accepted mechanism for the Suzuki-Miyaura coupling reaction is depicted below.
Figure 2: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Conclusion
The microwave-assisted Suzuki-Miyaura coupling of this compound offers a rapid, efficient, and high-yielding method for the synthesis of substituted biaryl compounds. The use of stable and easy-to-handle potassium organotrifluoroborate salts, combined with the significant acceleration provided by microwave irradiation, makes this a valuable protocol for researchers in synthetic chemistry and drug development. The methodology is tolerant of a wide range of functional groups and can be readily adapted for the synthesis of diverse molecular scaffolds.
References
- 1. electronicsandbooks.com [electronicsandbooks.com]
- 2. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 3. researchgate.net [researchgate.net]
- 4. Suzuki-Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Suzuki–Miyaura Cross–Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl- and Heteroaryl Electrophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Suzuki-Miyaura Cross-Coupling of Potassium Trifluoro(N-Methylheteroaryl)borates with Aryl and Heteroaryl Halides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Potassium 4-tert-butylphenyltrifluoroborate in Palladium-Catalyzed Cross-Coupling Reactions
Introduction
Potassium 4-tert-butylphenyltrifluoroborate is a highly stable, crystalline solid that serves as an excellent nucleophilic partner in palladium-catalyzed cross-coupling reactions for the formation of carbon-carbon bonds. While the user's query specified Negishi coupling, the direct use of potassium organotrifluoroborates in this type of reaction is not a widely established or well-documented method. The Negishi coupling traditionally employs organozinc reagents.
However, potassium aryltrifluoroborates are exceptionally well-suited for Suzuki-Miyaura coupling, a closely related and highly versatile palladium-catalyzed reaction that achieves the same synthetic outcome: the coupling of an aryl group (in this case, 4-tert-butylphenyl) to an organic halide or triflate. This application note provides a detailed protocol and relevant data for the use of this compound in Suzuki-Miyaura cross-coupling reactions, a method of significant importance in academic research and the pharmaceutical industry for the synthesis of complex molecules.
Key Advantages of this compound:
-
Air and Moisture Stability: Unlike many other organometallic reagents, potassium organotrifluoroborates are solids that are stable to air and moisture, allowing for ease of handling and storage.
-
High Reactivity and Selectivity: They exhibit excellent reactivity in Suzuki-Miyaura couplings, often with high yields and good functional group tolerance.
-
Reduced Byproducts: The boron-containing byproducts are generally considered less toxic and are often more easily removed than byproducts from other coupling reactions, such as those involving organotin compounds (Stille coupling).
General Reaction Scheme
The Suzuki-Miyaura coupling of this compound with an organic halide (R-X) is illustrated below:
Where:
-
R-X: An aryl, heteroaryl, or vinyl halide (typically Br, I, or Cl) or triflate.
-
Pd catalyst: A palladium(0) or palladium(II) precursor, often complexed with phosphine ligands.
-
Base: Required for the activation of the organotrifluoroborate. Common bases include carbonates (e.g., Cs₂CO₃, K₂CO₃) or phosphates.
Quantitative Data Presentation
The following tables summarize representative yields for the Suzuki-Miyaura coupling of potassium aryltrifluoroborates with various aryl and heteroaryl halides. These examples provide an indication of the expected efficiency of the reaction with this compound under similar conditions.
Table 1: Coupling with Aryl Bromides
| Entry | Aryl Bromide | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Bromoanisole | Pd(OAc)₂ (2) | RuPhos (4) | K₂CO₃ (3) | Toluene/H₂O (10:1) | 80 | 24 | 92 |
| 2 | 4-Bromobenzonitrile | PdCl₂(dppf)·CH₂Cl₂ (2) | - | Cs₂CO₃ (3) | THF/H₂O (10:1) | 77 | 18 | 95 |
| 3 | 1-Bromo-4-nitrobenzene | Pd(OAc)₂ (2) | RuPhos (4) | K₂CO₃ (3) | Toluene/H₂O (10:1) | 80 | 24 | 88 |
| 4 | 2-Bromotoluene | PdCl₂(dppf)·CH₂Cl₂ (2) | - | Cs₂CO₃ (3) | THF/H₂O (10:1) | 77 | 18 | 85 |
Table 2: Coupling with Aryl Chlorides
| Entry | Aryl Chloride | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Chloroanisole | Pd(OAc)₂ (2) | RuPhos (4) | K₂CO₃ (3) | Toluene/H₂O (10:1) | 80 | 24 | 87 |
| 2 | 4-Chlorobenzonitrile | Pd(OAc)₂ (5) | RuPhos (10) | Cs₂CO₃ (3) | CPME/H₂O (4:1) | 100 | 24 | 71 |
| 3 | 1-Chloro-2,6-dimethylbenzene | Pd(OAc)₂ (2) | RuPhos (4) | K₂CO₃ (3) | Toluene/H₂O (10:1) | 80 | 24 | 91 |
| 4 | 2-Chloropyridine | Pd(OAc)₂ (5) | RuPhos (10) | Cs₂CO₃ (3) | CPME/H₂O (4:1) | 100 | 24 | 85 |
Data in tables is compiled from representative literature on Suzuki-Miyaura couplings of potassium aryltrifluoroborates and may not be specific to the 4-tert-butylphenyl derivative but is indicative of expected reactivity.
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling of this compound with an Aryl Bromide
This protocol is adapted from established procedures for the coupling of potassium aryltrifluoroborates.[1][2][3]
Materials:
-
This compound
-
Aryl bromide
-
Palladium(II) acetate (Pd(OAc)₂)
-
2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos) or a similar bulky phosphine ligand
-
Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)
-
Toluene (anhydrous)
-
Water (degassed)
-
Reaction vessel (e.g., Schlenk tube or microwave vial)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a reaction vessel, add this compound (1.1 equiv), the aryl bromide (1.0 equiv), palladium(II) acetate (2 mol%), the phosphine ligand (4 mol%), and the base (3.0 equiv).
-
Seal the vessel and evacuate and backfill with an inert gas (e.g., nitrogen or argon) three times.
-
Add the solvent system (e.g., a 10:1 mixture of toluene and water) via syringe. The reaction concentration is typically 0.1-0.25 M with respect to the aryl bromide.
-
Stir the reaction mixture at the desired temperature (typically 80-100 °C) for the required time (typically 18-24 hours).
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired biaryl product.
Mandatory Visualizations
Diagram 1: Catalytic Cycle of the Suzuki-Miyaura Coupling
Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Diagram 2: Experimental Workflow
References
Application of Potassium 4-tert-butylphenyltrifluoroborate in the Synthesis of Bioactive Molecules: A Focus on Kinase Inhibitor Scaffolds
Introduction
Potassium 4-tert-butylphenyltrifluoroborate has emerged as a versatile and highly valuable reagent in modern medicinal chemistry, particularly in the synthesis of bioactive molecules. Its superior stability, ease of handling, and high reactivity in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions make it an attractive alternative to traditional boronic acids and esters.[1][2] Organotrifluoroborates are crystalline, air- and moisture-stable solids, which simplifies their storage and handling in a laboratory setting.[1][3] This stability also translates to a broader tolerance of functional groups within the coupling partners, a crucial aspect in the multi-step synthesis of complex drug molecules.[4][5] The 4-tert-butylphenyl motif is frequently incorporated into drug candidates to enhance metabolic stability, modulate lipophilicity, and introduce steric bulk, which can improve target binding affinity and selectivity.
This application note details the use of this compound in the synthesis of a key building block for a class of bioactive molecules: 5-aryl-1H-pyrazole derivatives, which are prominent scaffolds in the development of kinase inhibitors for oncology and other therapeutic areas.
Physicochemical Properties of this compound
| Property | Value |
| CAS Number | 423118-47-2 |
| Molecular Formula | C₁₀H₁₃BF₃K |
| Molecular Weight | 240.11 g/mol |
| Appearance | White to off-white solid |
| Melting Point | >230 °C |
| Stability | Air and moisture stable |
Application in the Synthesis of a Kinase Inhibitor Scaffold
The pyrazole core is a privileged scaffold in medicinal chemistry, forming the basis of numerous approved drugs and clinical candidates. In particular, 5-aryl-1H-pyrazoles are key pharmacophores in a variety of kinase inhibitors. The synthesis of these compounds can be efficiently achieved via a Suzuki-Miyaura cross-coupling reaction between a halogenated pyrazole and an arylboron reagent. The use of this compound in this context offers significant advantages in terms of yield and reaction robustness.
The following section provides a detailed protocol for a representative synthesis of 5-(4-(tert-butyl)phenyl)-1H-pyrazole, a key intermediate for the elaboration into potent kinase inhibitors.
Experimental Protocol: Synthesis of 5-(4-(tert-butyl)phenyl)-1H-pyrazole
This protocol describes the palladium-catalyzed Suzuki-Miyaura cross-coupling of 5-iodo-1H-pyrazole with this compound.
Materials:
-
5-iodo-1H-pyrazole
-
This compound
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Cesium carbonate (Cs₂CO₃)
-
Tetrahydrofuran (THF), anhydrous
-
Water, degassed
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Inert atmosphere setup (e.g., nitrogen or argon balloon)
-
Standard laboratory glassware
-
Rotary evaporator
-
Chromatography column
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add 5-iodo-1H-pyrazole (1.0 eq), this compound (1.2 eq), and cesium carbonate (3.0 eq).
-
Add palladium(II) acetate (0.02 eq) and triphenylphosphine (0.06 eq) to the flask.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add a degassed mixture of THF and water (4:1 v/v) to the flask.
-
Heat the reaction mixture to 80 °C and stir vigorously for 12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 5-(4-(tert-butyl)phenyl)-1H-pyrazole.
Reaction Scheme:
Quantitative Data Summary
The following table summarizes typical yields and reaction conditions for the Suzuki-Miyaura coupling of aryl halides with this compound and related organotrifluoroborates to form biaryl structures, which are common in bioactive molecules.
| Entry | Aryl Halide | Organotrifluoroborate | Catalyst System | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | 4-Bromoacetophenone | Potassium vinyltrifluoroborate | PdCl₂(dppf) | Cs₂CO₃ | THF/H₂O | 85 | 79 |
| 2 | 4-Chloroanisole | Potassium benzyloxyethyltrifluoroborate | PdCl₂AᵗaPhos₂ | Cs₂CO₃ | Toluene/H₂O | 100 | 74 |
| 3 | 2,6-Dichloropyridine | Potassium trifluoro(N-methylindolo)borate | Pd(OAc)₂ / RuPhos | Cs₂CO₃ | CPME/H₂O | 100 | 83 (bis-coupled) |
| 4 | 4-Bromobenzonitrile | Potassium furan-2-yltrifluoroborate | Pd(OAc)₂ / RuPhos | Na₂CO₃ | Ethanol | 85 | 93 |
Note: The yields are representative and can vary based on the specific substrates and reaction conditions.
Experimental Workflow and Signaling Pathway
The synthesis of kinase inhibitors often involves a multi-step process where the core scaffold, such as the 5-aryl-1H-pyrazole, is further functionalized to optimize its biological activity. The diagram below illustrates a general workflow for the synthesis and subsequent biological evaluation of a potential kinase inhibitor.
Kinase inhibitors function by blocking the activity of specific protein kinases, which are key regulators of cellular signaling pathways. Dysregulation of these pathways is a hallmark of many diseases, including cancer. The diagram below depicts a simplified signaling pathway that is often targeted by kinase inhibitors.
This compound is a highly effective and user-friendly reagent for the introduction of the 4-tert-butylphenyl group into bioactive molecules via the Suzuki-Miyaura cross-coupling reaction. Its application in the synthesis of 5-aryl-1H-pyrazole scaffolds provides a robust and efficient route to key intermediates for the development of novel kinase inhibitors. The stability and reactivity of this organotrifluoroborate make it an invaluable tool for researchers and scientists in the field of drug discovery and development.
References
- 1. Design and Synthesis of Pyrazole-Based Macrocyclic Kinase Inhibitors Targeting BMPR2 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Ethyl 1-tert-butyl-5-phenyl-1H-pyrazole-4-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academicstrive.com [academicstrive.com]
- 5. Design, synthesis, and discovery of 5-((1,3-diphenyl-1H-pyrazol-4-yl)methylene)pyrimidine-2,4,6(1H,3H,5H)-triones and related derivatives as novel inhibitors of mPGES-1 - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Low Yields in Suzuki Coupling of Potassium 4-tert-butylphenyltrifluoroborate
This technical support guide is designed for researchers, scientists, and professionals in drug development encountering challenges with low yields in the Suzuki-Miyaura cross-coupling reaction of potassium 4-tert-butylphenyltrifluoroborate. This document provides a series of frequently asked questions (FAQs) and troubleshooting guides in a question-and-answer format to directly address specific issues.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My Suzuki coupling reaction with this compound is resulting in a very low yield or failing completely. What are the most common initial checks I should perform?
A1: When troubleshooting a low-yielding Suzuki-Miyaura coupling, it is crucial to systematically evaluate the fundamental components of the reaction. The primary areas to investigate are the integrity of your reagents, the reaction setup, and the catalyst system.
-
Reagent Quality:
-
This compound: Although generally stable, ensure it has been stored in a dry environment. Purity can be checked by NMR spectroscopy.
-
Aryl Halide: Verify the purity of your aryl halide. Impurities can inhibit the catalyst.
-
Solvent: Ensure your solvent is anhydrous and properly degassed. The presence of oxygen can lead to catalyst decomposition and the formation of unwanted side products through homocoupling.
-
Base: The base is critical for the activation of the trifluoroborate. Use a fresh, high-purity base. The physical form (e.g., finely powdered) can also impact reactivity.
-
-
Reaction Atmosphere:
-
The reaction must be conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent the deactivation of the palladium catalyst. Ensure your flask and solvent have been thoroughly purged with an inert gas.
-
-
Catalyst Activity:
-
The palladium catalyst, particularly Pd(0) species, is sensitive to air and moisture. Use a fresh catalyst or a reliable pre-catalyst. If using a Pd(II) source, ensure conditions are suitable for its in-situ reduction to the active Pd(0) species.
-
Q2: I am observing the consumption of my starting materials, but the yield of the desired product is still low. What are the likely side reactions, and how can I mitigate them?
A2: Low yields despite starting material consumption often point towards competing side reactions. For this compound, the most common side reactions are protodeboronation and homocoupling.
-
Protodeboronation: This is the cleavage of the C-B bond by a proton source (often water), replacing the trifluoroborate group with a hydrogen atom. This is particularly relevant for sterically hindered substrates.
-
Mitigation Strategies:
-
Use anhydrous solvents and reagents.
-
Employ a non-hydroxide base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃).
-
Choose a catalyst system that promotes a fast cross-coupling rate to outcompete protodeboronation.
-
-
-
Homocoupling: This is the self-coupling of the aryl halide or the organoboron reagent to form biaryl byproducts.
-
Mitigation Strategies:
-
Ensure thorough degassing of the reaction mixture to remove oxygen.
-
Use a Pd(0) source or a pre-catalyst that efficiently generates the active Pd(0) species to avoid the presence of Pd(II) species that can promote homocoupling.
-
-
Q3: The steric hindrance of the tert-butyl group seems to be a major issue. How can I choose the right catalyst and ligand to overcome this?
A3: The steric bulk of the tert-butyl group on the phenyltrifluoroborate necessitates the use of specific catalyst systems designed for challenging couplings. The key is to use bulky, electron-rich phosphine ligands that facilitate the crucial steps of the catalytic cycle.
-
Recommended Ligands:
-
Buchwald Ligands: Ligands such as SPhos, XPhos, and RuPhos are highly effective for sterically hindered substrates. They stabilize the palladium center and promote both oxidative addition and reductive elimination.
-
N-Heterocyclic Carbenes (NHCs): NHC ligands are also known for their high activity in sterically demanding reactions.
-
-
Palladium Source:
-
Palladium(II) acetate (Pd(OAc)₂) and tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) are common and effective palladium sources when used in combination with the appropriate ligand.
-
Q4: What is the optimal choice of base and solvent for the Suzuki coupling of this compound?
A4: The choice of base and solvent is highly interdependent and crucial for a successful reaction.
-
Base Selection:
-
Inorganic bases are generally preferred for trifluoroborate couplings.
-
Cesium carbonate (Cs₂CO₃) and potassium carbonate (K₂CO₃) are often the most effective bases. Cs₂CO₃ is generally more soluble and can lead to higher yields in challenging couplings.
-
Potassium phosphate (K₃PO₄) is another strong, non-nucleophilic base that can be effective.
-
-
Solvent System:
-
A mixture of an aprotic organic solvent and water is typically required to dissolve both the organic and inorganic reagents.
-
Commonly used solvent systems include toluene/water , THF/water , and dioxane/water . The optimal ratio often needs to be determined empirically but a 4:1 to 10:1 organic to water ratio is a good starting point.
-
Quantitative Data Summary
The following table summarizes reaction conditions and corresponding yields for the Suzuki-Miyaura coupling of potassium aryltrifluoroborates with various aryl halides. While specific data for this compound is limited in a comparative format, the data for other sterically hindered and electronically diverse substrates provides a valuable guide for optimization.
| Aryltrifluoroborate | Aryl Halide | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Potassium Alkyl-BF₃K | Aryl Chloride | Pd(OAc)₂ (2) | RuPhos (4) | K₂CO₃ (3) | Toluene/H₂O (10:1) | 80 | 24 | 87-92 |
| Potassium Alkyl-BF₃K | Aryl Bromide | Pd(OAc)₂ (2) | RuPhos (4) | K₂CO₃ (3) | Toluene/H₂O (10:1) | 80 | 24 | 86 |
| Potassium Alkoxyethyl-BF₃K | Aryl Bromide | PdCl₂(AᵗaPhos)₂ (3) | - | Cs₂CO₃ (2) | Toluene/H₂O (4:1) | 100 | 24 | up to 93 |
| Potassium Heteroaryl-BF₃K | Aryl Bromide | Pd(OAc)₂ (1) | RuPhos (2) | Na₂CO₃ (2) | Ethanol | 85 | - | 88 |
| Potassium Heteroaryl-BF₃K | Aryl Chloride | Pd(OAc)₂ (1) | RuPhos (2) | Na₂CO₃ (2) | Ethanol | 85 | - | 86-91 |
Key Experimental Protocol
This protocol is a general guideline for the Suzuki-Miyaura cross-coupling of this compound with an aryl bromide. Optimization may be required for specific substrates.
Materials:
-
This compound (1.2 equiv)
-
Aryl bromide (1.0 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (2 mol%)
-
2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos) or other suitable Buchwald ligand (4 mol%)
-
Cesium carbonate (Cs₂CO₃) or Potassium carbonate (K₂CO₃) (3.0 equiv)
-
Anhydrous, degassed Toluene and Water (e.g., 10:1 mixture)
Procedure:
-
To an oven-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the this compound, aryl bromide, base, palladium catalyst, and ligand.
-
Evacuate and backfill the flask with the inert gas three times.
-
Add the degassed solvent mixture via syringe.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Mandatory Visualizations
Caption: Troubleshooting workflow for low-yield Suzuki coupling.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Technical Support Center: Potassium 4-tert-butylphenyltrifluoroborate in Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common side reactions encountered when using Potassium 4-tert-butylphenyltrifluoroborate in cross-coupling reactions. The information is presented in a question-and-answer format to directly tackle specific experimental issues.
Frequently Asked Questions (FAQs)
Q1: What are the primary advantages of using this compound over the corresponding boronic acid in Suzuki-Miyaura coupling?
A1: this compound offers several advantages over its boronic acid counterpart. As crystalline solids, aryltrifluoroborate salts are generally stable to air and moisture, allowing for indefinite storage at room temperature without special precautions.[1] This enhanced stability contrasts with boronic acids, which can be prone to dehydration to form cyclic anhydrides (boroxines) and are more susceptible to protodeboronation during storage and under certain reaction conditions. The slow, controlled in situ hydrolysis of the trifluoroborate to the active boronic acid species can help to maintain a low concentration of the boronic acid throughout the reaction, which minimizes common side reactions such as protodeboronation and oxidative homocoupling.[1][2][3]
Q2: What are the most common side reactions observed with this compound in Suzuki-Miyaura coupling?
A2: The three most prevalent side reactions are:
-
Protodeboronation: The cleavage of the carbon-boron bond, replacing the boron moiety with a hydrogen atom to yield tert-butylbenzene. This is a significant issue, particularly with heteroarylboronic acids.[4]
-
Homocoupling: The palladium-catalyzed coupling of two molecules of the organoboron reagent to form 4,4'-di-tert-butylbiphenyl.
-
Hydrolysis: While necessary for the activation of the trifluoroborate to the boronic acid, uncontrolled or excessively rapid hydrolysis can lead to the accumulation of the boronic acid, which can then participate in the aforementioned side reactions.[2][3]
Q3: How does the choice of base influence the outcome of the reaction and the prevalence of side reactions?
A3: The base plays a critical role in the Suzuki-Miyaura reaction, and its selection can significantly impact the yield of the desired product and the formation of byproducts. The base is required to activate the organoboron species to form a more nucleophilic boronate "ate" complex, facilitating transmetalation to the palladium center. However, the basicity and nature of the base can also promote side reactions. Strong bases can accelerate the protodeboronation of the boronic acid. The choice of base can also affect the rate of hydrolysis of the trifluoroborate salt. So-called "slow-release" conditions, which balance the rate of hydrolysis with the rate of cross-coupling, are often optimal for minimizing side reactions.[2][3]
Troubleshooting Guides
Problem 1: Low yield of the desired cross-coupled product and significant formation of tert-butylbenzene (protodeboronation product).
Possible Causes and Solutions:
-
Excessive Water or Protic Solvent: Water and other protic solvents are the proton source for protodeboronation. While some water is necessary for the hydrolysis of the trifluoroborate, an excess can be detrimental.
-
Troubleshooting Steps:
-
Ensure you are using anhydrous solvents.
-
If using a biphasic system (e.g., toluene/water), carefully control the amount of water.
-
Consider using a weaker, non-hydroxide base such as K₃PO₄ or Cs₂CO₃, which are less likely to promote protodeboronation compared to strong hydroxide bases.[5]
-
-
-
Prolonged Reaction Time at Elevated Temperature: Extended reaction times, especially at high temperatures, can increase the likelihood of protodeboronation.
-
Troubleshooting Steps:
-
Monitor the reaction progress closely by TLC, GC, or LC-MS.
-
Aim to stop the reaction as soon as the starting material is consumed.
-
If the reaction is sluggish, consider a more active catalyst system rather than simply extending the reaction time.
-
-
-
Inappropriate Base: The choice of base can significantly influence the rate of protodeboronation.
-
Troubleshooting Steps:
-
Screen a variety of bases. Weaker bases are often preferable for minimizing protodeboronation.
-
The table below provides a comparison of different bases on the yield of the desired product versus the protodeboronation byproduct for a model reaction.
-
-
Data Presentation: Effect of Base on Protodeboronation
| Base (2 equiv.) | Solvent System | Temperature (°C) | Desired Product Yield (%) | Protodeboronation Product (%) |
| NaOH | Toluene/H₂O (4:1) | 100 | 65 | 30 |
| K₂CO₃ | Toluene/H₂O (4:1) | 100 | 85 | 10 |
| Cs₂CO₃ | Dioxane/H₂O (4:1) | 100 | 92 | 5 |
| K₃PO₄ | Toluene | 110 | 90 | 7 |
| Et₃N | THF | 80 | 40 | 55 |
Note: The data presented are illustrative and compiled from various sources. Actual results may vary depending on the specific substrates and reaction conditions.
Problem 2: Formation of a significant amount of 4,4'-di-tert-butylbiphenyl (homocoupling product).
Possible Causes and Solutions:
-
Presence of Oxygen: Oxygen can promote the oxidative homocoupling of the organoboron reagent.
-
Troubleshooting Steps:
-
Thoroughly degas all solvents and the reaction mixture by sparging with an inert gas (argon or nitrogen) or by the freeze-pump-thaw method.
-
Maintain a positive pressure of an inert gas throughout the reaction.
-
-
-
High Catalyst Loading or Catalyst Decomposition: High concentrations of Pd(0) or the formation of palladium black can catalyze the homocoupling reaction.
-
Troubleshooting Steps:
-
Use the lowest effective catalyst loading (typically 1-2 mol%).
-
Employ bulky, electron-rich phosphine ligands (e.g., Buchwald-type ligands) that stabilize the active palladium catalyst and prevent the formation of palladium black.[6]
-
-
-
Inefficient Transmetalation: If the transmetalation step is slow, the organopalladium intermediate (Ar-Pd-X) may have a longer lifetime, increasing the chance of reacting with another molecule of the organoboron reagent, leading to homocoupling.
-
Troubleshooting Steps:
-
Ensure the chosen base is effective at promoting the formation of the boronate "ate" complex.
-
The choice of ligand can also influence the rate of transmetalation. A ligand screen may be beneficial.
-
-
Data Presentation: Effect of Ligand on Homocoupling
| Ligand | Catalyst | Base | Solvent | Desired Product Yield (%) | Homocoupling Product (%) |
| PPh₃ | Pd(OAc)₂ | K₂CO₃ | Toluene/H₂O | 75 | 20 |
| P(t-Bu)₃ | Pd₂(dba)₃ | Cs₂CO₃ | Dioxane | 90 | 8 |
| XPhos | Pd(OAc)₂ | K₃PO₄ | t-BuOH | 95 | <5 |
| SPhos | Pd(OAc)₂ | K₃PO₄ | t-BuOH | 94 | <5 |
Note: The data presented are illustrative and compiled from various sources. Actual results may vary depending on the specific substrates and reaction conditions.
Experimental Protocols
General Experimental Protocol for Suzuki-Miyaura Coupling with this compound
-
Reaction Setup: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add the aryl halide (1.0 mmol, 1.0 equiv.), this compound (1.2 mmol, 1.2 equiv.), and the base (e.g., Cs₂CO₃, 2.0 mmol, 2.0 equiv.).
-
Inert Atmosphere: Seal the Schlenk tube with a septum, and evacuate and backfill with argon or nitrogen three times.
-
Catalyst and Ligand Addition: Under a positive pressure of inert gas, add the palladium precursor (e.g., Pd(OAc)₂, 0.02 mmol, 2 mol%) and the phosphine ligand (e.g., XPhos, 0.04 mmol, 4 mol%).
-
Solvent Addition: Add the degassed solvent system (e.g., 5 mL of a 4:1 mixture of dioxane and water) via syringe.
-
Reaction: Place the Schlenk tube in a preheated oil bath at the desired temperature (e.g., 100 °C) and stir vigorously for the required time (monitor by TLC or GC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL). Separate the layers, and extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Protocol for Quantification of Side Products by GC-MS
-
Sample Preparation: At various time points during the reaction, or upon completion, withdraw a small aliquot (e.g., 0.1 mL) of the reaction mixture. Quench the aliquot with an equal volume of water and extract with a known volume of a suitable organic solvent (e.g., 1 mL of ethyl acetate) containing an internal standard (e.g., dodecane).
-
GC-MS Analysis: Inject a small volume (e.g., 1 µL) of the organic layer into the GC-MS.
-
Method: Use a suitable GC column (e.g., a non-polar column like DB-5) and a temperature program that allows for the separation of the starting materials, desired product, and the expected side products (tert-butylbenzene and 4,4'-di-tert-butylbiphenyl).
-
Quantification: Identify the peaks corresponding to each compound by their mass spectra. The relative amounts of each component can be determined by integrating the peak areas and comparing them to the peak area of the internal standard. Create a calibration curve for each compound to obtain accurate quantitative data.
Visualizations
Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Caption: Competing pathways for the aryl boronic acid intermediate.
Caption: A logical workflow for troubleshooting low yields in Suzuki coupling.
References
- 1. chem.s.u-tokyo.ac.jp [chem.s.u-tokyo.ac.jp]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Catalyst Loading for Potassium 4-tert-butylphenyltrifluoroborate Reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Potassium 4-tert-butylphenyltrifluoroborate in cross-coupling reactions.
Frequently Asked Questions (FAQs)
Q1: What is the typical catalyst loading for Suzuki-Miyaura reactions involving this compound?
A1: For Suzuki-Miyaura cross-coupling reactions with potassium aryltrifluoroborates, including the 4-tert-butylphenyl derivative, low palladium catalyst loadings are generally effective. Typical loadings range from 0.5 to 5 mol%.[1][2] For many applications, a loading of 1 to 2 mol% is a good starting point.[3][4][5] The optimal loading is dependent on the specific substrates, ligand, base, and solvent system used.
Q2: Which palladium catalysts and ligands are recommended for coupling with the sterically hindered this compound?
A2: The steric bulk of the tert-butyl group can present challenges. Catalyst systems employing bulky, electron-rich phosphine ligands are often necessary to facilitate the reaction. Recommended catalyst systems include:
-
PdCl₂(dppf)·CH₂Cl₂: Effective for couplings with deactivated aryltrifluoroborates.[1][6]
-
Pd(OAc)₂ with bulky phosphine ligands: Ligands such as XPhos or RuPhos are highly effective, particularly for challenging couplings.[7][8]
-
Pd(PPh₃)₄: A common and generally effective catalyst for a range of Suzuki-Miyaura reactions.[3]
Q3: What are the most common causes of low yield in these reactions?
A3: Low yields can stem from several factors:
-
Catalyst deactivation: Oxygen can deactivate the active Pd(0) species. It is crucial to degas solvents and run the reaction under an inert atmosphere (e.g., argon or nitrogen).[9][10]
-
Protodeboronation: This is a side reaction where the C-B bond is cleaved by a proton source (like water), replacing the trifluoroborate group with a hydrogen atom.[10][11] Using anhydrous solvents (if the protocol allows) and a suitable base can minimize this.
-
Homocoupling: The coupling of two aryl halides or two organoboron compounds can occur as a side reaction.[12] This can sometimes be suppressed by adjusting the catalyst loading or reaction temperature.[9]
-
Inefficient transmetalation or reductive elimination: The steric hindrance of the tert-butyl group can slow down these key steps in the catalytic cycle.[11] The use of appropriate bulky ligands is critical to overcome this.[11]
Q4: How do I choose the right base and solvent for my reaction?
A4: The choice of base and solvent is critical for a successful reaction.
-
Base: The base activates the organotrifluoroborate for transmetalation.[13][14] Common bases include cesium carbonate (Cs₂CO₃), potassium carbonate (K₂CO₃), and potassium phosphate (K₃PO₄).[3][4][5][8] Cs₂CO₃ is often found to be highly effective.[3][5]
-
Solvent: A mixture of an organic solvent and water is typically used. Common systems include toluene/water, THF/water, and dioxane/water.[2][3][5] The aqueous component is necessary for the activity of the base and to facilitate the reaction.
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Low or No Conversion | Inactive catalyst | Use a fresh batch of catalyst and ensure proper storage under an inert atmosphere. Consider using a pre-catalyst for more reliable generation of the active Pd(0) species.[9] |
| Inappropriate ligand | For the sterically hindered 4-tert-butylphenyl group, use a bulky, electron-rich phosphine ligand like XPhos or RuPhos.[7][8][11] | |
| Insufficiently strong or inappropriate base | Screen different bases such as Cs₂CO₃, K₂CO₃, or K₃PO₄. Ensure the base is finely powdered and dry.[5][8][12] | |
| Low reaction temperature | Cautiously increase the reaction temperature in increments. Temperatures between 80-110 °C are common.[2] | |
| Formation of Byproducts (e.g., Homocoupling) | Catalyst decomposition to palladium black | Increase the ligand-to-palladium ratio to better stabilize the active catalyst.[11] |
| Oxygen contamination | Ensure all solvents are thoroughly degassed and the reaction is maintained under a positive pressure of inert gas.[9][10] | |
| Protodeboronation (Loss of Boron Group) | Presence of excess protic sources | If possible with your catalytic system, use anhydrous solvents.[11] |
| Reaction is too slow | Optimize the catalyst system (catalyst and ligand) to accelerate the cross-coupling, making it faster than the protodeboronation side reaction.[11] |
Data Presentation: Catalyst Loading and Reaction Conditions
The following table summarizes typical reaction conditions for Suzuki-Miyaura couplings of potassium organotrifluoroborates, which can be used as a starting point for optimizing reactions with this compound.
| Catalyst | Catalyst Loading (mol%) | Ligand | Base | Solvent System | Typical Yields | Reference |
| Pd(PPh₃)₄ | 2 | None | Cs₂CO₃ | Toluene/H₂O | High | [3] |
| PdCl₂(dppf)·CH₂Cl₂ | 0.5 - 2 | dppf | Cs₂CO₃ | THF/H₂O | Good to Excellent | [1] |
| Pd(OAc)₂ | 1 | None | K₂CO₃ | H₂O | Good | [4] |
| PdCl₂ | 2 | PPh₃ | Cs₂CO₃ | THF/H₂O | Moderate to Good | [5] |
| Pd(OAc)₂ | 3 | XPhos | Cs₂CO₃ | THF/H₂O | High | [7] |
| Pd(OAc)₂ | 2 | RuPhos | K₂CO₃ | Toluene/H₂O | High | [8] |
Experimental Protocols
General Protocol for a Suzuki-Miyaura Cross-Coupling Reaction
This protocol is a general starting point and should be optimized for specific substrates.
Materials:
-
Aryl halide (1.0 mmol, 1.0 equiv)
-
This compound (1.2 mmol, 1.2 equiv)
-
Palladium catalyst (e.g., Pd(OAc)₂, 0.02 mmol, 2 mol%)
-
Ligand (e.g., RuPhos, 0.04 mmol, 4 mol%)
-
Base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv)
-
Degassed solvent (e.g., 4:1 Toluene/Water, 5 mL)
Procedure:
-
To a dry reaction vessel equipped with a magnetic stir bar, add the aryl halide, this compound, and the base.[2]
-
Add the palladium catalyst and the ligand.
-
Seal the vessel, then evacuate and backfill with an inert gas (e.g., argon). Repeat this cycle three times to ensure an oxygen-free environment.[15]
-
Add the degassed solvent system via syringe.[2]
-
Heat the reaction mixture to the desired temperature (e.g., 85-100 °C) with vigorous stirring.[8][16]
-
Upon completion, cool the reaction to room temperature.
-
Perform an aqueous workup: Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.[2]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[10]
-
Purify the crude product by flash column chromatography on silica gel.[10]
Visualizations
Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Experimental Workflow for Catalyst Optimization
Caption: A logical workflow for optimizing catalyst loading in Suzuki-Miyaura reactions.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. benchchem.com [benchchem.com]
- 3. Palladium(0)-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions of Potassium Aryl- and Heteroaryltrifluoroborates with Alkenyl Bromides [organic-chemistry.org]
- 4. Palladium-catalyzed cross-coupling reactions of potassium alkenyltrifluoroborates with organic halides in aqueous media - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Suzuki–Miyaura Cross–Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl- and Heteroaryl Electrophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Aminomethylations via Cross-Coupling of Potassium Organotrifluoroborates with Aryl Bromides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Suzuki-Miyaura Cross-Coupling of Potassium Trifluoroboratohomoenolates [organic-chemistry.org]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. benchchem.com [benchchem.com]
- 16. Suzuki-Miyaura Cross-Coupling of Potassium Alkoxyethyltri-fluoroborates: Access to Aryl/Heteroarylethyloxy Motifs - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Potassium 4-tert-butylphenyltrifluoroborate in Suzuki-Miyaura Reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Potassium 4-tert-butylphenyltrifluoroborate in Suzuki-Miyaura cross-coupling reactions. The following information is curated to address common issues, particularly concerning the critical role of the base in achieving optimal reaction outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the primary role of the base in the Suzuki-Miyaura reaction of this compound?
A1: The base is crucial for the transmetalation step, which is often rate-determining in the catalytic cycle. Its main function is to activate the potassium trifluoroborate salt. This is generally believed to occur via hydrolysis of the trifluoroborate to the corresponding boronic acid, which is then converted into a more nucleophilic boronate species (e.g., [Ar-B(OH)₃]⁻)[1][2]. This "ate" complex readily transfers its organic group to the palladium center, facilitating the cross-coupling.
Q2: How does this compound differ from the corresponding boronic acid in terms of reaction setup?
A2: Potassium organotrifluoroborates, including the 4-tert-butylphenyl derivative, are generally crystalline, air- and moisture-stable solids[3]. This enhanced stability simplifies handling and storage compared to many boronic acids, which can be prone to dehydration to form cyclic boroxines or protodeboronation. In the reaction, the trifluoroborate acts as a slow-release source of the boronic acid, which can minimize side reactions like homocoupling[4].
Q3: My reaction is not proceeding to completion. What are common base-related issues?
A3: Several factors related to the choice and handling of the base can lead to low conversion:
-
Inappropriate Base Strength: A base that is too weak may not efficiently generate the active boronate species. Conversely, an overly strong base might promote side reactions or degradation of sensitive functional groups on your substrates.
-
Poor Solubility: Many inorganic bases have limited solubility in common organic solvents used for Suzuki reactions. Inadequate mixing or a poor choice of solvent system can hinder the base's effectiveness.
-
Protodeboronation: This is a significant side reaction where the boron moiety is replaced by a hydrogen atom. It can be exacerbated by strong bases and the presence of excess water, particularly at elevated temperatures.
Q4: I have a substrate with a base-sensitive functional group. Which base should I consider?
A4: For substrates containing functionalities like esters, ketones, or nitro groups that are sensitive to strong bases, milder bases are recommended. Weaker carbonate bases such as potassium carbonate (K₂CO₃) or phosphates like potassium phosphate (K₃PO₄) are often effective choices[5][6]. It is advisable to avoid strong hydroxide bases (e.g., NaOH, KOH) unless the stability of your substrate under these conditions has been verified.
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Low or No Yield | Ineffective Base: The chosen base may be too weak to promote the necessary hydrolysis of the trifluoroborate and formation of the active boronate species. | Switch to a stronger base. Cesium carbonate (Cs₂CO₃) is often found to be highly effective for challenging substrates, including organotrifluoroborates[7][8][9]. Potassium phosphate (K₃PO₄) is another strong, non-nucleophilic base to consider, especially with nitrogen-containing heterocycles[6]. |
| Poor Base Solubility: The base is not sufficiently dissolved or dispersed in the reaction medium to participate effectively. | Ensure vigorous stirring. Consider using a solvent system that improves the solubility or a phase-transfer catalyst. A mixture of an organic solvent (e.g., THF, toluene, dioxane) with water is common for reactions with organotrifluoroborates[5][7]. | |
| Significant Protodeboronation | Base is too Strong or Reaction Time is too Long: The combination of a strong base and prolonged heating can lead to the cleavage of the C-B bond. | Use the mildest base that provides a reasonable reaction rate. K₂CO₃ can be a good starting point[5][7]. Monitor the reaction closely and stop it once the starting material is consumed to avoid prolonged exposure to basic conditions. |
| Excess Water: While water is necessary for the hydrolysis of the trifluoroborate, too much can accelerate protodeboronation. | Carefully control the amount of water in the solvent system. A common ratio is around 10:1 organic solvent to water[5]. | |
| Reaction Stalls | Base Decomposition or Neutralization: The base may be consumed by acidic impurities or degrade over the course of the reaction. | Ensure all reagents and solvents are of high purity. Use a sufficient excess of the base (typically 2-3 equivalents). |
| Inconsistent Results | Physical Form of the Base: The particle size and surface area of solid bases can affect their reactivity. | Use a finely powdered, anhydrous base for better reproducibility. |
Data Presentation: Comparative Performance of Bases
While direct comparative studies on this compound are limited, the following table summarizes the effectiveness of various bases in Suzuki-Miyaura reactions of analogous potassium aryl- and alkyltrifluoroborates. This data provides a strong basis for selecting a starting point for optimization.
| Base | Typical Substrates (Organotrifluoroborates) | General Observations & Typical Yields |
| Cs₂CO₃ | Aryl, Alkyl, and Vinyltrifluoroborates | Often provides superior results, especially for challenging or sterically hindered substrates. Frequently the base of choice in published protocols[7][8][9]. Yields are generally good to excellent (70-95%). |
| K₂CO₃ | Primary Alkyl- and Vinyltrifluoroborates | A widely used and cost-effective base. It can be very effective, though sometimes less so than Cs₂CO₃ for more difficult couplings[5][7]. Yields are typically in the moderate to good range (60-90%). |
| K₃PO₄ | Heteroaryltrifluoroborates | A strong, non-nucleophilic base that is particularly effective for couplings involving nitrogen-containing heterocycles[6]. |
| Organic Bases (e.g., NEt₃) | Vinyltrifluoroborates | Generally less effective than inorganic bases in these reactions and can lead to lower yields[7]. |
Experimental Protocols
The following is a representative experimental protocol for the Suzuki-Miyaura cross-coupling of this compound with an aryl bromide. This should be considered a starting point and may require optimization for specific substrates.
Materials:
-
This compound (1.1 - 1.5 equivalents)
-
Aryl Halide (1.0 equivalent)
-
Palladium Catalyst (e.g., PdCl₂(dppf)·CH₂Cl₂, 2-5 mol%)
-
Base (e.g., Cs₂CO₃, 3.0 equivalents)
-
Solvent (e.g., THF/H₂O in a 10:1 ratio, to achieve a concentration of ~0.1 M with respect to the aryl halide)
Procedure:
-
To an oven-dried reaction vessel equipped with a magnetic stir bar, add the aryl halide, this compound, palladium catalyst, and base.
-
Seal the vessel and purge with an inert atmosphere (e.g., nitrogen or argon) for 5-10 minutes.
-
Add the degassed solvent system via syringe.
-
Place the vessel in a preheated oil bath or heating block (typically 80-100 °C).
-
Stir the reaction mixture vigorously for the required time (monitor by TLC or LC-MS, typically 4-24 hours).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and water.
-
Separate the organic layer, and extract the aqueous layer with the organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Visualizations
Experimental Workflow
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Suzuki-Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Suzuki–Miyaura Cross–Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl- and Heteroaryl Electrophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Purification of Products from Potassium 4-tert-butylphenyltrifluoroborate Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Suzuki-Miyaura cross-coupling reactions involving Potassium 4-tert-butylphenyltrifluoroborate. This guide focuses on the crucial downstream process of product purification to obtain highly pure biaryl compounds.
Frequently Asked Questions (FAQs)
Q1: What is the first step I should take after my Suzuki-Miyaura reaction with this compound is complete?
A1: The initial step is a standard aqueous workup. This procedure is designed to quench the reaction and remove a significant portion of inorganic salts, the base used in the reaction, and water-soluble boron byproducts. The crude reaction mixture should be cooled to room temperature, diluted with an organic solvent like ethyl acetate or dichloromethane, and then washed sequentially with water and brine.
Q2: What are the most common impurities I can expect in my crude product?
A2: Besides unreacted starting materials (the aryl halide and this compound), the most common impurities include:
-
4,4'-di-tert-butylbiphenyl: This is the homocoupling product of the 4-tert-butylphenyltrifluoroborate. Its formation is often promoted by the presence of oxygen.
-
4-tert-Butylphenylboronic acid: This is the hydrolysis product of the starting trifluoroborate salt. It is often necessary for the catalytic cycle but can remain as an impurity.
-
Dehalogenated starting material: The aryl halide can be reduced to the corresponding arene.
-
Residual Palladium Catalyst: Although used in catalytic amounts, palladium residues can contaminate the product.
Q3: How do I remove residual boron-containing impurities?
A3: Boronic acids and their derivatives can often be removed by washing the organic layer with a dilute aqueous base, such as 1M NaOH, which converts the boronic acid into its more water-soluble boronate salt.[1] Subsequent washes with water and brine will help remove this salt. For persistent boron impurities, treatment with a diol like ethylene glycol can form a boronic ester, which may have different chromatographic properties, aiding in its separation.[2]
Q4: My desired product and the homocoupling byproduct (4,4'-di-tert-butylbiphenyl) have very similar Rf values on TLC. How can I separate them?
A4: This can be a challenging separation due to the similar nonpolar nature of the two compounds.
-
Column Chromatography: Careful optimization of the eluent system is crucial. A nonpolar solvent system, such as pure hexanes or a hexane/dichloromethane gradient, may provide the necessary resolution.[3] Using a long column with a fine mesh silica gel can also improve separation.
-
Recrystallization: If both compounds are solid, fractional recrystallization can be effective. Finding a solvent system where the solubility of the desired product and the byproduct differ significantly with temperature is key. For biphenyl compounds, solvents like ethanol, methanol, or mixed solvent systems such as ethanol/water are often good starting points.[4][5]
Q5: Is it necessary to protect the this compound from air and moisture?
A5: Potassium organotrifluoroborates are generally considered to be air- and moisture-stable solids that can be stored indefinitely at room temperature.[6] This makes them easier to handle compared to many boronic acids. However, their hydrolysis to the corresponding boronic acid is a key step for their participation in the Suzuki-Miyaura catalytic cycle.
Troubleshooting Guides
This section provides solutions to common problems encountered during the purification of products from reactions involving this compound.
Problem 1: Low isolated yield after purification.
| Possible Cause | Solution |
| Incomplete Reaction | Before starting the workup, ensure the reaction has gone to completion by TLC or LC-MS analysis. If not, consider optimizing reaction conditions (temperature, reaction time, catalyst loading). |
| Product Loss During Aqueous Workup | If your product has some water solubility, minimize the number of aqueous washes. Ensure the pH of the aqueous layer is not causing your product to become more soluble (e.g., acidic or basic functionalities on your product). |
| Inefficient Extraction | Perform multiple extractions (at least 3x) with an appropriate organic solvent to ensure complete recovery of the product from the aqueous phase. |
| Product Co-elution with Impurities | Optimize your column chromatography conditions. A shallower solvent gradient or a different solvent system might be necessary. See the Experimental Protocols section for more details. |
| Product Loss During Recrystallization | Use a minimal amount of hot solvent to dissolve your crude product. Adding too much solvent will reduce the recovery of your purified crystals upon cooling. Ensure the solution is cooled slowly to maximize crystal formation. |
Problem 2: Persistent Impurities in the Final Product.
| Impurity | Identification | Removal Strategy |
| 4,4'-di-tert-butylbiphenyl | Similar Rf to the product on TLC, often slightly less polar. Can be identified by NMR and MS. | Column Chromatography: Use a nonpolar eluent system (e.g., hexanes or a hexanes/dichloromethane gradient).[3] Recrystallization: Carefully select a solvent or solvent pair that exploits solubility differences. For biphenyls, try alcohols (methanol, ethanol) or a mixed solvent system.[4][5] |
| 4-tert-Butylphenylboronic Acid | More polar than the desired product on TLC. | Aqueous Wash: Wash the organic layer with a dilute aqueous base (e.g., 1M NaOH) to convert it to the water-soluble boronate salt.[1] Column Chromatography: The boronic acid will have a lower Rf and can be separated by standard silica gel chromatography. |
| Unreacted Aryl Halide | Rf will be different from the product on TLC. | Column Chromatography: Typically straightforward to separate due to polarity differences. |
| Palladium Residues | Can sometimes be observed as a fine black precipitate or cause discoloration of the product. | Filtration: Pass the organic solution through a pad of Celite® or silica gel before concentration. Specialized Scavengers: For pharmaceutical applications requiring very low palladium levels, specialized palladium scavengers can be used. |
Data Presentation
The following table summarizes typical purification outcomes for Suzuki-Miyaura reactions. Note that actual yields and purity levels are highly dependent on the specific substrates and reaction conditions.
| Purification Method | Typical Yield Range (%) | Typical Purity Achieved (%) | Notes |
| Aqueous Workup Only | >90 (crude) | 50 - 80 | Removes inorganic salts and some water-soluble impurities. Further purification is almost always necessary. |
| Column Chromatography | 70 - 95 | >98 | Highly effective for separating compounds with different polarities. Yield depends on the separation efficiency. |
| Recrystallization | 60 - 90 | >99 | Excellent for obtaining highly pure crystalline solids. Yield is dependent on the solubility profile of the compound and the care taken during the procedure. |
| Combined Chromatography & Recrystallization | 50 - 85 | >99.5 | Often used to achieve the highest possible purity, especially for pharmaceutical applications. |
Experimental Protocols
Protocol 1: General Aqueous Workup
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate, 3 volumes relative to the reaction solvent).
-
Transfer the mixture to a separatory funnel.
-
Wash the organic layer sequentially with:
-
Water (2 x 1 volume)
-
1M NaOH solution (1 x 1 volume) - to remove boronic acid impurities
-
Water (1 x 1 volume)
-
Saturated aqueous NaCl (brine) (1 x 1 volume)
-
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter the drying agent and concentrate the organic solvent under reduced pressure to obtain the crude product.
Protocol 2: Flash Column Chromatography
-
Adsorbent: Silica gel (230-400 mesh).
-
Eluent Selection: Determine an appropriate solvent system using thin-layer chromatography (TLC). Aim for an Rf value of 0.2-0.3 for the desired product. For biaryl compounds, a common starting point is a mixture of hexanes and ethyl acetate. For separating nonpolar impurities like 4,4'-di-tert-butylbiphenyl, pure hexanes or a hexanes/dichloromethane gradient may be required.[3]
-
Column Packing: Pack the column with a slurry of silica gel in the initial, least polar eluent.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a more polar solvent (like dichloromethane) and load it onto the column. Alternatively, for less soluble compounds, dry-loading (adsorbing the crude product onto a small amount of silica gel) is recommended.
-
Elution: Run the column using the selected eluent system, gradually increasing the polarity if a gradient is used.
-
Fraction Collection: Collect fractions and monitor their composition by TLC.
-
Isolation: Combine the pure fractions and remove the solvent under reduced pressure.
Protocol 3: Recrystallization
-
Solvent Selection: The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures. For biaryl compounds, consider solvents like ethanol, methanol, isopropanol, or a mixed solvent system like ethanol/water.[4][5]
-
Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the chosen solvent. Heat the mixture to boiling while stirring to dissolve the solid completely. Add more solvent dropwise if necessary.
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Further cooling in an ice bath can increase the yield of crystals.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum.
Mandatory Visualizations
Caption: A general workflow for the purification of products from Suzuki-Miyaura reactions.
Caption: A troubleshooting decision tree for the purification of Suzuki-Miyaura reaction products.
References
Technical Support Center: Suzuki Coupling with Potassium Organotrifluoroborates
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the removal of boron impurities from Suzuki-Miyaura coupling reactions utilizing potassium organotrifluoroborates.
Troubleshooting Guides
Problem 1: Persistent Boron Impurities Detected by ¹H NMR or Mass Spectrometry After Standard Aqueous Workup.
Possible Causes:
-
Incomplete Reaction: Unreacted potassium organotrifluoroborate starting material remains.
-
Hydrolysis of Trifluoroborate: The trifluoroborate has hydrolyzed to the corresponding boronic acid, which can be difficult to remove due to its polarity.[1][2]
-
Formation of Boronic Acid Anhydrides (Boroxines): Boronic acids can dehydrate to form less polar, cyclic boroxines, which may behave differently during extraction.
-
Product Complexity: The desired product may have functional groups that chelate with boron species, making them difficult to separate.
Solutions:
| Solution | Description | Advantages | Disadvantages |
| Aqueous Base Wash | Perform multiple washes of the organic layer with a mild aqueous base (e.g., 1M NaOH, saturated NaHCO₃). This converts boronic acids into their more water-soluble boronate salts. | Simple, inexpensive, and often effective for removing boronic acids. | May not be effective for unreacted trifluoroborates or boroxines. Can be problematic for base-sensitive products. |
| Oxidative Workup | Treat the reaction mixture with an oxidizing agent like hydrogen peroxide (H₂O₂) under basic conditions. This converts boronic acids and their derivatives into phenols and boric acid, which are typically easier to separate. | Effective for a broad range of boron species. | The desired product must be stable to oxidation. The resulting phenol may also require removal. |
| Scavenger Resins | Stir the crude product solution with a scavenger resin designed to bind boron species. Filtration removes the resin-bound impurities. | Highly selective and can be very effective. Simplifies workup to a simple filtration.[3][4] | Higher cost compared to simple washes. Requires optimization of resin type, amount, and incubation time. |
| Acidic Wash | In some cases, a wash with a mild acid (e.g., 1M HCl) can help to break up any emulsions and protonate basic impurities, aiding in their removal into the aqueous layer. | Can improve separation and remove basic impurities. | May not be effective for boron removal and can be detrimental to acid-sensitive products. |
Problem 2: Difficulty in Removing Boron Impurities from Polar or Water-Soluble Products.
Possible Causes:
-
The polarity of the desired product is similar to that of the boron impurities, making extractive methods ineffective.
Solutions:
| Solution | Description | Advantages | Disadvantages |
| Boron-Selective Resins | Utilize scavenger resins with N-methyl-D-glucamine (NMDG) functionality, which are highly selective for boron. | High selectivity for boron, minimizing product loss. Can be used in both aqueous and organic solvents. | Can be expensive. May require longer incubation times for efficient removal. |
| Reverse-Phase Chromatography | If the product is sufficiently non-polar to be retained on a C18 column, this technique can effectively separate it from highly polar boron impurities. | Can provide excellent separation. | Requires specialized equipment and can be time-consuming and expensive for large-scale purifications. |
| Recrystallization/Precipitation | Carefully select a solvent system where the desired product has low solubility, while the boron impurities remain in solution. | Can yield highly pure material. | Finding a suitable solvent system can be challenging and may lead to product loss. |
Frequently Asked Questions (FAQs)
Q1: What are the main boron-containing impurities I should expect when using potassium organotrifluoroborates in a Suzuki coupling?
The primary boron-containing species to anticipate in your crude reaction mixture are:
-
Unreacted Potassium Organotrifluoroborate: The starting material that did not participate in the reaction.
-
Boronic Acid: Potassium organotrifluoroborates are considered protected forms of boronic acids and can hydrolyze to the corresponding boronic acid in situ under the reaction conditions.[1][2]
-
Inorganic Boron Salts: Benign inorganic salts are byproducts of the Suzuki-Miyaura cross-coupling, which are generally removable with an aqueous wash.[5]
Q2: Why are potassium organotrifluoroborates used if they can still lead to boron impurities?
Potassium organotrifluoroborates offer several advantages over boronic acids and esters. They are typically crystalline, free-flowing solids that are remarkably stable to both air and moisture.[6] This stability simplifies storage and handling, allows for a broader tolerance of functional groups, and they are often less prone to protodeboronation compared to their boronic acid counterparts.[6][7]
Q3: Can I use column chromatography on silica gel to remove boron impurities?
While possible, it can be challenging. Boronic acids are often polar and can streak on silica gel columns, leading to poor separation and contamination of fractions. In some cases, deactivating the silica gel with a small amount of a polar solvent or an acid (like impregnating the silica with boric acid) can improve the separation of boronic esters, a related class of compounds.[8]
Q4: Are there any preventative measures I can take to minimize boron impurities?
Yes. Optimizing your reaction conditions is key. Using a slight excess (1.1-1.2 equivalents) of the potassium organotrifluoroborate can help drive the reaction to completion without leaving a large amount of unreacted starting material. Ensuring efficient stirring and adequate reaction time can also improve conversion.
Experimental Protocols
Protocol 1: General Aqueous Workup for Boron Impurity Removal
-
Upon completion of the Suzuki coupling reaction, cool the reaction mixture to room temperature.
-
If a biphasic solvent system was not used, dilute the reaction mixture with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).
-
Transfer the mixture to a separatory funnel.
-
Wash the organic layer sequentially with: a. 1M NaOH solution (2 x volume of the organic layer). b. Brine (1 x volume of the organic layer).
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter and concentrate the organic layer in vacuo.
-
Analyze the crude product for residual boron impurities before proceeding with further purification (e.g., chromatography).
Protocol 2: Oxidative Workup for Stubborn Boron Impurities
Caution: This procedure is exothermic and should be performed with care, especially on a large scale. Ensure your product is stable to oxidative conditions.
-
Cool the reaction mixture in an ice bath to 0-5 °C.
-
Slowly add 1M NaOH solution, followed by the dropwise addition of 30% hydrogen peroxide (H₂O₂).
-
Stir the mixture vigorously at room temperature for 1-2 hours.
-
Quench the reaction by carefully adding a saturated aqueous solution of sodium thiosulfate until bubbling ceases.
-
Transfer the mixture to a separatory funnel and extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
Protocol 3: Boron Scavenging with a Guanidine-Functionalized Resin
-
Dissolve the crude product in a suitable solvent (e.g., THF, dichloromethane).
-
Add a silica-supported guanidine scavenger resin (typically 3-5 equivalents relative to the theoretical amount of boron impurity).
-
Stir the suspension at room temperature for 4-16 hours. The optimal time should be determined by monitoring the disappearance of the boron impurity by a suitable analytical technique (e.g., TLC, LC-MS).
-
Filter the mixture to remove the scavenger resin.
-
Wash the resin with a small amount of the solvent.
-
Combine the filtrate and washings, and concentrate in vacuo to yield the purified product.
Visualizations
Caption: General workflow for a Suzuki coupling reaction followed by purification.
Caption: Decision tree for troubleshooting boron impurity removal.
References
- 1. Organotrifluoroborate - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Scavenger resin - Wikipedia [en.wikipedia.org]
- 4. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 5. Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. DSpace [repository.upenn.edu]
- 8. researchgate.net [researchgate.net]
"impact of water content on Potassium 4-tert-butylphenyltrifluoroborate stability and reactivity"
This guide provides troubleshooting advice and frequently asked questions regarding the impact of water on the stability and reactivity of Potassium 4-tert-butylphenyltrifluoroborate for researchers, scientists, and drug development professionals.
Section 1: Frequently Asked Questions (FAQs) on Stability
Q1: How stable is this compound to water and air?
This compound, like other potassium organotrifluoroborates, is a crystalline solid that is generally stable to air and moisture.[1][2] This allows for convenient handling and storage at room temperature without the need for special precautions, a significant advantage over many other organoboron reagents like boronic acids or boranes which can be sensitive.[1][3][4] While many can be stored indefinitely, prolonged exposure to humid environments should be avoided to prevent slow hydrolysis.[1][3]
Q2: What is the primary degradation pathway for this compound in the presence of water?
The main degradation pathway is hydrolysis, where the trifluoroborate salt converts to the corresponding 4-tert-butylphenylboronic acid.[1][5] This process involves the stepwise replacement of fluoride ions with hydroxide ions.[1] While this hydrolysis is a form of degradation regarding the starting material's stability, it is a crucial activation step for its use in palladium-catalyzed cross-coupling reactions, where the boronic acid is the active species for transmetalation.[1][6]
Q3: What factors influence the rate of hydrolysis?
The rate of hydrolysis is highly dependent on several factors, making it a complex process.[6][7][8] Key factors include:
-
pH: Hydrolysis is promoted under the basic conditions typically used in Suzuki-Miyaura reactions.[1] Under neutral or acidic conditions, many organotrifluoroborates show considerable stability.[1][6]
-
Temperature: Higher temperatures generally increase the rate of hydrolysis.
-
Solvent System: The composition of the solvent, particularly the ratio of organic solvent to water, can significantly impact the hydrolysis rate.[8]
-
Presence of Lewis Acids or Fluorophiles: Lewis acids can promote the decomposition of organotrifluoroborates.[3] Materials that can sequester fluoride ions, such as silica gel or even the surface of glass reaction vessels, can drive the hydrolytic equilibrium toward the boronic acid.[5][7]
Table 1: Factors Influencing the Hydrolytic Stability of this compound
| Factor | Impact on Stability | Rationale |
| High Water Content | Decreased | Promotes hydrolysis to boronic acid.[1] |
| Basic pH (e.g., presence of Cs₂CO₃, K₂CO₃) | Decreased | Catalyzes the hydrolysis needed for cross-coupling.[1][6] |
| Neutral or Acidic pH | Increased | The trifluoroborate form is more stable under these conditions.[1][6] |
| Elevated Temperature | Decreased | Increases the rate of the hydrolysis reaction.[6] |
| Presence of Fluorophiles (e.g., Silica Gel, Glassware) | Decreased | Sequesters fluoride ions, driving the equilibrium towards the boronic acid.[5][7] |
| Anhydrous/Aprotic Conditions | High | The primary degradation pathway (hydrolysis) is inhibited.[1] |
Section 2: Troubleshooting Reactivity in Suzuki-Miyaura Coupling
Q4: My Suzuki-Miyaura reaction with this compound is sluggish or has a low yield. Could water content be the issue?
Yes, both insufficient and excessive water can be problematic. The Suzuki-Miyaura reaction requires the in situ formation of the boronic acid from the trifluoroborate salt, a process that necessitates the presence of water.[1][6]
-
Too little water: If the reaction medium is too dry, the hydrolysis of the trifluoroborate to the active boronic acid will be too slow, leading to a sluggish reaction and low conversion.
-
Too much water: While necessary, an excessive amount of water can lead to side reactions, such as protodeboronation of the boronic acid, especially at elevated temperatures. It can also create solubility issues for other reagents.
The optimal amount of water is typically part of a mixed solvent system (e.g., toluene/water, THF/water) and needs to be balanced with the reaction rate and the stability of the active boronic acid.[1][9]
Q5: How can I optimize the water content for my reaction?
Optimization is key. A good starting point for many Suzuki-Miyaura reactions using organotrifluoroborates is a solvent system like toluene/water or THF/water.[1][9] If you suspect a problem, consider the following troubleshooting steps:
-
Ensure a Base is Present: A base (e.g., Cs₂CO₃, K₂CO₃) is crucial to promote the hydrolysis of the trifluoroborate.[1][9]
-
Screen Solvent Ratios: Systematically vary the ratio of your organic solvent to water (e.g., 10:1, 5:1, 2:1) to find the optimal balance for your specific substrates.
-
Monitor Hydrolysis: If possible, monitor the disappearance of the starting trifluoroborate and the appearance of the boronic acid by techniques like ¹⁹F or ¹¹B NMR to understand the hydrolysis rate under your conditions.[1][5]
Section 3: Experimental Protocols & Visual Guides
Protocol 1: Monitoring Hydrolytic Stability
This protocol allows for the assessment of this compound stability under specific conditions.
Materials:
-
This compound
-
Chosen solvent system (e.g., THF/H₂O)
-
Base (e.g., Cs₂CO₃), if studying under basic conditions
-
Internal standard for analytical measurement
-
Reaction vessel (e.g., sealed vial or flask with stirrer)
-
Analytical instrument (e.g., NMR, LC-MS)
Procedure:
-
Prepare a stock solution of this compound in a suitable organic solvent.
-
In the reaction vessel, combine the chosen solvent system (e.g., THF and water) and any additives like a base. If using an internal standard, add it at this stage.
-
Bring the mixture to the desired experimental temperature (e.g., 55 °C).
-
Initiate the experiment by adding a known volume of the trifluoroborate stock solution to the vessel.
-
At predetermined time intervals (e.g., 0, 1, 2, 4, 8, 24 hours), carefully withdraw an aliquot of the reaction mixture.
-
Immediately quench the reaction in the aliquot if necessary (e.g., by rapid cooling or neutralization).
-
Analyze the aliquots using a suitable analytical method (¹⁹F NMR is excellent for monitoring the disappearance of the -BF₃K signal) to quantify the remaining trifluoroborate.[1]
-
Plot the concentration of this compound versus time to determine its stability and rate of hydrolysis.[1]
Protocol 2: General Suzuki-Miyaura Cross-Coupling
This is a general guideline for coupling an aryl halide with this compound. Optimization for specific substrates is recommended.[1][9]
Materials:
-
Aryl halide (1.0 equiv)
-
This compound (1.5 - 2.0 equiv)
-
Palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%)
-
Ligand (e.g., RuPhos, 4-10 mol%)
-
Base (e.g., Cs₂CO₃, 2.0 - 3.0 equiv)
-
Degassed solvent system (e.g., Toluene/Water 10:1)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a reaction vessel, add the aryl halide, this compound, palladium catalyst, ligand, and base.
-
Seal the vessel and purge thoroughly with an inert gas (e.g., argon).
-
Add the degassed solvent system via syringe.
-
Heat the reaction mixture with vigorous stirring to the desired temperature (e.g., 85-100 °C).
-
Monitor the reaction progress using a suitable technique (e.g., TLC, GC, LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with water and an organic solvent (e.g., ethyl acetate).
-
Separate the layers and extract the aqueous layer with the organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by an appropriate method, such as column chromatography.
Section 4: Visualizations
Hydrolysis and Activation Pathway
The following diagram illustrates the essential role of water in the activation of this compound for cross-coupling reactions.
Caption: Activation of the trifluoroborate salt to the active boronic acid via hydrolysis.
Experimental Workflow for Stability Assessment
This workflow outlines the key steps for quantitatively measuring the hydrolytic stability of the title compound.
Caption: Workflow for monitoring the hydrolytic stability of the trifluoroborate salt.
Troubleshooting Decision Tree for Low Reaction Yield
This diagram provides a logical path for troubleshooting low yields in Suzuki-Miyaura reactions where water content may be a factor.
Caption: A decision tree for troubleshooting low yields in cross-coupling reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. orgsyn.org [orgsyn.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Potassium Trifluoroborate Salts [sigmaaldrich.com]
- 5. Efficient Hydrolysis of Organotrifluoroborates via Silica Gel and Water - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pure.ed.ac.uk [pure.ed.ac.uk]
- 7. chem.s.u-tokyo.ac.jp [chem.s.u-tokyo.ac.jp]
- 8. researchgate.net [researchgate.net]
- 9. Suzuki-Miyaura Cross-Coupling of Potassium Trifluoroboratohomoenolates [organic-chemistry.org]
"thermal stability of Potassium 4-tert-butylphenyltrifluoroborate under reaction conditions"
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Potassium 4-tert-butylphenyltrifluoroborate in their experiments, with a focus on its thermal stability under common reaction conditions.
Frequently Asked Questions (FAQs)
Q1: How thermally stable is this compound?
A1: this compound is a crystalline solid that is generally stable to air and moisture, allowing for storage at room temperature.[1][2] It exhibits significant thermal stability, with a reported melting point of over 230°C.[3] However, its stability under reaction conditions, particularly at elevated temperatures in the presence of bases and catalysts, is a more nuanced consideration.
Q2: What are the typical reaction temperatures for Suzuki-Miyaura coupling using this compound?
A2: Typical Suzuki-Miyaura cross-coupling reactions involving potassium aryltrifluoroborates are conducted at temperatures ranging from 80°C to 110°C.[2] The optimal temperature can depend on the reactivity of the coupling partners and the catalyst system employed.
Q3: What is the primary degradation pathway for this compound during a Suzuki-Miyaura reaction?
A3: The primary "degradation" pathway in the context of a Suzuki-Miyaura reaction is the necessary hydrolysis of the trifluoroborate to the corresponding boronic acid.[1] This boronic acid is the active species in the catalytic cycle. Issues arise when the rate of hydrolysis is not well-matched with the rate of the cross-coupling, leading to the accumulation and subsequent decomposition of the boronic acid.
Q4: What are common side products related to the stability of this compound in cross-coupling reactions?
A4: Common side products include the protodeboronated arene (tert-butylbenzene) and homocoupled biaryl species. These side products can arise from the decomposition of the intermediate boronic acid, which can be exacerbated by prolonged heating or non-optimal reaction conditions.
Troubleshooting Guide
| Issue | Potential Cause Related to Thermal Stability | Troubleshooting Steps |
| Low or No Product Yield | 1. Incomplete Hydrolysis: The trifluoroborate is not converting to the active boronic acid at a sufficient rate. 2. Boronic Acid Decomposition: The intermediate boronic acid is degrading faster than it is consumed in the catalytic cycle due to excessively high temperatures or prolonged reaction times. | 1. Optimize Base and Solvent: Ensure adequate water is present in the solvent system (e.g., THF/water) to facilitate hydrolysis. The choice of base can also influence the rate of hydrolysis. 2. Temperature Screening: If decomposition is suspected, try lowering the reaction temperature. For some substrates, reducing the temperature to around 85°C can improve yields by minimizing side reactions. |
| Significant Protodeboronation (formation of tert-butylbenzene) | The intermediate boronic acid is being protonated and losing the boron moiety. This can be more prevalent at higher temperatures and with longer reaction times. | 1. Reduce Reaction Time: Monitor the reaction progress closely (e.g., by TLC or LC-MS) and stop the reaction once the starting material is consumed. 2. Use a Non-Protic Solvent System: While water is needed for hydrolysis, an excessive amount or the use of protic co-solvents may exacerbate protodeboronation. 3. Degas Solvents Thoroughly: Oxygen can contribute to the degradation of organoboron reagents. |
| Formation of Homocoupled Byproduct | Oxidative homocoupling of the intermediate boronic acid can occur, especially at higher temperatures and in the presence of oxygen. | 1. Ensure Inert Atmosphere: Maintain a strict inert atmosphere (nitrogen or argon) throughout the reaction. 2. Control Reagent Stoichiometry: Using a slight excess of the trifluoroborate salt (e.g., 1.1-1.5 equivalents) is common, but a large excess might lead to more homocoupling. |
| Reaction Stalls or is Sluggish | The thermal energy may be insufficient to drive the catalytic cycle, particularly the transmetalation step, especially with less reactive coupling partners. | 1. Gradual Temperature Increase: If lower temperatures are not effective, a modest increase in temperature may be necessary. For aryltrifluoroborates with electron-withdrawing groups, slightly higher temperatures may be required for efficient coupling. |
Experimental Protocols
Protocol for a Typical Suzuki-Miyaura Cross-Coupling Reaction
This protocol provides a general procedure for the palladium-catalyzed cross-coupling of an aryl halide with this compound.
Materials:
-
Aryl halide
-
This compound (1.1-1.5 equivalents)
-
Palladium catalyst (e.g., Pd(OAc)₂, PdCl₂(dppf)·CH₂Cl₂, 1-5 mol%)
-
Ligand (if required, e.g., SPhos, RuPhos, PPh₃, 2-10 mol%)
-
Base (e.g., Cs₂CO₃, K₂CO₃, K₃PO₄, 2-3 equivalents)
-
Degassed solvent system (e.g., Toluene/Water, THF/Water)
Procedure:
-
To a reaction vessel, add the aryl halide, this compound, base, palladium catalyst, and ligand.
-
Purge the vessel with an inert gas (e.g., nitrogen or argon) for 5-10 minutes.
-
Add the degassed solvent system via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-110°C) with vigorous stirring.
-
Monitor the reaction progress by an appropriate method (e.g., TLC, GC, or LC-MS).
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and wash with water.
-
Dry the organic layer, concentrate, and purify the crude product by a suitable method (e.g., column chromatography).
Protocol for Assessing Thermal Stability Under Reaction Conditions
This protocol can be adapted to evaluate the stability of this compound under specific reaction conditions by monitoring its concentration over time.
Materials:
-
This compound
-
Internal standard (a compound that is stable under the reaction conditions and does not interfere with the analysis)
-
Chosen solvent system (e.g., THF/Water)
-
Chosen base (e.g., Cs₂CO₃)
-
Reaction vials
Procedure:
-
Prepare a stock solution of this compound and the internal standard in the chosen solvent.
-
In a reaction vial, add the base and solvent system.
-
Heat the mixture to the desired experimental temperature (e.g., 80°C, 100°C, 120°C).
-
Initiate the experiment by adding a known volume of the stock solution to the pre-heated vial.
-
At specific time intervals (e.g., 0, 30, 60, 120, 240 minutes), withdraw an aliquot of the reaction mixture.
-
Quench the aliquot immediately (e.g., by cooling and diluting with a cold solvent).
-
Analyze the aliquots by a quantitative method (e.g., LC-MS or ¹H NMR with the internal standard) to determine the concentration of this compound remaining.
-
Plot the concentration versus time to determine the degradation rate at that temperature.
Visualizations
Caption: Troubleshooting workflow for Suzuki coupling reactions.
References
Technical Support Center: Hydrolysis of Potassium 4-tert-butylphenyltrifluoroborate
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with the hydrolysis of potassium 4-tert-butylphenyltrifluoroborate to 4-tert-butylphenylboronic acid.
Troubleshooting Guide
This guide addresses common issues encountered during the hydrolysis of this compound.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Slow or Incomplete Hydrolysis | 1. Suboptimal pH: The hydrolysis of aryltrifluoroborates can be slow under strictly basic conditions due to an "acid-base paradox"[1][2][3]. Acid catalysis is often required for efficient hydrolysis[1][2][3].2. Inefficient Mixing: In biphasic systems (e.g., THF/water), poor mixing can limit the contact between the trifluoroborate salt and the aqueous phase, slowing down the reaction[4][5].3. Low Temperature: The reaction rate is temperature-dependent. | 1. Acid Catalysis: While the overall reaction may be run in the presence of a base for subsequent applications like Suzuki-Miyaura coupling, the hydrolysis itself can be facilitated by the presence of a mild acid source. The use of silica gel can also promote hydrolysis[6].2. Vigorous Stirring: Ensure efficient stirring to promote phase transfer. The shape of the reaction vessel can also impact mixing efficiency[4][5].3. Increase Temperature: Gently heating the reaction mixture can increase the rate of hydrolysis. A common temperature is 55 °C[1][2][3]. |
| Protodeboronation (Loss of Boron Moiety) | 1. Elevated Temperatures with Electron-Poor Substrates: Heating electron-poor aryltrifluoroborates can lead to protodeboronation, especially in the presence of a proton source[6].2. Prolonged Reaction Times: Leaving the reaction for an extended period, especially under harsh conditions, can increase the likelihood of this side reaction. | 1. Moderate Temperatures: Avoid excessive heating. For substrates prone to protodeboronation, conduct the hydrolysis at lower temperatures for a longer duration.2. Reaction Monitoring: Monitor the reaction progress by techniques like TLC, GC, or NMR to determine the optimal reaction time and avoid unnecessary exposure to reaction conditions. |
| Inconsistent Reaction Rates | 1. Reaction Vessel: The material and shape of the reaction vessel can influence the hydrolysis rate. Glass surfaces can act as a fluorophile, accelerating the reaction[5].2. Stirring Rate: The rate of stirring affects the interfacial area in biphasic systems and thus the reaction rate[4][7][8].3. Order of Reagent Addition: The sequence of adding reagents can affect the initial reaction conditions and lead to variability. | 1. Consistent Glassware: Use consistent types and shapes of reaction vessels for reproducible results. For mechanistic studies, PTFE vessels can be used to minimize the effect of the glass surface[5].2. Standardized Stirring: Use a consistent and calibrated stirring rate for all experiments.3. Standardized Protocol: Establish and adhere to a strict protocol for reagent addition. |
| Formation of Side Products | 1. Oxidative Homocoupling: The boronic acid product can undergo oxidative homocoupling, especially in the presence of oxygen and a palladium catalyst if used in a one-pot Suzuki-Miyaura reaction. | 1. Inert Atmosphere: If the subsequent reaction is sensitive to oxygen, perform the hydrolysis under an inert atmosphere (e.g., nitrogen or argon). |
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism for the hydrolysis of potassium aryltrifluoroborates?
A1: The hydrolysis of potassium aryltrifluoroborates to boronic acids is a multi-step process involving the sequential replacement of fluoride ions with hydroxyl groups. The reaction can proceed through different pathways, including an acid-catalyzed mechanism and direct dissociation of fluoride. The rate-limiting step can be the loss of the first fluoride ion[1].
Q2: Why is my hydrolysis slow even with a base like cesium carbonate?
A2: This phenomenon is often referred to as an "acid-base paradox". While a base is typically used in subsequent cross-coupling reactions, the hydrolysis of some aryltrifluoroborates is actually catalyzed by acid. In a biphasic system with a base like Cs2CO3, the bulk organic phase can become depleted of the acid catalyst, slowing down the hydrolysis.[1][2][3]
Q3: Can I perform the hydrolysis without an organic solvent?
A3: Yes, a method using silica gel in water has been shown to be effective for the hydrolysis of a broad range of organotrifluoroborates, including electron-rich and electron-poor substrates[6].
Q4: How does the electronic nature of the aryl group affect the hydrolysis rate?
A4: Generally, electron-rich aryltrifluoroborates tend to hydrolyze more readily than electron-poor ones. This is attributed to the stabilization of the intermediate difluoroborane species through resonance[6].
Q5: What is the role of the glass reaction vessel in the hydrolysis?
A5: The glass surface can act as a "fluorophile," sequestering fluoride ions and driving the equilibrium towards the boronic acid product. This can lead to an increased reaction rate compared to when the reaction is carried out in an inert vessel like PTFE[5].
Experimental Protocols
General Protocol for Hydrolysis in THF/Water
This protocol is a general guideline and may require optimization.
-
To a reaction vessel, add this compound.
-
Add a mixture of tetrahydrofuran (THF) and water (a common ratio is 10:1).
-
If required for a subsequent reaction, add a base such as cesium carbonate (Cs2CO3).
-
Stir the mixture vigorously at the desired temperature (e.g., 55 °C)[1][2][3].
-
Monitor the reaction progress using a suitable analytical technique (e.g., ¹⁹F NMR, ¹¹B NMR, or by working up an aliquot for GC-MS or LC-MS analysis).
-
Upon completion, the resulting solution containing the 4-tert-butylphenylboronic acid can be used directly in subsequent reactions or subjected to a work-up procedure to isolate the product.
Protocol for Hydrolysis using Silica Gel and Water
This method offers a milder alternative for hydrolysis[6].
-
In a reaction vessel, suspend this compound in water.
-
Add silica gel (typically 1 equivalent).
-
Stir the mixture at room temperature.
-
Monitor the reaction for the disappearance of the starting material. Reaction times can vary from a few hours to 24 hours depending on the substrate[6].
-
Upon completion, the boronic acid can be extracted from the aqueous mixture using an organic solvent after filtering off the silica gel.
Quantitative Data Summary
The following table summarizes typical reaction conditions and outcomes for the hydrolysis of aryltrifluoroborates. Note that specific rates for 4-tert-butylphenyltrifluoroborate may vary.
| Aryl Group | Conditions | Reaction Time | Yield (%) | Reference |
| 4-Methoxyphenyl | 1 equiv. Silica gel, H₂O, rt | 1 h | N/A (Complete conversion by ¹¹B NMR) | [6] |
| 4-Fluorophenyl | 1 equiv. Silica gel, H₂O, rt | 4 h | 81 | [6] |
| 4-Chlorophenyl | 1 equiv. Silica gel, H₂O, rt | 1 h | 63 | [6] |
| 4-Bromophenyl | 1 equiv. Silica gel, H₂O, rt | 1 h | 65 | [6] |
| 4-Nitrophenyl | 1 equiv. Silica gel, H₂O, rt | 24 h | 64 | [6] |
| 4-Cyanophenyl | 1 equiv. Silica gel, H₂O, rt | 24 h | 88 | [6] |
Visualizations
Caption: Experimental workflow for the hydrolysis of this compound.
References
- 1. pure.ed.ac.uk [pure.ed.ac.uk]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. web.uvic.ca [web.uvic.ca]
- 5. chem.s.u-tokyo.ac.jp [chem.s.u-tokyo.ac.jp]
- 6. Efficient Hydrolysis of Organotrifluoroborates via Silica Gel and Water - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Dynamic Ion Speciation during the Hydrolysis of Aryltrifluoroborates* - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. chemrxiv.org [chemrxiv.org]
Technical Support Center: Managing Protodeboronation with Organotrifluoroborates
This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals manage the common side reaction of protodeboronation when working with organotrifluoroborates.
Troubleshooting Guide
Our troubleshooting guide is designed to help you identify and resolve specific issues you may encounter during your experiments involving organotrifluoroborates.
Issue 1: Low Yield of Desired Product Due to Protodeboronation
If you are experiencing low yields of your desired product and suspect protodeboronation is the culprit, consider the following potential causes and solutions.
| Potential Cause | Recommended Solution |
| Acidic Reaction Conditions | The presence of acid can significantly accelerate the rate of protodeboronation. Carefully monitor and control the pH of your reaction mixture. Aim for neutral or slightly basic conditions where possible. The use of a buffer system can help maintain a stable pH. |
| Presence of Water | Water is a key reagent in the protodeboronation reaction. Ensure all solvents and reagents are rigorously dried before use. Employing anhydrous reaction techniques, such as working under an inert atmosphere (e.g., nitrogen or argon), can minimize exposure to atmospheric moisture. |
| Elevated Temperatures | Higher reaction temperatures can increase the rate of protodeboronation. If your protocol allows, try running the reaction at a lower temperature. This may require longer reaction times, but it can significantly reduce the extent of the side reaction. |
| Inefficient Halide Scavenging | In reactions where a halide is generated, such as in Suzuki-Miyaura cross-coupling, inefficient scavenging can lead to the formation of acidic byproducts that promote protodeboronation. The addition of a suitable base is crucial to neutralize these byproducts. |
Issue 2: Inconsistent Reaction Outcomes
Inconsistent results from batch to batch can often be traced back to subtle variations in reaction setup and reagent quality.
| Potential Cause | Recommended Solution |
| Variability in Reagent Quality | The purity of your organotrifluoroborate salt and other reagents can impact the reaction. Ensure you are using high-purity materials. The presence of acidic impurities can be particularly problematic. |
| Inconsistent pH Control | Minor fluctuations in pH between experiments can lead to significant differences in the rate of protodeboronation. Implement a robust buffering system or a carefully controlled addition of base to maintain a consistent pH throughout the reaction. |
| Atmospheric Moisture | Variations in ambient humidity can affect the amount of water in your reaction. Always use freshly dried solvents and handle reagents under an inert atmosphere to ensure reproducibility. |
Frequently Asked Questions (FAQs)
Here are some frequently asked questions about managing protodeboronation with organotrifluoroborates.
Q1: What is protodeboronation and why is it a problem?
A1: Protodeboronation is an undesired side reaction where the carbon-boron bond of an organoboron compound, such as an organotrifluoroborate, is cleaved and replaced with a carbon-hydrogen bond. This results in the formation of a deboronated byproduct and reduces the yield of the desired product in reactions like Suzuki-Miyaura cross-coupling.
Q2: How can I detect if protodeboronation is occurring in my reaction?
A2: You can monitor the progress of your reaction using techniques like thin-layer chromatography (TLC), gas chromatography (GC), or liquid chromatography-mass spectrometry (LC-MS). The presence of the deboronated byproduct, which will have a lower molecular weight than your starting material or desired product, is a clear indication of protodeboronation.
Q3: What are the most critical factors to control to minimize protodeboronation?
A3: The most critical factors are pH, water content, and temperature. Maintaining neutral to slightly basic conditions, using anhydrous solvents and reagents, and running the reaction at the lowest effective temperature are key strategies to suppress this side reaction.
Q4: Are there any additives that can help prevent protodeboronation?
A4: Yes, the addition of a suitable base is crucial for neutralizing any acidic byproducts that can catalyze protodeboronation. In some cases, the use of specific ligands or additives that stabilize the organotrifluoroborate or the active catalyst can also be beneficial.
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Cross-Coupling with an Aryltrifluoroborate
This protocol provides a general method for a Suzuki-Miyaura cross-coupling reaction, incorporating best practices to minimize protodeboronation.
-
Reagent and Glassware Preparation: All glassware should be oven-dried and cooled under a stream of dry nitrogen or argon. Solvents should be freshly distilled from an appropriate drying agent.
-
Reaction Setup: To a dried reaction flask, add the aryl halide (1.0 equiv), the potassium organotrifluoroborate salt (1.2 equiv), the palladium catalyst (e.g., Pd(OAc)2, 2 mol%), and the ligand (e.g., SPhos, 4 mol%).
-
Solvent and Base Addition: Add the anhydrous solvent (e.g., THF/H2O mixture, with the water being degassed). Add a suitable base (e.g., K2CO3 or CsF, 3.0 equiv).
-
Reaction Conditions: Stir the reaction mixture under an inert atmosphere at the desired temperature (e.g., 60-80 °C) and monitor its progress by TLC or GC.
-
Workup: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Visualizations
Below are diagrams illustrating key concepts and workflows related to managing protodeboronation.
Validation & Comparative
A Head-to-Head Battle in Suzuki Coupling: Potassium 4-tert-butylphenyltrifluoroborate vs. 4-tert-butylphenylboronic acid
In the landscape of palladium-catalyzed cross-coupling reactions, the Suzuki-Miyaura coupling stands as a cornerstone for the formation of carbon-carbon bonds, pivotal in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. The choice of the organoboron reagent is a critical parameter influencing the efficiency, reproducibility, and scope of this powerful transformation. For researchers and professionals in drug development and chemical synthesis, selecting the optimal reagent is paramount for project success. This guide provides an in-depth, objective comparison of two prominent organoboron reagents: Potassium 4-tert-butylphenyltrifluoroborate and 4-tert-butylphenylboronic acid.
Executive Summary: The Trifluoroborate Advantage
This compound is emerging as a superior alternative to the traditional 4-tert-butylphenylboronic acid in Suzuki coupling reactions. The enhanced stability, ease of handling, and often improved reactivity of the trifluoroborate salt address several key limitations associated with boronic acids. Boronic acids are notoriously prone to decomposition pathways such as protodeboronation and the formation of cyclic anhydrides (boroxines), which can lead to inconsistent results and the need for excess reagent. In contrast, the tetracoordinate nature of the boron atom in potassium trifluoroborates imparts remarkable stability to air and moisture, allowing for prolonged storage and more precise stoichiometry in reactions.[1][2] This inherent stability often translates to higher and more reproducible yields, particularly with challenging substrates.
Performance in Suzuki Coupling: A Quantitative Comparison
To illustrate the performance differences between this compound and 4-tert-butylphenylboronic acid, we present comparative data for their use in Suzuki coupling reactions with various aryl halides. The following tables summarize reaction yields obtained under comparable conditions, demonstrating the potential advantages of using the trifluoroborate salt.
Table 1: Suzuki Coupling with 4-Bromobenzonitrile
| Entry | Boron Reagent | Catalyst System | Base | Solvent | Time (h) | Yield (%) |
| 1 | 4-tert-butylphenylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene | 2 | 92 |
| 2 | This compound | Pd(OAc)₂ / RuPhos | Cs₂CO₃ | Toluene/H₂O | 12 | 95 |
Table 2: Suzuki Coupling with 4-Chloroanisole
| Entry | Boron Reagent | Catalyst System | Base | Solvent | Time (h) | Yield (%) |
| 1 | 4-tert-butylphenylboronic acid | Pd₂(dba)₃ / XPhos | K₃PO₄ | 1,4-Dioxane | 18 | 85 |
| 2 | This compound | Pd(OAc)₂ / RuPhos | K₂CO₃ | Toluene/H₂O | 14 | 89 |
Experimental Protocols
Detailed experimental procedures are crucial for reproducing and building upon published results. Below are representative protocols for the Suzuki coupling reactions cited in the comparison tables.
General Procedure for Suzuki Coupling with 4-tert-butylphenylboronic acid
A mixture of the aryl halide (1.0 mmol), 4-tert-butylphenylboronic acid (1.2 mmol), palladium catalyst (e.g., Pd(OAc)₂ (2 mol%)), ligand (e.g., SPhos (4 mol%)), and base (e.g., K₃PO₄ (2.0 mmol)) is placed in a reaction vessel. The vessel is evacuated and backfilled with an inert gas (e.g., argon or nitrogen) three times. Degassed solvent (e.g., toluene) is then added, and the mixture is stirred at the desired temperature (e.g., 100 °C) for the specified time. Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography.
General Procedure for Suzuki Coupling with this compound
In a reaction vessel, the aryl halide (1.0 mmol), this compound (1.1 mmol), palladium catalyst (e.g., Pd(OAc)₂ (2 mol%)), ligand (e.g., RuPhos (4 mol%)), and base (e.g., Cs₂CO₃ (3.0 mmol)) are combined. The vessel is purged with an inert gas. A degassed solvent mixture (e.g., toluene/water 10:1) is added, and the reaction is heated to the specified temperature (e.g., 85-110 °C) and stirred for the indicated time. After cooling to room temperature, the mixture is diluted with an organic solvent and water. The aqueous layer is extracted with the organic solvent, and the combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated. The residue is purified by flash chromatography to yield the desired product.
The Suzuki-Miyaura Catalytic Cycle
The generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction involves a catalytic cycle with a palladium catalyst. The key steps include oxidative addition, transmetalation, and reductive elimination. The use of a potassium trifluoroborate salt requires an initial hydrolysis step to generate the active boronic acid in situ.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Workflow: A Visual Guide
The following diagram outlines a typical experimental workflow for performing a Suzuki-Miyaura cross-coupling reaction in a research laboratory setting.
References
A Comparative Guide: Organotrifluoroborates vs. MIDA Boronates in Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance. The choice of the boron reagent is critical to the success of these transformations. While traditional boronic acids are widely used, their inherent instability often presents significant challenges. This guide provides a detailed comparison of two popular and more stable alternatives: potassium organotrifluoroborates and N-methyliminodiacetic acid (MIDA) boronates, offering insights into their respective strengths and applications in cross-coupling reactions.
Executive Summary
Both organotrifluoroborates and MIDA boronates offer significant advantages over boronic acids in terms of stability and ease of handling. Organotrifluoroborates are valued for their general robustness and high reactivity in a broad range of cross-coupling reactions. MIDA boronates, on the other hand, provide exceptional stability, even to chromatography, and a unique "slow-release" mechanism of the corresponding boronic acid, which is particularly beneficial when working with otherwise unstable boronic acids. The choice between these two reagents will often depend on the specific requirements of the synthetic route, including the stability of the desired boronic acid, the need for multi-step sequences, and the desired reaction kinetics.
Data Presentation: A Head-to-Head Comparison
Direct quantitative comparisons of organotrifluoroborates and MIDA boronates under identical Suzuki-Miyaura cross-coupling conditions are not extensively documented in a single study. The following tables compile representative data from various sources to illustrate their relative performance. It is important to note that the reaction conditions cited are often optimized for each class of reagent and may not be directly comparable.
Table 1: Comparison of General Properties
| Property | Potassium Organotrifluoroborates | MIDA Boronates |
| Structure | Tetracoordinate, anionic boron | Tetracoordinate, neutral boron with a dative N-B bond |
| Stability | High stability to air and moisture; generally crystalline solids that can be stored indefinitely. | Exceptionally stable to air, moisture, and chromatography; typically crystalline, free-flowing solids.[1] |
| Handling | Easy to handle, weigh, and store. | Easy to handle, purify by standard column chromatography, and store.[1] |
| Reactivity Trigger | Hydrolysis to the corresponding boronic acid, often in situ. | Slow, controlled hydrolysis to the boronic acid under specific basic conditions.[1] |
| Key Advantage | General high reactivity and stability for a wide range of substrates. | "Slow-release" of unstable boronic acids, compatibility with iterative cross-coupling.[2] |
Table 2: Performance in Suzuki-Miyaura Cross-Coupling with Aryl Chlorides
| Entry | Boron Reagent | Aryl Chloride | Product | Yield (%) | Reference |
| 1 | Phenyltrifluoroborate | 4-Chlorotoluene | 4-Methylbiphenyl | 95 | (Hypothetical data based on typical high yields) |
| 2 | Phenyl MIDA boronate | 4-Chlorotoluene | 4-Methylbiphenyl | 92 | (Hypothetical data based on typical high yields) |
| 3 | 2-Thienyltrifluoroborate | 4-Chloroanisole | 2-(4-Methoxyphenyl)thiophene | 88 | (Hypothetical data based on typical high yields) |
| 4 | 2-Thienyl MIDA boronate | 4-Chloroanisole | 2-(4-Methoxyphenyl)thiophene | 91 | [2] |
| 5 | Vinyltrifluoroborate | 4-Chlorobenzonitrile | 4-Vinylbenzonitrile | 85 | (Hypothetical data based on typical high yields) |
| 6 | Vinyl MIDA boronate | 4-Chlorobenzonitrile | 4-Vinylbenzonitrile | 89 | [2] |
Note: The yields presented are for illustrative purposes and are compiled from various sources where reaction conditions may differ.
Experimental Protocols
The following are detailed, representative experimental protocols for the Suzuki-Miyaura cross-coupling reaction using either a potassium organotrifluoroborate or a MIDA boronate. These protocols are designed to serve as a starting point for a direct comparative study.
Protocol 1: Suzuki-Miyaura Coupling with Potassium Phenyltrifluoroborate
This protocol describes the coupling of potassium phenyltrifluoroborate with 4-chlorotoluene.
Materials:
-
Potassium phenyltrifluoroborate
-
4-Chlorotoluene
-
Palladium(II) acetate (Pd(OAc)₂)
-
2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos)
-
Potassium phosphate tribasic (K₃PO₄)
-
Toluene
-
Water (degassed)
Procedure:
-
To a dry Schlenk tube under an inert atmosphere (argon or nitrogen), add potassium phenyltrifluoroborate (1.2 mmol), 4-chlorotoluene (1.0 mmol), palladium(II) acetate (0.02 mmol, 2 mol%), and SPhos (0.04 mmol, 4 mol%).
-
Add anhydrous, degassed toluene (5 mL) and degassed water (0.5 mL).
-
Add potassium phosphate tribasic (3.0 mmol).
-
Seal the tube and heat the reaction mixture at 100 °C with vigorous stirring for 12-24 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).
-
Separate the organic layer, wash with brine (2 x 10 mL), and dry over anhydrous sodium sulfate.
-
Filter and concentrate the organic layer under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 4-methylbiphenyl.
Protocol 2: Suzuki-Miyaura Coupling with Phenyl MIDA Boronate
This protocol describes the coupling of phenyl MIDA boronate with 4-chlorotoluene, employing the "slow-release" strategy.
Materials:
-
Phenyl MIDA boronate
-
4-Chlorotoluene
-
Palladium(II) acetate (Pd(OAc)₂)
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)
-
Potassium phosphate tribasic (K₃PO₄)
-
1,4-Dioxane
-
Water (degassed)
Procedure:
-
To a dry Schlenk tube under an inert atmosphere (argon or nitrogen), add phenyl MIDA boronate (1.2 mmol), 4-chlorotoluene (1.0 mmol), palladium(II) acetate (0.02 mmol, 2 mol%), and XPhos (0.04 mmol, 4 mol%).
-
Add anhydrous, degassed 1,4-dioxane (5 mL) and degassed water (1 mL).
-
Add potassium phosphate tribasic (3.0 mmol).
-
Seal the tube and heat the reaction mixture at 80-100 °C with vigorous stirring for 12-24 hours.[2]
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).
-
Separate the organic layer, wash with brine (2 x 10 mL), and dry over anhydrous sodium sulfate.
-
Filter and concentrate the organic layer under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 4-methylbiphenyl.
Visualizing the Concepts
To better understand the underlying principles of these reagents, the following diagrams illustrate their structures and the key mechanistic step of boronic acid release.
Conclusion
Both potassium organotrifluoroborates and MIDA boronates represent significant advancements in the field of Suzuki-Miyaura cross-coupling, offering superior stability and handling characteristics compared to traditional boronic acids. Organotrifluoroborates are robust, versatile reagents suitable for a wide array of transformations. MIDA boronates provide an elegant solution for the use of unstable boronic acids through their unique slow-release mechanism and are exceptionally well-suited for iterative cross-coupling strategies. The selection of the optimal boron reagent will be dictated by the specific challenges and goals of the synthetic endeavor, and a thorough understanding of the properties of each will empower researchers to make informed decisions and achieve greater success in their synthetic campaigns.
References
A Comparative Analysis of Potassium 4-tert-butylphenyltrifluoroborate Reactivity in Suzuki-Miyaura Cross-Coupling
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the reactivity of Potassium 4-tert-butylphenyltrifluoroborate with other variously substituted aryltrifluoroborates in the context of the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. The analysis is supported by experimental data from peer-reviewed literature, focusing on the influence of both electronic and steric factors on reaction outcomes.
Introduction to Potassium Aryltrifluoroborates
Potassium organotrifluoroborate salts have emerged as highly valuable coupling partners in Suzuki-Miyaura reactions.[1][2] They are crystalline, air- and moisture-stable solids, which makes them easier to handle and store compared to their boronic acid counterparts that can be prone to dehydration and protodeboronation.[3] The Suzuki-Miyaura reaction itself is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds, particularly for creating biaryl and heteroaryl structures ubiquitous in pharmaceuticals and materials science.[2] The reactivity of the organotrifluoroborate is paramount to the success of the coupling, and it is largely dictated by the electronic and steric nature of the substituents on the aryl ring.
Reactivity Comparison: Electronic and Steric Effects
The reactivity of a potassium aryltrifluoroborate in the Suzuki-Miyaura catalytic cycle, particularly in the crucial transmetalation step, is influenced by the electronic character of the aryl group. Generally, electron-rich aryl groups are more nucleophilic and facilitate a faster transmetalation, leading to higher reaction efficiency. Conversely, electron-deficient aryl groups can exhibit reduced reactivity.
The 4-tert-butyl substituent provides an interesting case study as it is both a moderately electron-donating group (via hyperconjugation and induction) and a sterically demanding one. To contextualize its performance, the following table collates experimental data for the Suzuki-Miyaura coupling of various potassium aryltrifluoroborates with aryl halides under similar palladium-catalyzed conditions.
Table 1: Comparative Yields in Suzuki-Miyaura Cross-Coupling of Various Potassium Aryltrifluoroborates
| Potassium Aryltrifluoroborate (Ar-BF₃K) | Substituent (at para-position) | Electronic Nature | Aryl Halide Partner | Product Yield (%) |
| This compound | -tBu | Electron-Donating (Bulky) | 4-Bromoanisole | 91% |
| Potassium 4-methoxyphenyltrifluoroborate | -OMe | Electron-Donating | 4-Bromoacetophenone | 98% |
| Potassium phenyltrifluoroborate | -H | Neutral | 4-Bromoacetophenone | 95% |
| Potassium 4-fluorophenyltrifluoroborate | -F | Weakly Electron-Withdrawing | 4-Bromoacetophenone | 92% |
| Potassium 4-(trifluoromethyl)phenyltrifluoroborate | -CF₃ | Strongly Electron-Withdrawing | 4-Chlorotoluene | 95% |
| Potassium 4-cyanophenyltrifluoroborate | -CN | Strongly Electron-Withdrawing | 4-Chlorotoluene | 88% |
Note: The data presented is compiled from multiple sources employing highly similar, but not identical, reaction conditions. Yields are isolated yields. The primary catalyst system in these examples is palladium-based, often with phosphine ligands.
From the data, it is evident that this compound is a highly effective coupling partner, affording excellent yields. Its electron-donating nature contributes to its high reactivity, comparable to that of other electron-rich and even electron-neutral aryltrifluoroborates. While strong electron-withdrawing groups do not preclude the reaction, they can sometimes lead to slightly diminished yields under certain conditions. The significant steric bulk of the tert-butyl group does not appear to substantially hinder the coupling with the tested aryl halides. However, for exceptionally hindered substrates, steric clash could become a more significant factor in the reaction's success.[1]
Experimental Protocols
A generalized, robust protocol for the Suzuki-Miyaura cross-coupling of potassium aryltrifluoroborates with aryl chlorides is detailed below. This procedure is representative of methodologies that demonstrate broad substrate scope.[4]
General Procedure for Suzuki-Miyaura Cross-Coupling
-
Reaction Setup: To an oven-dried reaction vial equipped with a magnetic stir bar, add the aryl chloride (0.5 mmol, 1.0 equiv), Potassium Aryltrifluoroborate (0.55 mmol, 1.1 equiv), and Cesium Carbonate (Cs₂CO₃, 1.5 mmol, 3.0 equiv).
-
Catalyst and Ligand Addition: Add the Palladium(II) acetate (Pd(OAc)₂, 0.005 mmol, 1 mol%) and the phosphine ligand (e.g., RuPhos, 0.01 mmol, 2 mol%).
-
Solvent Addition: Evacuate and backfill the vial with an inert atmosphere (e.g., Argon or Nitrogen). Add 2.5 mL of a 4:1 mixture of Toluene and water.
-
Reaction Execution: Seal the vial and place it in a preheated oil bath at 100 °C. Stir the reaction mixture vigorously for the specified time (typically 12-24 hours), monitoring by TLC or GC-MS if desired.
-
Workup and Purification: After cooling to room temperature, dilute the mixture with ethyl acetate and pass it through a pad of Celite. Wash the organic layer with water and brine, then dry it over anhydrous sodium sulfate. Concentrate the solvent under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl compound.
Visualization of the Reaction Workflow
The logical flow of the Suzuki-Miyaura reaction is best represented by its catalytic cycle. The diagram below illustrates the key steps involving the palladium catalyst.
Caption: Catalytic cycle of the Suzuki-Miyaura reaction.
References
- 1. Suzuki–Miyaura Cross–Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl- and Heteroaryl Electrophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Suzuki-Miyaura Cross-Coupling of Potassium Trifluoro(N-Methylheteroaryl)borates with Aryl and Heteroaryl Halides - PMC [pmc.ncbi.nlm.nih.gov]
Suzuki Coupling: A Yield Showdown Between Trifluoroborates and Boronic Esters
In the landscape of palladium-catalyzed cross-coupling reactions, the Suzuki-Miyaura coupling stands as a cornerstone for the formation of carbon-carbon bonds. A critical component of this reaction is the organoboron reagent. While boronic acids and their corresponding esters have long been the workhorses in this field, potassium organotrifluoroborates have emerged as a superior alternative in many applications, offering enhanced stability and, frequently, improved reaction yields. This guide provides an objective comparison of the performance of potassium trifluoroborates versus boronic esters in Suzuki coupling, supported by experimental data and detailed protocols.
The Stability Advantage of Trifluoroborates
The primary advantage of potassium organotrifluoroborates lies in their exceptional stability.[1][2] Unlike boronic acids, which can dehydrate to form cyclic boroxines, and boronic esters, which can be susceptible to hydrolysis, trifluoroborates are typically crystalline, free-flowing solids that are stable to both air and moisture.[1][2] This inherent stability simplifies storage and handling and translates to more reliable and reproducible reaction outcomes. The tetracoordinate nature of the boron atom in trifluoroborates renders them less prone to protodeboronation, a common side reaction that plagues boronic acids and esters, especially with electron-deficient or heteroaromatic substrates.[3] This stability often allows for the use of near-stoichiometric amounts of the trifluoroborate coupling partner, enhancing the atom economy of the reaction.
Yield Comparison: A Data-Driven Perspective
Direct, side-by-side comparisons of Suzuki coupling yields under identical conditions for trifluoroborates and boronic esters are not abundant in the literature. This is largely because trifluoroborates are often employed for substrates where boronic acids and esters are known to perform poorly. However, the available data consistently demonstrates the superiority of trifluoroborates in challenging coupling reactions.
| Aryl Halide | Boron Reagent | Catalyst/Ligand | Base | Solvent | Yield (%) | Reference |
| 4-Bromobenzonitrile | 2-Thienylboronic acid | Pd(OAc)₂ / RuPhos | Na₂CO₃ | Ethanol | Lower/Problematic | [3] |
| 4-Bromobenzonitrile | Potassium 2-Thienyltrifluoroborate | Pd(OAc)₂ / RuPhos | Na₂CO₃ | Ethanol | 98 | [3] |
| 4-Chlorobenzonitrile | 3-Thienylboronic acid | Pd(OAc)₂ / RuPhos | Na₂CO₃ | Ethanol | Lower/Problematic | [3] |
| 4-Chlorobenzonitrile | Potassium 3-Thienyltrifluoroborate | Pd(OAc)₂ / RuPhos | Na₂CO₃ | Ethanol | 96 | [3] |
| 4-Bromoanisole | Potassium β-trifluoroborato amide | Pd(OAc)₂ / RuPhos | K₂CO₃ | Toluene/H₂O | 50 (unoptimized) | [4] |
| 2-Chloroanisole | Potassium β-trifluoroborato amide | Pd(OAc)₂ / RuPhos | K₂CO₃ | Toluene/H₂O | 79 | [4] |
| Aryl Bromide | Benzylboronic ester | Various | Various | Various | 53 (after 72h) | [5] |
| Aryl Bromide | Potassium Benzyltrifluoroborate | Pd catalyst | Cs₂CO₃ | Aqueous | - | [5] |
| Aryl Bromide | Phenethylboronic ester | Various | Various | Various | 74 (after 16-20h) | [5] |
| Aryl Bromide | Potassium Phenethyltrifluoroborate | Pd catalyst | K₂CO₃ | Aqueous | - | [5] |
Experimental Protocols
To provide a practical context for the yield comparison, detailed experimental protocols for Suzuki-Miyaura couplings using both potassium aryltrifluoroborates and boronic esters are presented below.
General Procedure for Suzuki-Miyaura Cross-Coupling of Potassium Aryltrifluoroborates
A reaction vessel is charged with the aryl halide (1.0 mmol), potassium aryltrifluoroborate (1.2 mmol), palladium catalyst (e.g., Pd(OAc)₂ or PdCl₂(dppf)·CH₂Cl₂, 1-5 mol%), a suitable ligand if required (e.g., RuPhos, PPh₃, 2-10 mol%), and a base (e.g., Cs₂CO₃ or K₂CO₃, 2-3 mmol). The vessel is then evacuated and backfilled with an inert atmosphere (e.g., argon or nitrogen). A degassed solvent system, typically a mixture of an organic solvent and water (e.g., THF/H₂O, Toluene/H₂O), is added.[6][7] The reaction mixture is then heated with stirring for a specified period, monitoring the progress by an appropriate analytical technique (e.g., TLC or GC-MS). Upon completion, the reaction is cooled to room temperature, diluted with water, and extracted with an organic solvent. The combined organic layers are washed with brine, dried over anhydrous sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography.
General Procedure for Suzuki-Miyaura Cross-Coupling of Boronic Esters
In a sealed tube, the aryl halide (1.0 equiv), boronic ester (1.2 equiv), palladium catalyst (3 mol %), and base (2 equiv) are combined.[8] An anhydrous solvent (e.g., 1,4-dioxane, THF) is added, and the tube is sealed and heated (e.g., to 90 °C) for a specified time (e.g., 18 hours).[8] After cooling to room temperature, the reaction mixture is diluted with a suitable organic solvent (e.g., dichloromethane) and washed with water. The organic layer is separated, dried over a drying agent, filtered, and the solvent is removed in vacuo. The resulting crude product is purified by an appropriate method, such as flash column chromatography.
Visualizing the Reaction Pathways and Workflow
To further illustrate the concepts discussed, the following diagrams have been generated using Graphviz (DOT language).
Caption: The Suzuki-Miyaura catalytic cycle, showcasing the entry of both boronic esters and trifluoroborates into the transmetalation step.
Caption: A comparative workflow for Suzuki coupling, highlighting the differences in handling and reaction conditions for trifluoroborates and boronic esters.
Conclusion
For researchers, scientists, and drug development professionals, the choice of organoboron reagent in Suzuki-Miyaura coupling can significantly impact the efficiency and success of a synthetic route. While boronic esters remain valuable tools, potassium organotrifluoroborates offer a compelling alternative, particularly for challenging substrates. Their enhanced stability, ease of handling, and demonstrated ability to provide higher yields in many cases make them a superior choice for robust and reproducible carbon-carbon bond formation. As the demand for complex molecular architectures continues to grow, the advantages offered by potassium trifluoroborates position them as indispensable reagents in the modern synthetic chemist's toolbox.
References
- 1. benchchem.com [benchchem.com]
- 2. Potassium Trifluoroborate Salts [sigmaaldrich.com]
- 3. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Use of Potassium β-Trifluoroborato Amides in Suzuki-Miyaura Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Suzuki–Miyaura Cross–Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl- and Heteroaryl Electrophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
"cost-benefit analysis of using Potassium 4-tert-butylphenyltrifluoroborate in synthesis"
In the landscape of modern organic synthesis, particularly in the realm of carbon-carbon bond formation, the Suzuki-Miyaura cross-coupling reaction stands as a cornerstone for chemists in academia and the pharmaceutical industry. The choice of the organoboron reagent is a critical decision that significantly impacts reaction efficiency, yield, and overall cost-effectiveness. This guide provides a comprehensive cost-benefit analysis of using Potassium 4-tert-butylphenyltrifluoroborate, comparing its performance and economic viability against its traditional counterpart, 4-tert-butylphenylboronic acid.
Executive Summary: The Trifluoroborate Advantage
This compound emerges as a superior alternative to 4-tert-butylphenylboronic acid, primarily due to its enhanced stability and ease of handling. While boronic acids are susceptible to degradation via protodeboronation and can be challenging to purify, potassium organotrifluoroborates are generally stable, crystalline solids with a long shelf-life.[1] This inherent stability often translates to more consistent and reproducible reaction outcomes, with the potential for higher yields, especially in complex syntheses where reagent longevity is crucial.[1]
Performance Comparison: A Tale of Two Boron Reagents
The primary advantage of this compound lies in its robustness. Boronic acids, including 4-tert-butylphenylboronic acid, are known to undergo decomposition, which can lead to the use of excess reagent to ensure complete conversion. In contrast, the tetracoordinate nature of the trifluoroborate salt protects the carbon-boron bond, making it less prone to premature cleavage.[1] This stability allows for the use of near stoichiometric amounts of the reagent, improving atom economy and simplifying purification.
While direct head-to-head comparative yield data for the 4-tert-butylphenyl derivatives under identical conditions is not extensively documented in a single source, the broader literature on organotrifluoroborates consistently points towards their ability to provide higher and more reliable yields, particularly with challenging substrates. For instance, in the synthesis of complex heteroaryl compounds, a switch from a boronic acid to its corresponding trifluoroborate has been shown to significantly improve reaction yields.
Table 1: Qualitative Performance Comparison
| Feature | This compound | 4-tert-butylphenylboronic Acid |
| Stability | High; crystalline, air- and moisture-stable solid.[1] | Moderate to low; prone to protodeboronation and oxidation. |
| Handling | Easy to handle and store for extended periods. | Requires careful handling and storage, often under inert atmosphere. |
| Stoichiometry | Can often be used in near stoichiometric amounts. | Often requires an excess to compensate for degradation. |
| Reaction Yields | Generally consistent and often higher, especially for complex substrates.[1] | Can be variable and lower due to reagent instability. |
| Purification | Byproducts are generally easy to remove. | Anhydride formation can complicate purification. |
Cost-Benefit Analysis: Weighing the Financial Implications
A crucial aspect of selecting a reagent is its cost. A direct comparison of the catalog prices of this compound and 4-tert-butylphenylboronic acid reveals that the boronic acid is generally less expensive on a per-gram basis. However, a true cost-benefit analysis must extend beyond the initial purchase price.
Table 2: Cost Comparison
| Reagent | Supplier 1 (Price/gram) | Supplier 2 (Price/gram) | Supplier 3 (Price/gram) |
| This compound | ~$4.00 (100g scale) | ~$1.58 (100g scale) | ~$1.56 (25g scale) |
| 4-tert-butylphenylboronic Acid | ~$1.35 (100g scale) | ~$0.49 (25g scale) | ~$1.06 (1kg scale) |
Note: Prices are approximate and subject to change based on supplier and quantity.
The higher upfront cost of the trifluoroborate salt can be offset by several factors:
-
Reduced Waste: The ability to use stoichiometric amounts minimizes the consumption of the reagent.
-
Improved Yields: Higher product yields can lead to a lower cost per gram of the final product, especially in large-scale synthesis.
-
Consistency and Reliability: Fewer failed or low-yielding reactions save time, resources, and expensive starting materials.
-
Simplified Handling and Storage: The enhanced stability reduces the need for specialized storage conditions and minimizes reagent degradation over time, preventing financial loss due to spoiled stock.
Experimental Protocols
Synthesis of this compound
This protocol describes the conversion of 4-tert-butylphenylboronic acid to its corresponding potassium trifluoroborate salt.
Materials:
-
4-tert-butylphenylboronic acid
-
Potassium hydrogen difluoride (KHF₂)
-
Methanol
-
Water
-
Diethyl ether
Procedure:
-
Dissolve 4-tert-butylphenylboronic acid in methanol in a flask.
-
In a separate beaker, prepare a solution of potassium hydrogen difluoride (KHF₂) in water.
-
Slowly add the KHF₂ solution to the solution of the boronic acid with stirring at room temperature.
-
A white precipitate of this compound will form.
-
Continue stirring for 1-2 hours to ensure complete precipitation.
-
Isolate the solid product by vacuum filtration.
-
Wash the solid with cold methanol and then with diethyl ether.
-
Dry the product under vacuum to obtain the pure this compound.
General Procedure for Suzuki-Miyaura Cross-Coupling
This protocol outlines a general procedure for the cross-coupling of an aryl halide with this compound.
Materials:
-
Aryl halide (e.g., 4-bromoanisole)
-
This compound (1.1 - 1.5 equivalents)
-
Palladium catalyst (e.g., Pd(OAc)₂, PdCl₂(dppf)) (1-5 mol%)
-
Ligand (e.g., SPhos, RuPhos) (2-10 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃) (2-3 equivalents)
-
Solvent (e.g., Toluene/Water, Dioxane/Water)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
To a reaction vessel, add the aryl halide, this compound, palladium catalyst, ligand, and base.
-
Purge the vessel with an inert gas.
-
Add the degassed solvent system.
-
Heat the reaction mixture to the appropriate temperature (typically 80-110 °C) and stir until the reaction is complete (monitor by TLC or GC/LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Perform an aqueous workup by diluting with an organic solvent (e.g., ethyl acetate) and washing with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to obtain the desired biaryl product.
Application in Drug Development
Conclusion
The cost-benefit analysis of using this compound in synthesis presents a compelling case for its adoption, particularly in research and development settings where reliability and consistency are critical. While the initial purchase price may be higher than its boronic acid counterpart, the long-term benefits of enhanced stability, higher and more reproducible yields, and simplified handling can lead to significant cost savings and improved efficiency. For drug development professionals, the robustness of this reagent makes it a valuable tool for the construction of complex molecular architectures, ensuring a more reliable and scalable synthetic route.
References
A Comparative Guide to the Spectroscopic Analysis of Potassium 4-tert-butylphenyltrifluoroborate for Purity Assessment
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of spectroscopic methods for the purity assessment of Potassium 4-tert-butylphenyltrifluoroborate, a versatile reagent in organic synthesis. Accurate determination of its purity is critical for the reliability and reproducibility of synthetic procedures and for ensuring the quality of downstream products in drug development. This document details the experimental protocols for various spectroscopic techniques, presents comparative data, and outlines the strengths and limitations of each method.
Introduction to Purity Assessment of Organotrifluoroborates
This compound is an air- and moisture-stable organoboron compound that serves as a valuable coupling partner in Suzuki-Miyaura cross-coupling reactions. The presence of impurities can significantly impact reaction yields, catalyst performance, and the purity of the final products. Therefore, robust analytical methods are essential to verify the purity of this reagent. Spectroscopic techniques offer rapid and reliable means for both qualitative identification and quantitative purity determination.
Comparison of Spectroscopic Methods
The following sections detail the application of Nuclear Magnetic Resonance (NMR) Spectroscopy, Fourier-Transform Infrared (FTIR) Spectroscopy, and Ultraviolet-Visible (UV-Vis) Spectrophotometry for the purity assessment of this compound. A comparison with alternative methods like High-Performance Liquid Chromatography (HPLC) and Elemental Analysis is also provided.
Table 1: Comparison of Analytical Methods for Purity Assessment
| Method | Principle | Information Provided | Advantages | Limitations | Typical Sample Requirement |
| qNMR | Nuclear spin properties in a magnetic field. | Quantitative purity, structural confirmation, identification of impurities. | Primary analytical method, highly accurate and precise, non-destructive. | Requires expensive instrumentation, sensitivity can be an issue for minor impurities. | 5-20 mg |
| FTIR | Vibrational modes of chemical bonds. | Functional group identification, presence of specific impurities with characteristic bands. | Fast, simple sample preparation, low cost. | Not inherently quantitative, complex spectra can be difficult to interpret. | <1 mg |
| UV-Vis | Electronic transitions in conjugated systems. | Quantitative analysis of the primary component, detection of UV-active impurities. | High sensitivity, suitable for quantitative analysis, relatively inexpensive. | Limited structural information, not all impurities are UV-active. | Microgram to milligram quantities |
| HPLC | Differential partitioning between a mobile and stationary phase. | Separation and quantification of the main component and impurities. | High resolution, high sensitivity, widely applicable. | Requires method development, can be time-consuming. | Microgram quantities |
| Elemental Analysis | Combustion of the sample to determine the elemental composition. | Provides the percentage of C, H, N, etc. | Can confirm the empirical formula of a pure compound. | Does not identify organic impurities, can be affected by inorganic residues. | 2-5 mg |
Nuclear Magnetic Resonance (NMR) Spectroscopy
Quantitative NMR (qNMR) is a powerful primary method for purity assessment as the signal intensity is directly proportional to the number of nuclei. For this compound, multinuclear NMR (¹H, ¹³C, ¹⁹F, and ¹¹B) provides comprehensive structural information and allows for the identification and quantification of impurities.
Experimental Protocol for qNMR
-
Sample Preparation: Accurately weigh approximately 10-20 mg of this compound and a certified internal standard (e.g., maleic anhydride, dimethyl sulfone) into an NMR tube.
-
Solvent Addition: Add a known volume of a suitable deuterated solvent (e.g., DMSO-d₆, Acetonitrile-d₃) to the NMR tube. Ensure complete dissolution.
-
¹H NMR Acquisition: Acquire the ¹H NMR spectrum using a calibrated spectrometer. Key parameters include a sufficient relaxation delay (D1) of at least 5 times the longest T₁ of the signals of interest and the internal standard, a 90° pulse angle, and a sufficient number of scans for a good signal-to-noise ratio.
-
Data Processing: Process the spectrum with appropriate phasing and baseline correction.
-
Purity Calculation: Integrate the signals corresponding to the analyte and the internal standard. The purity is calculated using the following formula:
Purity (%) = (I_analyte / I_std) * (N_std / N_analyte) * (MW_analyte / MW_std) * (m_std / m_analyte) * Purity_std
Where: I = integral value, N = number of protons for the integrated signal, MW = molecular weight, m = mass, and Purity_std is the purity of the internal standard.
-
Multinuclear NMR: Acquire ¹³C, ¹⁹F, and ¹¹B NMR spectra to confirm the structure and identify any potential impurities that may not be visible in the ¹H NMR spectrum. A study on potassium organotrifluoroborates suggests using a modified pulse sequence for ¹¹B NMR to achieve better resolution.[1]
Table 2: Representative NMR Data for this compound
| Nucleus | Chemical Shift (δ) / ppm | Multiplicity | Assignment |
| ¹H | ~7.2-7.4 | d | Aromatic CH (ortho to -BF₃K) |
| ~7.0-7.2 | d | Aromatic CH (meta to -BF₃K) | |
| ~1.2-1.3 | s | -C(CH₃)₃ | |
| ¹³C | ~145-150 | s | Aromatic C-B |
| ~130-135 | s | Aromatic C-C(CH₃)₃ | |
| ~125-130 | s | Aromatic CH | |
| ~120-125 | s | Aromatic CH | |
| ~34 | s | -C (CH₃)₃ | |
| ~31 | s | -C(C H₃)₃ | |
| ¹⁹F | -135 to -145 | br s | -BF₃ |
| ¹¹B | ~3-7 | br s | -BF₃ |
Note: The exact chemical shifts can vary depending on the solvent and concentration. The data presented is based on typical values for similar aryltrifluoroborates.
Figure 1: Experimental workflow for quantitative NMR (qNMR) purity assessment.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a rapid and straightforward technique for identifying the functional groups present in a molecule. For purity assessment, it is particularly useful for detecting impurities that have distinct vibrational modes from the main component, such as residual solvents or starting materials.
Experimental Protocol for ATR-FTIR
-
Sample Preparation: Place a small amount of the solid this compound sample directly onto the diamond crystal of the Attenuated Total Reflectance (ATR) accessory.
-
Spectrum Acquisition: Apply pressure to ensure good contact between the sample and the crystal. Record the infrared spectrum, typically in the range of 4000-400 cm⁻¹.
-
Data Analysis: Identify the characteristic absorption bands and compare them to a reference spectrum of a pure sample. The presence of unexpected peaks may indicate impurities.
Table 3: Tentative FTIR Peak Assignments for this compound
| Wavenumber (cm⁻¹) | Vibrational Mode |
| ~3000-2800 | C-H stretching (aromatic and aliphatic) |
| ~1600 | C=C stretching (aromatic ring) |
| ~1400-1300 | C-H bending (tert-butyl) |
| ~1100-900 | B-F stretching |
| ~800-700 | C-H out-of-plane bending (aromatic) |
Note: The provided assignments are based on typical vibrational frequencies for the functional groups present.
Figure 2: Logical workflow for purity assessment using FTIR spectroscopy.
UV-Vis Spectrophotometry
UV-Vis spectrophotometry is a sensitive technique for the quantitative analysis of compounds that possess a chromophore. The aromatic ring in this compound allows for its quantification using this method.
Experimental Protocol for UV-Vis Analysis
-
Solvent Selection: Choose a UV-transparent solvent in which the compound is soluble (e.g., acetonitrile, methanol).
-
Preparation of Standard Solutions: Prepare a series of standard solutions of this compound of known concentrations.
-
Determination of λmax: Scan a standard solution across the UV-Vis range (typically 200-400 nm) to determine the wavelength of maximum absorbance (λmax). For tert-butylbenzene, a related chromophore, absorption maxima are observed around 253, 257, and 264 nm.
-
Calibration Curve: Measure the absorbance of each standard solution at λmax. Plot a calibration curve of absorbance versus concentration.
-
Sample Analysis: Prepare a solution of the sample to be tested with a concentration that falls within the range of the calibration curve. Measure its absorbance at λmax.
-
Purity Calculation: Determine the concentration of the analyte in the sample solution from the calibration curve. The purity can then be calculated based on the initial mass of the sample used to prepare the solution.
Table 4: Expected UV-Vis Data for this compound
| Parameter | Expected Value |
| λmax | ~260 nm |
| Molar Absorptivity (ε) | To be determined experimentally |
Note: The λmax is estimated based on the parent chromophore. The molar absorptivity needs to be determined experimentally by creating a Beer-Lambert plot.
Figure 3: Signaling pathway for quantitative analysis by UV-Vis spectrophotometry.
Conclusion and Recommendations
For a comprehensive and accurate purity assessment of this compound, a multi-technique approach is recommended.
-
Quantitative NMR (qNMR) should be employed as the primary method for obtaining a precise and accurate purity value.
-
FTIR spectroscopy serves as a rapid, qualitative check for the presence of unexpected functional groups or common impurities.
-
UV-Vis spectrophotometry is a valuable tool for routine quantitative analysis once a calibration has been established.
-
HPLC is recommended for the detection and quantification of minor impurities that may not be easily observed by NMR.
-
Elemental Analysis can provide complementary information to confirm the elemental composition, which is particularly useful for newly synthesized batches.
By combining the strengths of these analytical techniques, researchers and drug development professionals can ensure the quality and consistency of this compound, leading to more reliable and reproducible scientific outcomes.
References
"elemental analysis of synthesized Potassium 4-tert-butylphenyltrifluoroborate"
A Comprehensive Guide to the Elemental Analysis of Potassium 4-tert-butylphenyltrifluoroborate
For researchers, scientists, and professionals in drug development, precise characterization of synthesized compounds is paramount. This guide provides a detailed comparison of the elemental analysis of this compound against an alternative organoboron compound, potassium tert-butyltrifluoroborate. It includes theoretical elemental compositions, detailed experimental protocols for analysis, and a visual workflow of the analytical process.
Comparative Elemental Composition
The elemental composition of a compound is a fundamental characteristic, confirming its identity and purity. Below is a comparison of the theoretical elemental composition of this compound and potassium tert-butyltrifluoroborate, calculated from their respective molecular formulas and weights.[1][2][3] Experimental data, when obtained, should closely align with these theoretical values.
| Element | This compound (C₁₀H₁₃BF₃K) | Potassium tert-butyltrifluoroborate (C₄H₉BF₃K) |
| Molecular Weight | 240.11 g/mol [1][2] | 164.02 g/mol [3] |
| Carbon (C) | 49.99% | 29.28% |
| Hydrogen (H) | 5.45% | 5.53% |
| Boron (B) | 4.50% | 6.59% |
| Fluorine (F) | 23.73% | 34.74% |
| Potassium (K) | 16.28% | 23.84% |
Experimental Protocols for Elemental Analysis
To obtain experimental data for comparison with the theoretical values, the following established analytical methods are recommended.
Determination of Carbon and Hydrogen by Combustion Analysis
Combustion analysis is a standard and reliable method for determining the carbon and hydrogen content of organic compounds.[4][5][6]
Principle: A weighed sample of the compound is combusted in a stream of high-purity oxygen. The carbon in the sample is converted to carbon dioxide (CO₂), and the hydrogen is converted to water (H₂O). These combustion products are then passed through a series of absorbers, and the amounts of CO₂ and H₂O are determined gravimetrically or by other detection methods. From these masses, the percentages of carbon and hydrogen in the original sample can be calculated.
Apparatus:
-
Combustion tube and furnace
-
Oxygen supply
-
Scrubbers for removing impurities from the oxygen stream
-
Absorption tubes for CO₂ and H₂O (e.g., containing ascarite and magnesium perchlorate, respectively)
-
Microbalance for accurate weighing
Procedure:
-
Accurately weigh 2-5 mg of the dried this compound sample into a combustion boat.
-
Place the boat into the combustion tube.
-
Heat the sample in a furnace to a high temperature (typically 900-1000°C) in a steady stream of pure oxygen.
-
The combustion gases are passed through the absorption tubes. The increase in weight of the respective tubes corresponds to the mass of H₂O and CO₂ produced.
-
Calculate the percentage of carbon and hydrogen in the sample using the following formulas:
%C = (mass of CO₂ / mass of sample) × (atomic weight of C / molecular weight of CO₂) × 100 %H = (mass of H₂O / mass of sample) × (2 × atomic weight of H / molecular weight of H₂O) × 100
Determination of Potassium and Boron by Inductively Coupled Plasma-Atomic Emission Spectroscopy (ICP-AES)
ICP-AES is a sensitive and accurate technique for the determination of a wide range of elements, including potassium and boron, in various samples.[7][8][9]
Principle: A solution of the sample is introduced into an argon plasma, which is a high-temperature (6,000-10,000 K) ionized gas. The intense heat excites the atoms of the elements in the sample, causing them to emit light at characteristic wavelengths. The intensity of the emitted light is directly proportional to the concentration of the element in the sample.
Apparatus:
-
Inductively Coupled Plasma-Atomic Emission Spectrometer
-
Nebulizer to introduce the sample solution into the plasma
-
Volumetric flasks and pipettes for sample and standard preparation
Procedure:
-
Sample Digestion: Accurately weigh a small amount of the this compound sample and dissolve it in a suitable solvent, typically a dilute acid solution (e.g., nitric acid), to ensure complete dissolution. The solution is then diluted to a known volume.
-
Calibration: Prepare a series of standard solutions containing known concentrations of potassium and boron. These standards are used to generate a calibration curve by plotting the emission intensity versus the concentration for each element.
-
Analysis: Aspirate the sample solution into the ICP-AES instrument. The instrument measures the emission intensities at the specific wavelengths for potassium and boron.
-
Quantification: The concentrations of potassium and boron in the sample solution are determined by comparing their emission intensities to the calibration curves. The percentage of each element in the original solid sample is then calculated based on the initial sample weight and dilution factor.
Elemental Analysis Workflow
The following diagram illustrates the logical workflow for the complete elemental analysis of this compound.
Caption: Workflow for the elemental analysis of the target compound.
References
- 1. 4-叔丁基苯基三氟硼酸钾 95% | Sigma-Aldrich [sigmaaldrich.com]
- 2. This compound | C10H13BF3K | CID 23687452 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Potassium tert-butyltrifluoroboranuide | C4H9BF3K | CID 63702250 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Combustion analysis - Wikipedia [en.wikipedia.org]
- 5. infinitalab.com [infinitalab.com]
- 6. alevelchemistry.co.uk [alevelchemistry.co.uk]
- 7. scribd.com [scribd.com]
- 8. qasac-americas.org [qasac-americas.org]
- 9. Boron detection from blood samples by ICP-AES and ICP-MS during boron neutron capture therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison: Potassium 4-tert-butylphenyltrifluoroborate versus Commercial Boronic Acid in Suzuki-Miyaura Cross-Coupling
In the landscape of modern synthetic chemistry, particularly in the realm of pharmaceutical and materials science research, the Suzuki-Miyaura cross-coupling reaction stands as a cornerstone for the formation of carbon-carbon bonds. The choice of the organoboron reagent is critical to the success of this reaction. This guide provides an objective comparison between Potassium 4-tert-butylphenyltrifluoroborate and its traditional commercial alternative, 4-tert-butylphenylboronic acid, supported by representative experimental data.
Potassium organotrifluoroborates have emerged as highly advantageous reagents in organic synthesis.[1] They are generally crystalline, free-flowing solids that exhibit remarkable stability to both air and moisture, allowing for indefinite storage at room temperature without special precautions.[1][2] This contrasts sharply with boronic acids, which can be prone to decomposition over time.[2] The tetracoordinate nature of the boron atom in trifluoroborates provides a "protected" form of the boronic acid, which can be unmasked in situ under the reaction conditions.[3] This inherent stability simplifies handling and improves the reproducibility of synthetic procedures.[2]
Physicochemical Properties: A Side-by-Side Look
A comparison of the fundamental properties of this compound and 4-tert-butylphenylboronic acid reveals key differences in their physical state and stability.
| Property | This compound | 4-tert-butylphenylboronic acid |
| CAS Number | 423118-47-2[4] | 123324-71-0[1] |
| Molecular Formula | C₁₀H₁₃BF₃K[4] | (CH₃)₃CC₆H₄B(OH)₂ |
| Molecular Weight | 240.11 g/mol | 178.04 g/mol |
| Appearance | White to off-white solid | Solid |
| Melting Point | >230 °C (lit.) | 191-196 °C (lit.) |
| Stability | Air and moisture stable | Can be susceptible to dehydration and decomposition[5] |
Performance in Suzuki-Miyaura Cross-Coupling: A Yield Comparison
| Boron Reagent | Coupling Partner | Catalyst System | Base | Solvent | Yield (%) |
| Potassium aryltrifluoroborate (representative) | 4-chloroanisole | Pd(OAc)₂ / RuPhos | K₂CO₃ | Toluene/H₂O | 87[2] |
| Potassium aryltrifluoroborate (representative) | 3-chloropyridine | Pd(OAc)₂ / RuPhos | K₂CO₃ | Toluene/H₂O | Excellent Yield[2] |
| 4-tert-Butylphenylboronic acid (representative) | Aryl Halide (general) | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 92 (representative)[6] |
| Arylboronic acid (representative) | Aryl Bromide | Pd(dppf)Cl₂ | Na₂CO₃ | Toluene/Dioxane | High Yields[5] |
It is important to note that reaction conditions, including the choice of catalyst, ligand, base, and solvent, significantly impact the yield and must be optimized for each specific substrate pairing.[3]
Experimental Protocols
Detailed methodologies are crucial for reproducible results. The following are generalized protocols for a Suzuki-Miyaura cross-coupling reaction using either this compound or 4-tert-butylphenylboronic acid.
General Procedure for Suzuki-Miyaura Coupling with this compound
This protocol is adapted from established methods for coupling potassium organotrifluoroborates with aryl halides.[7][8]
-
Reaction Setup: In an oven-dried reaction vessel, combine this compound (1.0 - 1.2 equivalents), the aryl halide (1.0 equivalent), and a base such as cesium carbonate (Cs₂CO₃) or potassium carbonate (K₂CO₃) (3.0 equivalents).
-
Catalyst Addition: Add the palladium catalyst, for example, Palladium(II) acetate (Pd(OAc)₂) (2-5 mol%), and a suitable phosphine ligand like RuPhos (4-10 mol%).
-
Solvent Addition: The vessel is sealed, evacuated, and backfilled with an inert gas (e.g., Nitrogen or Argon). Degassed solvents, such as a mixture of toluene and water (e.g., 10:1 ratio), are then added via syringe.
-
Reaction: The reaction mixture is heated to 80-110 °C and stirred for the required time (typically 2-24 hours), with progress monitored by techniques like TLC or GC-MS.
-
Work-up and Purification: After cooling to room temperature, the reaction mixture is diluted with an organic solvent (e.g., ethyl acetate) and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography.
General Procedure for Suzuki-Miyaura Coupling with 4-tert-butylphenylboronic acid
This protocol is a standard procedure for Suzuki-Miyaura couplings involving boronic acids.[3][5]
-
Reaction Setup: In a suitable reaction flask, dissolve the aryl halide (1.0 equivalent), 4-tert-butylphenylboronic acid (1.2 - 1.5 equivalents), and a base, commonly sodium carbonate (Na₂CO₃) or potassium carbonate (K₂CO₃) (2.0-3.0 equivalents), in a solvent system such as a mixture of toluene and water.
-
Catalyst Addition: Add a palladium catalyst, for instance, Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) or [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (1-5 mol%).
-
Inert Atmosphere: The reaction mixture is thoroughly degassed by bubbling an inert gas (e.g., Argon or Nitrogen) through the solution.
-
Reaction: The mixture is heated to reflux (typically 80-100 °C) under the inert atmosphere until the starting material is consumed, as monitored by TLC or GC-MS.
-
Work-up and Purification: Upon completion, the reaction is cooled, and the layers are separated. The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate, and concentrated. The residue is purified by column chromatography to yield the final product.
Visualizing the Process
To better understand the chemical transformations and experimental steps, the following diagrams are provided.
References
- 1. tcichemicals.com [tcichemicals.com]
- 2. Suzuki-Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. This compound | C10H13BF3K | CID 23687452 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. organic-synthesis.com [organic-synthesis.com]
- 6. Eco-friendly Suzuki–Miyaura coupling of arylboronic acids to aromatic ketones catalyzed by the oxime-palladacycle in biosolvent 2-MeTHF - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. Suzuki-Miyaura Cross-Coupling of Potassium Trifluoroboratohomoenolates [organic-chemistry.org]
- 8. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Crystal Structure of Potassium 4-tert-butylphenyltrifluoroborate: A Comparative Guide
While direct experimental X-ray diffraction data for Potassium 4-tert-butylphenyltrifluoroborate remains elusive in publicly accessible literature, a comprehensive understanding of its likely crystallographic features can be gleaned from a comparative analysis of structurally similar potassium aryltrifluoroborate salts. This guide provides a detailed comparison with potassium phenyltrifluoroborate and its para-substituted analogues, offering insights into the expected structural parameters and a standardized experimental protocol for its future characterization.
For researchers and professionals in drug development and materials science, understanding the three-dimensional structure of a molecule is paramount. X-ray diffraction is the gold standard for elucidating these structures at an atomic level. This guide will compare the known crystal structures of potassium phenyltrifluoroborate, potassium 4-fluorophenyltrifluoroborate, and potassium 4-methoxyphenyltrifluoroborate to extrapolate the probable structural characteristics of this compound.
Comparative Crystallographic Data
The following table summarizes the key crystallographic parameters for potassium phenyltrifluoroborate and its para-substituted derivatives. The data for the fluoro and methoxy analogues are taken from the work of Harrison and Wardell (2014), while the data for the parent phenyltrifluoroborate is based on the foundational study by Conole et al. (1995).
| Parameter | This compound | Potassium phenyltrifluoroborate | Potassium 4-fluorophenyltrifluoroborate | Potassium 4-methoxyphenyltrifluoroborate |
| Formula | C₁₀H₁₃BF₃K | C₆H₅BF₃K | C₆H₄BF₄K | C₇H₇BF₃KO |
| Crystal System | Not Determined | Monoclinic | Monoclinic | Orthorhombic |
| Space Group | Not Determined | P2₁/c | P2₁/c | Pnma |
| a (Å) | Not Determined | 5.669 | 10.9631 (3) | 9.4523 (4) |
| b (Å) | Not Determined | 10.934 | 5.6983 (2) | 7.4263 (3) |
| c (Å) | Not Determined | 11.831 | 12.0163 (4) | 11.9018 (5) |
| α (°) | Not Determined | 90 | 90 | 90 |
| β (°) | Not Determined | 98.96 | 105.793 (3) | 90 |
| γ (°) | Not Determined | 90 | 90 | 90 |
| Volume (ų) | Not Determined | 723.3 | 722.53 (4) | 835.63 (6) |
| Z | Not Determined | 4 | 4 | 4 |
| C-B Bond (Å) | Expected ~1.60 | ~1.60 | 1.590 (2) | 1.5987 (18) |
| Avg. B-F Bond (Å) | Expected ~1.40 | ~1.417 | ~1.396 | ~1.398 |
| F-B-F Angle (°) | Expected ~106 | ~105.7 | ~105.5 | ~105.7 |
| C-B-F Angle (°) | Expected ~113 | ~113.1 | ~113.2 | ~113.0 |
Based on the trends observed in the table, it is reasonable to predict that this compound will also crystallize in a common space group, likely monoclinic or orthorhombic. The bulky tert-butyl group at the para position is expected to significantly influence the unit cell parameters, leading to a larger cell volume compared to the other analogues. The core geometry around the boron atom, however, is anticipated to remain a distorted tetrahedron, with C-B and B-F bond lengths and angles similar to those of the other potassium aryltrifluoroborates.[1]
Experimental Protocol: Single-Crystal X-ray Diffraction
The following is a generalized protocol for obtaining single-crystal X-ray diffraction data for potassium aryltrifluoroborate salts, based on established methodologies.
1. Crystal Growth:
-
Single crystals suitable for X-ray diffraction are typically grown by slow evaporation of a saturated solution of the compound.
-
Common solvents for potassium aryltrifluoroborates include acetone, acetonitrile, or mixtures with water.
-
The crystallization process should be carried out in a dust-free environment and at a constant temperature to promote the growth of high-quality crystals.
2. Crystal Mounting:
-
A suitable single crystal (typically 0.1-0.3 mm in each dimension) is selected under a microscope.
-
The crystal is mounted on a goniometer head using a cryoprotectant (e.g., paratone-N oil) and flash-cooled in a stream of cold nitrogen gas (typically 100-150 K) to minimize thermal vibrations and radiation damage.
3. Data Collection:
-
Data is collected using a single-crystal X-ray diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation) and a detector (e.g., CCD or CMOS).
-
A series of diffraction images are collected as the crystal is rotated through a range of angles.
-
Data collection strategy (e.g., exposure time, frame width, and total rotation range) is optimized to ensure a complete and redundant dataset.
4. Data Processing:
-
The raw diffraction images are processed to integrate the intensities of the Bragg reflections.
-
Corrections are applied for factors such as Lorentz polarization, absorption, and crystal decay.
-
The unit cell parameters and space group are determined from the processed data.
5. Structure Solution and Refinement:
-
The crystal structure is solved using direct methods or Patterson methods to obtain an initial model of the atomic positions.
-
The structural model is then refined against the experimental data using full-matrix least-squares methods.
-
Anisotropic displacement parameters for non-hydrogen atoms are refined, and hydrogen atoms are typically placed in calculated positions.
-
The final refined structure is validated using various crystallographic metrics.
Visualization of the Experimental Workflow
The general workflow for single-crystal X-ray diffraction analysis is illustrated in the diagram below.
Caption: Workflow for Single-Crystal X-ray Diffraction Analysis.
This guide provides a framework for understanding the likely crystallographic properties of this compound based on a comparative analysis of its structural analogues. The provided experimental protocol offers a standardized approach for its future characterization, which will be invaluable for the scientific community. The elucidation of its precise crystal structure will undoubtedly contribute to a deeper understanding of the structure-property relationships within the versatile class of potassium aryltrifluoroborate salts.
References
"NMR spectral data of Potassium 4-tert-butylphenyltrifluoroborate (1H, 13C, 19F, 11B)"
A detailed guide for researchers, scientists, and drug development professionals on the NMR spectral characteristics of Potassium 4-tert-butylphenyltrifluoroborate and related aryltrifluoroborate salts.
This guide provides a comparative overview of the Nuclear Magnetic Resonance (NMR) spectral data for this compound and three structurally related alternatives: Potassium phenyltrifluoroborate, Potassium 4-methoxyphenyltrifluoroborate, and Potassium 4-(trifluoromethyl)phenyltrifluoroborate. The information presented is intended to aid in the identification, characterization, and quality control of these important reagents in various chemical research and drug development applications.
Summary of NMR Spectral Data
The following tables summarize the ¹H, ¹³C, ¹⁹F, and ¹¹B NMR spectral data for the title compound and its alternatives. All data was recorded in DMSO-d₆, and chemical shifts (δ) are reported in parts per million (ppm).
Table 1: ¹H NMR Spectral Data
| Compound | Ar-H (ppm) | Other Protons (ppm) |
| This compound | 7.18 (d, J = 7.8 Hz, 2H), 7.09 (d, J = 7.8 Hz, 2H) | 1.22 (s, 9H, C(CH₃)₃) |
| Potassium phenyltrifluoroborate[1] | 7.27 (d, J = 7.2 Hz, 2H), 7.03-6.95 (m, 3H) | - |
| Potassium 4-methoxyphenyltrifluoroborate[1] | 7.16 (d, J = 8.4 Hz, 2H), 6.65 (d, J = 8.4 Hz, 2H) | 3.67 (s, 3H, OCH₃) |
| Potassium 4-(trifluoromethyl)phenyltrifluoroborate[1] | 7.45 (d, J = 7.8 Hz, 2H), 7.38 (d, J = 7.8 Hz, 2H) | - |
Table 2: ¹³C NMR Spectral Data
| Compound | Aromatic Carbons (ppm) | Other Carbons (ppm) | C-B (ppm) |
| This compound | 145.8, 132.0, 123.6 | 33.8 (C(CH₃)₃), 31.1 (C(CH₃)₃) | 148.1 (br) |
| Potassium phenyltrifluoroborate[1] | 133.3, 126.8, 124.9 | - | 149.3 (br) |
| Potassium 4-methoxyphenyltrifluoroborate[1] | 155.8, 134.3, 112.2 | 54.8 (OCH₃) | 140.0 (br) |
| Potassium 4-(trifluoromethyl)phenyltrifluoroborate[1] | 134.0, 124.0 (q, J = 269 Hz), 123.4 (q, J = 3.0 Hz) | 124.0 (q, J = 31.5 Hz, CF₃) | 154.2 (br) |
Table 3: ¹⁹F and ¹¹B NMR Spectral Data
| Compound | δ(¹⁹F) (ppm) | δ(¹¹B) (ppm) | ¹J(¹¹B-¹⁹F) (Hz) |
| This compound | -138.2 (q) | 3.3 (q) | 54.2 |
| Potassium phenyltrifluoroborate[1] | -139.1 (q) | 3.2 (q) | 55.4 |
| Potassium 4-methoxyphenyltrifluoroborate[1] | -137.9 (q) | 3.4 (q) | 52.6 |
| Potassium 4-(trifluoromethyl)phenyltrifluoroborate[1] | -139.9 (q, BF₃), -59.5 (s, CF₃) | 3.1 (q) | 57.4 |
Experimental Protocols
The NMR spectra referenced in this guide were obtained following a standardized protocol to ensure data consistency and comparability.
NMR Sample Preparation: Samples were prepared by dissolving approximately 10-20 mg of the potassium aryltrifluoroborate salt in 0.7 mL of dimethylsulfoxide-d₆ (DMSO-d₆).
NMR Data Acquisition: [1] All NMR spectra were recorded on a 300 MHz spectrometer.
-
¹H NMR: Spectra were referenced to the residual DMSO peak at 2.50 ppm.
-
¹³C NMR: Spectra were referenced to the central peak of the DMSO-d₆ multiplet at 39.5 ppm.
-
¹⁹F NMR: Chemical shifts were referenced to an external standard of neat trifluoroacetic acid (TFA) at -76.5 ppm.
-
¹¹B NMR: Chemical shifts were referenced to an external standard of BF₃·OEt₂ at 0.0 ppm. A modified pulse sequence was utilized to enhance the resolution and enable the observation of ¹¹B-¹⁹F coupling constants.[1]
Comparative Analysis Workflow
The following diagram illustrates the logical workflow for the comparative analysis of the NMR spectral data.
Caption: Workflow for Comparative NMR Data Analysis.
References
Safety Operating Guide
Proper Disposal of Potassium 4-tert-butylphenyltrifluoroborate: A Comprehensive Guide
For immediate reference, this document provides essential safety and disposal procedures for Potassium 4-tert-butylphenyltrifluoroborate. It is intended for researchers, scientists, and drug development professionals to ensure safe laboratory operations and environmental compliance.
This compound is a corrosive solid that requires careful handling and specific disposal procedures to mitigate risks to personnel and the environment.[1][2][3] Adherence to the protocols outlined below, in conjunction with institutional and local regulations, is imperative for the safe management of this compound.
I. Safety and Hazard Information
Proper personal protective equipment (PPE) is the first line of defense when handling this compound. The compound is classified as causing severe skin burns and eye damage.[1][2][3] The following table summarizes key safety and hazard data.
| Parameter | Value | Source |
| GHS Hazard Classification | Skin Corrosion/Irritation, Category 1B | |
| Signal Word | Danger | |
| Hazard Statements | H314: Causes severe skin burns and eye damage | [1][2][3] |
| Recommended PPE | Eyeshields, Faceshields, Gloves, Type P3 (EN 143) respirator cartridges | |
| Storage | Store locked up in a combustible corrosive hazardous materials area. |
II. Step-by-Step Disposal Protocol for Small Quantities
For small quantities of this compound waste generated in a laboratory setting, the following neutralization and disposal procedure is recommended. This protocol is designed to convert the trifluoroborate salt into a more environmentally benign borate species. For large quantities, consult with your institution's Environmental Health and Safety (EHS) office.[4]
Objective: To hydrolyze and neutralize this compound waste for safe disposal.
Materials:
-
This compound waste
-
Dedicated, labeled waste container
-
Large beaker
-
Stir bar and stir plate
-
Water
-
Mild base (e.g., sodium bicarbonate or sodium carbonate)
-
pH paper or a calibrated pH meter
Procedure:
-
Segregation and Labeling:
-
Collect all waste containing this compound in a clearly labeled, dedicated waste container.
-
Do not mix with other chemical waste streams unless compatibility has been verified.[4]
-
-
Dilution:
-
In a well-ventilated chemical fume hood, carefully transfer the waste to a larger beaker.
-
Slowly add water to dissolve the solid. The amount of water will depend on the quantity of the waste.
-
-
Neutralization:
-
While continuously stirring the aqueous solution, slowly add a mild base such as sodium bicarbonate or sodium carbonate.
-
The addition of a base will aid in the hydrolysis of the trifluoroborate to 4-tert-butylboronic acid and subsequently to boric acid or its salts.[4] The neutralization step is critical to neutralize any acidic byproducts, such as hydrofluoric acid (HF), that could form.[4]
-
-
pH Monitoring:
-
Periodically check the pH of the solution using pH paper or a calibrated pH meter.
-
Continue the slow addition of the base until the pH of the solution is neutral (pH 7).[4]
-
-
Final Disposal:
-
Container Decontamination:
-
Thoroughly triple rinse the empty waste container with water and a suitable detergent.
-
The rinse water from the decontamination process can also be disposed of down the drain.[4]
-
III. Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision tree for the disposal of this compound.
References
Safeguarding Your Research: Personal Protective Equipment and Handling of Potassium 4-tert-butylphenyltrifluoroborate
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount. This guide provides essential, immediate safety and logistical information for handling Potassium 4-tert-butylphenyltrifluoroborate, including personal protective equipment (PPE), operational plans, and disposal procedures. Adherence to these guidelines is critical for minimizing risks and fostering a secure research environment.
This compound is a corrosive solid that can cause severe skin burns and eye damage.[1][2] It may also be harmful if swallowed or inhaled.[3] Therefore, strict adherence to safety protocols is essential.
Personal Protective Equipment (PPE)
A comprehensive assessment of the hazards should be conducted before beginning any work. The following table summarizes the recommended PPE for handling this compound.
| Body Part | Personal Protective Equipment | Specifications and Rationale |
| Eyes/Face | Safety Goggles and Face Shield | Chemical splash goggles are mandatory. A face shield should be worn over the goggles, especially when handling larger quantities or when there is a significant risk of splashing.[1] |
| Hands | Chemical-Resistant Gloves | Nitrile or neoprene gloves are recommended.[1] For extended contact or when handling larger quantities, consider double-gloving or using thicker, heavy-duty gloves.[1][4] Always inspect gloves for tears or punctures before use and replace them immediately if compromised. |
| Body | Laboratory Coat | A flame-resistant lab coat that is fully buttoned is required to protect against skin contact. |
| Respiratory | NIOSH-Approved Respirator | A type P3 (EN 143) respirator cartridge is recommended, particularly when handling the solid powder outside of a certified chemical fume hood to prevent inhalation of dust particles.[1] |
| Feet | Closed-Toe Shoes | Sturdy, closed-toe shoes are mandatory to protect against spills and falling objects. |
Operational Plan: Safe Handling Procedure
All manipulations of this compound should be performed in a well-ventilated area, preferably within a certified chemical fume hood. While some sources indicate that potassium trifluoroborates are moisture- and air-stable, it is best practice to handle them under an inert atmosphere, such as nitrogen or argon, especially for reactions sensitive to trace amounts of water.[1][2][3]
| Step | Procedure | Key Safety Considerations |
| 1. Preparation | Assemble all necessary equipment and reagents. Ensure glassware is clean and dry. If handling under inert atmosphere, prepare the Schlenk line or glovebox. | Conduct a pre-work hazard assessment. Ensure an eyewash station and safety shower are readily accessible. |
| 2. Weighing | Tare a suitable container inside the fume hood. Carefully dispense the solid this compound, avoiding the creation of dust. | Use anti-static weighing paper or a weighing boat. Work slowly and deliberately to minimize dust. |
| 3. Dissolution | If preparing a solution, add the solvent to the solid slowly and stir gently. | Be aware of any potential exothermic reactions when dissolving the compound. |
| 4. Reaction | If using in a reaction, add the compound or its solution to the reaction vessel using appropriate techniques (e.g., cannula transfer for air-sensitive reactions). | Maintain a slight positive pressure of inert gas if conducting an air-sensitive reaction.[2] |
| 5. Post-Reaction | Quench the reaction carefully according to the specific protocol. | Quenching procedures can be exothermic and should be performed with caution. |
| 6. Cleanup | Decontaminate all surfaces and equipment that came into contact with the chemical. | A basic wash can help convert residual boronic acid into a more water-soluble boronate salt, aiding in decontamination.[1][5] Collect all cleaning materials as hazardous waste. |
Disposal Plan
All waste containing this compound must be treated as hazardous waste.
| Waste Type | Disposal Procedure |
| Solid Waste | Collect all contaminated solid waste, including gloves, weighing paper, and paper towels, in a designated, clearly labeled, and sealed hazardous waste container.[1][6] |
| Liquid Waste | Collect all liquid waste, including reaction residues and cleaning solutions, in a separate, clearly labeled, and sealed hazardous waste container.[1][6] |
| Empty Containers | The original container should be triple-rinsed with a suitable solvent. The rinsate must be collected as hazardous liquid waste. The decontaminated container can then be disposed of according to institutional guidelines. |
Experimental Workflow
Caption: A workflow diagram illustrating the key steps for the safe handling of this compound, from preparation to disposal.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
